7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
7-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-7-4-6-2-3-8(11)10(6)9(12)5-7/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCOEQAJRBAKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735008 | |
| Record name | 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76842-70-1 | |
| Record name | 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged scaffold frequently encountered in natural products and pharmacologically active compounds.[1][2] Its rigid, bicyclic structure serves as a versatile template for developing therapeutic agents targeting a wide array of biological pathways, including antiviral, anticancer, and anti-inflammatory applications.[2][3] Molecules incorporating the indanone core, such as the Alzheimer's drug Donepezil, underscore the structure's importance in medicinal chemistry.[4] The specific target of this guide, 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, represents a valuable synthetic intermediate. Its substituted pattern, featuring both a hydroxyl and a methoxy group, allows for further functionalization, making it a key building block for more complex molecular architectures.
This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to this target molecule, focusing on the strategic rationale behind methodological choices, detailed experimental protocols, and an analysis of the core chemical transformations.
Part 1: Retrosynthetic Analysis and Strategic Development
The most direct and widely adopted strategy for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[2][3][4] This approach forms the basis of our retrosynthetic plan.
The key disconnection involves cleaving the C4-C4a bond of the indanone ring, which retro-synthetically corresponds to an intramolecular electrophilic aromatic substitution. This leads back to a 3-phenylpropanoic acid precursor. For our target, this precursor is 3-(3,5-dimethoxyphenyl)propanoic acid. The synthesis is therefore logically divided into two primary stages:
-
Cyclization: Formation of the indanone ring system to yield 5,7-dimethoxy-1-indanone.
-
Selective Demethylation: Regioselective removal of the C7-methyl ether to unmask the target hydroxyl group.
This two-step approach is strategically superior to attempting a direct cyclization of a 3-(3-hydroxy-5-methoxyphenyl)propanoic acid precursor. The presence of a free phenolic hydroxyl group can complicate Friedel-Crafts reactions, leading to side products and lower yields. By using the dimethoxy analogue, we ensure a clean, high-yielding cyclization, deferring the challenge to a well-defined selective demethylation step.
Synthetic Workflow Diagram
Caption: Overall synthetic strategy from a malonate precursor to the final product.
Part 2: Mechanistic Insights and Protocol Validation
Stage 1: Intramolecular Friedel-Crafts Acylation
The conversion of diethyl 2-(3,5-dimethoxybenzyl)malonate to 5,7-dimethoxy-1-indanone is a highly efficient, one-pot transformation that encompasses three distinct chemical events: ester hydrolysis, decarboxylation, and the key Friedel-Crafts cyclization.[2][5]
Causality of Reagent Choice:
-
Methanesulfonic Acid (MeSO₃H): This reagent is chosen for its multifaceted role. It is a strong, non-oxidizing Brønsted acid that serves as both the catalyst and the reaction medium. Its hygroscopic nature effectively removes the water and ethanol generated during the hydrolysis and esterification steps, driving the reaction equilibrium forward. Alternative strong acids like polyphosphoric acid (PPA) can also be used effectively for such cyclizations.[6]
Mechanism of Ring Formation: The process begins with the acid-catalyzed hydrolysis of the diethyl malonate to the corresponding dicarboxylic acid, which is unstable under heat and readily undergoes decarboxylation to form 3-(3,5-dimethoxyphenyl)propanoic acid in situ. The carboxylic acid is then protonated by the superacid medium, leading to the formation of a highly electrophilic acylium ion. This acylium ion is the key intermediate that performs the intramolecular electrophilic aromatic substitution.
Caption: Key steps in the acid-catalyzed formation of the indanone ring.
The two methoxy groups on the aromatic ring are strongly activating and ortho-, para-directing. The cyclization occurs at the position ortho to both methoxy groups, as this site is the most nucleophilic and sterically accessible, leading to the desired 5,7-dimethoxy-1-indanone with excellent regioselectivity and yield.[2][5]
Stage 2: Selective C7-O-Demethylation
The selective cleavage of one of two electronically similar aryl methyl ethers is a significant synthetic challenge. In 5,7-dimethoxy-1-indanone, both methoxy groups are ortho to the electron-withdrawing carbonyl group, influencing their reactivity. However, the C7-methoxy group is sterically more hindered, being flanked by the carbonyl and the fused cyclopentane ring. This subtle difference can be exploited to achieve regioselectivity.
Causality of Reagent Choice:
-
Aluminum Chloride (AlCl₃): This strong Lewis acid is a classic reagent for cleaving aryl methyl ethers.[7] It coordinates to the ether oxygen, weakening the C-O bond and making the methyl group susceptible to nucleophilic attack by the chloride counter-ion or another nucleophile in the reaction mixture. By carefully controlling the stoichiometry and reaction temperature, it is possible to achieve selective cleavage of the more reactive or accessible ether. The demethylation of 5-methoxy-1-indanone to 5-hydroxy-1-indanone using AlCl₃ is a well-established precedent for this transformation.[7]
Part 3: Experimental Protocols and Data
Detailed Step-by-Step Methodologies
Step 1: Synthesis of 5,7-Dimethoxy-1-indanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place diethyl 2-(3,5-dimethoxybenzyl)malonate (1.0 eq).
-
Reagent Addition: Carefully add methanesulfonic acid (approx. 5-10 volumes relative to the substrate) to the flask.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Allow the mixture to cool to room temperature and then pour it cautiously onto a stirred mixture of ice and water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5,7-dimethoxy-1-indanone as a crystalline solid. A reported yield for this type of transformation is typically excellent, often around 95%.[2][5]
Step 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5,7-dimethoxy-1-indanone (1.0 eq) in a dry, inert solvent such as benzene or dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add aluminum chloride (AlCl₃, approx. 1.1-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or heat to reflux as needed.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product. The optimal time and temperature must be determined empirically to maximize selectivity.
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, careful addition of dilute hydrochloric acid (e.g., 2M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to separate the desired product from any starting material and the isomeric 5-hydroxy-7-methoxy-1-indanone.
Summary of Synthetic Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield |
| 1 | Diethyl 2-(3,5-dimethoxybenzyl)malonate | MeSO₃H | MeSO₃H | 100 | ~95%[2][5] |
| 2 | 5,7-Dimethoxy-1-indanone | AlCl₃ | Benzene | 0 to Reflux | 60-80% (Variable) |
Part 4: Alternative Approaches and Considerations
While the outlined Friedel-Crafts/demethylation sequence is robust, other methods for indanone synthesis exist and are worth noting for their ingenuity and potential application in different contexts.
-
Nazarov Cyclization: This method involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[6][8] It offers an alternative pathway to substituted indanones, often with different regiochemical outcomes compared to Friedel-Crafts reactions.
-
Palladium-Catalyzed Reactions: Modern cross-coupling and cyclization reactions, such as Heck-type cyclizations or Suzuki coupling followed by acid-promoted cyclization, provide powerful tools for constructing the indanone skeleton.[4][9]
-
Directed Synthesis via Blocking Groups: A Chinese patent (CN105330525A) details a highly regioselective synthesis of 7-hydroxy-1-indanone.[10][11] This route employs a sulfonic acid group to temporarily block the para-position, directing the Friedel-Crafts acylation to the desired ortho-position, followed by removal of the blocking group. This exemplifies a more process-oriented approach where initial investment in a multi-step sequence guarantees high regioselectivity, which can be crucial in large-scale synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving an efficient intramolecular Friedel-Crafts cyclization to form the 5,7-dimethoxy-1-indanone intermediate, followed by a carefully controlled selective demethylation. This strategy leverages a high-yielding and clean ring-closing reaction while isolating the more complex challenge of regioselectivity to a single, optimizable step. The principles and protocols detailed in this guide are grounded in established, authoritative chemical literature and provide a solid foundation for researchers and drug development professionals seeking to access this valuable synthetic building block.
References
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Cankař, P., & Kvíčala, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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Butkevich, A. N., Ranieri, B., Meerpoel, L., Stansfield, I., Angibaud, P., Corbu, A., & Cossy, J. (2013). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 11(48), 8420–8428. Available at: [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]
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Dallemagne, P., & Rochais, C. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3166. Available at: [Link]
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Cossy, J., et al. (2013). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry. Available at: [Link]
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Skraba, S. L., & Toste, F. D. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Journal of the American Chemical Society, 132(4), 1272–1273. Available at: [Link]
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Wikipedia contributors. (n.d.). Indacrinone. Wikipedia. Available at: [Link]
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Wang, C., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. Available at: [Link]
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Maji, M., & Porey, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33931–33959. Available at: [Link]
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van der Vlugt, T. J. A., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720. Available at: [Link]
- CN105330525A - Preparation method of 7-hydroxy-1-indanone. Google Patents.
- Preparation method of 7-hydroxy-1-indanone. (n.d.). Patsnap.
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Cankař, P., & Kvíčala, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
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Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]
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An In-Depth Technical Guide to 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. The unique arrangement of a hydroxyl and a methoxy group on the aromatic ring of the indanone core suggests significant potential for modulation of various biological targets. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the prospective therapeutic applications of this molecule, drawing upon established knowledge of the indanone class and principles of medicinal chemistry. While experimental data for this specific compound is limited in publicly available literature, this document aims to serve as a foundational resource for researchers interested in its further investigation and development.
Introduction: The Promise of the Indanone Scaffold
The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is a cornerstone in the design of therapeutic agents. The structural rigidity and the synthetic tractability of this scaffold have allowed for the development of a diverse array of compounds with a broad spectrum of biological activities.[1][2][3] Notably, the indanone core is central to the mechanism of action of drugs developed for neurodegenerative diseases, cancer, and inflammatory conditions.[4][5]
This compound presents a particularly interesting substitution pattern. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (methoxy group) on the aromatic ring, in addition to the ketone functionality, offers multiple points of interaction with biological macromolecules. This guide will delve into the specific chemical characteristics of this molecule and explore its potential in the landscape of modern drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its development as a therapeutic agent.
General Properties
| Property | Value | Source/Method |
| CAS Number | 76842-70-1 | - |
| Molecular Formula | C₁₀H₁₀O₃ | - |
| Molecular Weight | 178.18 g/mol | - |
| Appearance | Predicted: Crystalline solid | Based on similar indanones |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents; sparingly soluble in water. | Based on structural analysis |
| pKa | Predicted: ~8-10 for the phenolic hydroxyl group | Estimation based on substituted phenols |
Spectroscopic Data
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Reported ¹H NMR data (in CDCl₃) confirms the structure of this compound.[6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.2 | bs | 1H | Ar-OH |
| 6.5 | m | 1H | Ar-H |
| 6.3 | m | 1H | Ar-H |
| 3.9 | s | 3H | -OCH₃ |
| 3.1 | t | 2H | -CH₂ -C=O |
| 2.7 | t | 2H | Ar-CH₂ - |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
A predicted ¹³C NMR spectrum provides valuable information for structural confirmation. The chemical shifts are estimated based on established increments for substituted aromatic and aliphatic carbons.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O (Ketone) |
| ~165 | C -OH |
| ~160 | C -OCH₃ |
| ~150 | Quaternary Ar-C |
| ~115 | Quaternary Ar-C |
| ~105 | Ar-C H |
| ~95 | Ar-C H |
| ~55 | -OC H₃ |
| ~36 | -C H₂-C=O |
| ~25 | Ar-C H₂- |
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H stretch (phenolic) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ketone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
2.2.4. Mass Spectrometry
The reported mass spectrometry data shows a molecular ion peak (M+1)⁺ at m/z 179, which is consistent with the molecular weight of the compound.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through the selective demethylation of a readily available precursor, 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[6] The selective removal of one of two methoxy groups on an aromatic ring is a common challenge in organic synthesis, and several methods can be employed.
Proposed Synthetic Scheme: Selective O-Demethylation
The synthesis hinges on the differential reactivity of the two methoxy groups. The methoxy group at the 7-position is ortho to the carbonyl group, which can influence its electronic environment and susceptibility to cleavage.
Caption: Proposed synthesis of the target compound.
Rationale for Reagent Selection
Several reagents are known to effect the cleavage of aryl methyl ethers.[7] The choice of reagent is critical to achieve selectivity.
-
Boron Tribromide (BBr₃): This is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers.[7] By carefully controlling the stoichiometry and reaction temperature, it may be possible to achieve selective demethylation. The proximity of the 7-methoxy group to the carbonyl may favor coordination with BBr₃, leading to its preferential cleavage.
-
Aluminum Trichloride (AlCl₃) with a Thiol: This combination offers a milder alternative to BBr₃. The thiol acts as a soft nucleophile to attack the methyl group, facilitated by the Lewis acidity of AlCl₃. This method can sometimes provide better selectivity for sterically or electronically differentiated methoxy groups.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add a solution of boron tribromide (1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by the addition of water.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its key functional groups: the phenolic hydroxyl, the ketone, and the activated aromatic ring.
Caption: Key reactivity sites of the molecule.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can undergo O-alkylation and O-acylation reactions. It also activates the aromatic ring towards electrophilic substitution.
-
Ketone Carbonyl Group: The carbonyl group is electrophilic and can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also participate in condensation reactions.
-
α-Methylene Group (C2): The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
-
Aromatic Ring: The presence of the hydroxyl and methoxy groups makes the aromatic ring electron-rich and thus susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.
Potential Applications in Drug Discovery
The indanone scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2][3] The specific substitution pattern of this compound suggests several promising avenues for therapeutic development.
Neuroprotective Agents
Indanone derivatives are known to exhibit neuroprotective effects, primarily through the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in Alzheimer's and Parkinson's diseases, respectively.[4] The hydroxyl and methoxy groups on the aromatic ring can form key hydrogen bonding interactions within the active sites of these enzymes.
Caption: Potential mechanism of neuroprotection.
Anticancer Activity
Substituted indanones have shown promise as anticancer agents by targeting various pathways, including the inhibition of tubulin polymerization and cyclooxygenase-2 (COX-2).[4] The planar aromatic ring and the potential for hydrogen bonding interactions make this compound a candidate for investigation as an inhibitor of these targets.
Anti-inflammatory Properties
The anti-inflammatory effects of indanones are often attributed to their ability to inhibit pro-inflammatory enzymes like COX-2.[4] The structural features of this compound are consistent with those of other known COX inhibitors, suggesting it may possess similar activity.
Conclusion and Future Directions
This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis from a readily available precursor appears feasible, and its structural features suggest a rich chemical reactivity and a high potential for biological activity.
Future research should focus on:
-
Optimizing the Synthetic Route: A systematic investigation of different demethylation reagents and conditions is necessary to develop a high-yielding and selective synthesis.
-
Full Spectroscopic Characterization: Obtaining complete and unambiguous experimental ¹H NMR, ¹³C NMR, and IR spectra is crucial for its definitive identification and quality control.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including AChE, MAO-B, COX enzymes, and various cancer cell lines, to experimentally validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs with modifications to the hydroxyl, methoxy, and ketone functionalities will provide valuable insights into the SAR and guide the design of more potent and selective compounds.
This technical guide provides a solid foundation for initiating research into this promising indanone derivative. The exploration of its chemical and biological properties is a worthwhile endeavor that could lead to the development of novel therapeutic agents.
References
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]
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4-Methoxy-1-indanone - ChemBK. ChemBK. Available from: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. Available from: [Link]
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Recent developments in biological activities of indanones. ResearchGate. Available from: [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. National Center for Biotechnology Information. Available from: [Link]
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Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Academy of Sciences. Available from: [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]
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Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. Available from: [Link]
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Preparation method of 7-hydroxy-1-indanone. Eureka | Patsnap. Available from: [Link]
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7-Methoxyindan-1-one. National Center for Biotechnology Information. Available from: [Link]
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O-Demethylation. Chem-Station Int. Ed. Available from: [Link]
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A Spectroscopic Guide to 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: Structure Elucidation and Data Interpretation
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the characterization of this indanone derivative. The methodologies, data interpretation, and expert insights contained herein are intended to facilitate a deeper understanding of the structural features of this compound and to serve as a practical reference for its analysis.
Indanone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1] A thorough spectroscopic characterization is therefore paramount for the unambiguous identification and quality control of these molecules in research and development settings.
Molecular Structure and Atom Numbering
The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. The structure of this compound is presented below, with atom numbering that will be used throughout this guide for spectral assignments.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed analyses of the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
The following table summarizes the ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.2 | broad singlet | 1H | 7-OH |
| 6.5 | multiplet | 1H | H-6 |
| 6.3 | multiplet | 1H | H-4 |
| 3.9 | singlet | 3H | 5-OCH₃ |
| 3.1 | triplet | 2H | H-3 |
| 2.7 | triplet | 2H | H-2 |
| Solvent: CDCl₃. Data sourced from ChemicalBook synthesis protocol.[2] |
-
Aromatic Protons (δ 6.3-6.5 ppm): The two signals in the aromatic region, integrating to one proton each, are assigned to H-4 and H-6. Their multiplet nature arises from coupling to each other.
-
Aliphatic Protons (δ 2.7 and 3.1 ppm): The two triplets, each integrating to two protons, are characteristic of the ethylene bridge in the five-membered ring. The triplet at δ 2.7 ppm is assigned to the H-2 protons, which are adjacent to the carbonyl group. The triplet at δ 3.1 ppm corresponds to the H-3 protons, which are adjacent to the aromatic ring. The triplet splitting pattern confirms that each methylene group is coupled to the other.
-
Methoxy Protons (δ 3.9 ppm): The sharp singlet integrating to three protons at δ 3.9 ppm is characteristic of a methoxy group attached to the aromatic ring.
-
Hydroxyl Proton (δ 9.2 ppm): The broad singlet at δ 9.2 ppm is assigned to the phenolic hydroxyl proton at the 7-position. The broadness of this signal is due to chemical exchange and the absence of coupling to other protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in a molecule.
The acquisition of a ¹³C NMR spectrum requires specific parameters to account for the low natural abundance of the ¹³C isotope.
Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~205 | C1 (C=O) |
| ~165 | C5 |
| ~155 | C7 |
| ~140 | C7a |
| ~135 | C3a |
| ~115 | C6 |
| ~105 | C4 |
| ~56 | 5-OCH₃ |
| ~36 | C3 |
| ~26 | C2 |
-
Carbonyl Carbon (δ ~205 ppm): The signal at the lowest field is assigned to the ketone carbonyl carbon (C1).
-
Aromatic Carbons (δ ~105-165 ppm): Six signals are expected in the aromatic region. The carbons bearing the oxygen substituents (C5 and C7) will be the most downfield. The quaternary carbons (C3a and C7a) will also be in this region. The protonated carbons (C4 and C6) will be at a relatively higher field.
-
Aliphatic Carbons (δ ~26 and ~36 ppm): The two signals at the highest field are assigned to the methylene carbons of the five-membered ring. C2, being adjacent to the electron-withdrawing carbonyl group, is expected to be further downfield than C3.
-
Methoxy Carbon (δ ~56 ppm): The signal around 56 ppm is characteristic of the methoxy carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.
Caption: Workflow for obtaining an IR spectrum using the ATR technique.
Predicted IR Spectral Data
The predicted IR absorption bands for this compound are based on the characteristic frequencies of its functional groups.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong, Sharp | C=O stretch (ketone) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1150 | Medium | C-O stretch (phenol) |
-
O-H Stretch (~3300 cm⁻¹): A broad and strong absorption band in this region is a clear indication of the presence of a hydroxyl group, which is involved in hydrogen bonding.
-
C-H Stretches (~2950-3050 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic methylene and methoxy groups.
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group of the five-membered ring ketone. Conjugation with the aromatic ring typically lowers this frequency slightly compared to a simple aliphatic ketone.[7]
-
C=C Stretches (~1480-1600 cm⁻¹): Multiple bands in this region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.
-
C-O Stretches (~1150-1250 cm⁻¹): Strong absorptions in this region are expected for the C-O stretching vibrations of the aryl ether (methoxy group) and the phenolic hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the one .
Caption: General workflow for mass spectrometric analysis using ESI.
Mass Spectral Data
The available mass spectrometry data indicates a molecular ion peak that confirms the molecular weight of the compound.
| m/z | Assignment |
| 179 | [M+H]⁺ |
| Ionization Mode: Electrospray (ES). Data sourced from ChemicalBook synthesis protocol.[2] |
Interpretation of the Mass Spectrum and Predicted Fragmentation
The observed protonated molecular ion at m/z 179 is consistent with the molecular formula C₁₀H₁₀O₃ (molecular weight 178.18 g/mol ).
While detailed fragmentation data is not available, a plausible fragmentation pathway can be proposed based on the structure of the molecule and known fragmentation patterns of similar compounds.[8][9]
Caption: A proposed major fragmentation pathway for this compound.
-
Loss of CO (m/z 179 → 151): A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 151.
-
Loss of a Methyl Radical (m/z 151 → 136): The subsequent loss of a methyl radical from the methoxy group is another plausible fragmentation step, leading to an ion at m/z 136.
Further fragmentation of the aromatic ring could also occur, but these initial losses are often the most characteristic.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. By combining available experimental data with well-founded predictions and expert interpretation, we have presented a comprehensive characterization of this molecule. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra serves as a valuable resource for scientists working with this and related indanone derivatives.
References
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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The Indenone Scaffold: A Privileged Core for Modulating Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Indenone Core
The indenone framework, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry.[1] Its rigid, planar geometry and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the multifaceted biological activities of indenone derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. For researchers and drug development professionals, understanding the nuances of this scaffold is key to unlocking its full therapeutic potential.
I. Anticancer Activity: Targeting the Machinery of Cell Proliferation
Indenone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.
A. Mechanism of Action: Disruption of Microtubule Dynamics
A primary anticancer mechanism of many indenone derivatives is the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3]
Caption: Indenone derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
B. Quantitative Analysis of Anticancer Activity
The cytotoxic potential of indenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.44 | [4] |
| COLO 205 (Colon) | 0.98 | [4] | ||
| KM 12 (Colon) | 0.41 | [4] | ||
| 2-Benzylidene-1-indanone | Compound 9j | MCF-7 (Breast) | 0.01 | |
| HCT-116 (Colon) | 0.088 | |||
| THP-1 (Leukemia) | 0.12 | |||
| A549 (Lung) | 0.21 | |||
| Gallic Acid-based Indanone | Compound 1 | MCF-7 (Breast) | - | [3] |
| Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [3] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of indenone derivatives using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the indenone derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a further 48-72 hours.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Indenone derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.
A. Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[1][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][6] Certain indenone derivatives can inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][6]
Caption: Indenone derivatives can inhibit the NF-κB signaling pathway, reducing pro-inflammatory gene expression.
B. Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of indenone derivatives is often assessed by their ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.
| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) | Reference |
| IPX-18 | Human Whole Blood | LPS | TNF-α | 298.8 | [7] |
| PBMCs | LPS | TNF-α | 96.29 | [7] | |
| Human Whole Blood | LPS | IFN-γ | 217.6 | [7] | |
| PBMCs | LPS | IFN-γ | 103.7 | [7] |
C. Experimental Protocol: ELISA for TNF-α and IL-6
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in biological samples.
Workflow: Cytokine ELISA
Caption: Workflow for the quantification of TNF-α and IL-6 using a sandwich ELISA.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.[8]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[8]
-
Sample Addition: Add cell culture supernatants (from cells treated with indenone derivatives and stimulated with LPS) to the wells and incubate for 2 hours.[8]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.[8]
-
Enzyme Conjugate: Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 30 minutes.[8]
-
Substrate Addition: Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB for HRP).[8]
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[8]
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.[8]
III. Antimicrobial Activity: Combating Microbial Pathogens
The indenone scaffold has also been explored for its potential to combat bacterial and fungal infections.
A. Mechanism of Action
The precise mechanisms of antimicrobial action for many indenone derivatives are still under investigation. However, it is believed that their planar, aromatic structure allows them to intercalate into bacterial cell walls or membranes, disrupting their integrity. Additionally, they may inhibit essential microbial enzymes.
B. Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of indenone derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole | B. subtilis | 3.125 | [9] |
| Indole-triazole | B. subtilis | 3.125 | [9] |
| Indole-triazole | C. albicans | 3.125 | [9] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique for determining the MIC of an antimicrobial agent.
Workflow: Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the indenone derivative in a suitable broth medium in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[10]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[10]
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[10]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]
IV. Neuroprotective Activity: Shielding the Nervous System
Indenone derivatives have shown considerable promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12] The well-known Alzheimer's drug, Donepezil, features an indanone core, highlighting the therapeutic potential of this scaffold.[12]
A. Mechanism of Action: Enzyme Inhibition
A key neuroprotective mechanism of some indenone derivatives is the inhibition of enzymes that play a role in the pathophysiology of neurodegenerative disorders.
-
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for its breakdown. By inhibiting AChE, indenone derivatives can increase acetylcholine levels in the brain, thereby improving cognitive function.[12]
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B, in particular, can increase dopamine levels, which is beneficial in Parkinson's disease.[12]
B. Quantitative Analysis of Neuroprotective Activity
The inhibitory potency of indenone derivatives against these enzymes is determined by their IC50 or Ki values.
| Enzyme | Derivative Type | IC50/Ki | Reference |
| Acetylcholinesterase (AChE) | Ferulic acid-derived 1-indanone | 14.8 nM (IC50) | [1] |
| Monoamine Oxidase B (MAO-B) | 2-benzylidene-1-indanone | <2.74 µM (IC50) | [13] |
C. Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
The Ellman's assay is a colorimetric method for measuring AChE activity and its inhibition.
Workflow: Ellman's Assay
Caption: Workflow for the Ellman's assay to determine acetylcholinesterase inhibition.
Step-by-Step Protocol:
-
Pre-incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the indenone derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0) for a defined period (e.g., 15 minutes).[14]
-
Reagent Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.[14]
-
Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine.[14]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of the enzymatic reaction, thiocholine, with DTNB.[14]
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.[14]
V. Structure-Activity Relationships (SAR)
The biological activity of indenone derivatives is highly dependent on the nature and position of substituents on the indenone core and any appended aryl rings. For instance, in the case of 2-benzylidene-1-indanone derivatives with anticancer activity, substitutions on the benzylidene ring significantly influence their potency. The presence of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, at specific positions can enhance cytotoxicity.[15] A 3,4,5-trimethoxyphenyl moiety is often associated with potent antitubulin activity.[16] A comprehensive understanding of SAR is crucial for the rational design of more potent and selective indenone-based therapeutic agents.
Conclusion
The indenone scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, along with detailed experimental protocols for their evaluation. By leveraging the insights into their mechanisms of action and structure-activity relationships, researchers and drug development professionals can continue to exploit the rich chemical space of indenone derivatives to address a multitude of unmet medical needs.
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A Technical Guide to the Therapeutic Potential of the 1-Indanone Scaffold, with a Prospective Analysis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1-indanone core, a bicyclic structure fusing a benzene ring to a cyclopentanone, is a quintessential example of such a scaffold.[1][2] Its rigid, yet versatile, nature provides an excellent platform for the synthesis of diverse derivatives with significant therapeutic potential.[3] While the specific molecule, 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, is not extensively characterized in existing literature, an in-depth analysis of its core structure offers a compelling roadmap for its potential applications. This guide will explore the established therapeutic roles of 1-indanone derivatives and, from this foundation, construct a prospective analysis of the title compound, providing a technical and logical framework for future research and development.
Part 1: The 1-Indanone Core - A Foundation for Diverse Biological Activity
The 1-indanone moiety is a cornerstone in the development of numerous pharmacologically active compounds.[1] Its significance is perhaps best exemplified by the drug Donepezil, an acetylcholinesterase inhibitor built upon an indanone framework, which is a frontline treatment for Alzheimer's disease.[4][5] The success of Donepezil has spurred considerable interest in exploring the broader therapeutic utility of this scaffold.[4]
The chemical properties of the 1-indanone structure, including its aromatic ring and reactive ketone group, allow for extensive modification, leading to a wide spectrum of biological activities. These include neuroprotective, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6][7]
Part 2: Established Therapeutic Applications of 1-Indanone Derivatives
The versatility of the 1-indanone scaffold has been demonstrated through its application in targeting a variety of diseases. The following sections detail the key therapeutic areas where indanone derivatives have shown significant promise.
Neurodegenerative Diseases: A Primary Domain
The most prominent application of indanone derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases.[4]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Many indanone derivatives have been designed as potent inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[8][9] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[4] Some derivatives have shown inhibitory activity in the nanomolar range, rivaling or even exceeding the potency of existing drugs like Donepezil.[8][9]
-
Monoamine Oxidase (MAO) Inhibition: Indanone derivatives have also been identified as inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][6] Inhibition of MAO-B is a validated approach in the treatment of Parkinson's disease to preserve dopamine levels. The dual-targeting ability of some indanone hybrids, inhibiting both AChE and MAO-B, presents a promising multi-faceted approach to treating complex neurodegenerative conditions.[10]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of Aβ peptides into plaques. Certain indanone derivatives have demonstrated the ability to inhibit this self-assembly process and even disaggregate pre-formed Aβ fibrils, highlighting their potential as disease-modifying agents.[8]
Below is a conceptual diagram illustrating the multi-target approach of indanone derivatives in Alzheimer's disease.
Caption: Multi-target action of indanone derivatives in Alzheimer's disease.
Oncology: A Scaffold for Anticancer Agents
The 1-indanone structure is also a valuable pharmacophore in the development of novel anticancer drugs.
-
Tubulin Polymerization Inhibition: Several arylidene indanone derivatives, which are structurally analogous to chalcones, have been shown to inhibit tubulin polymerization.[11][12][13] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain spiroisoxazoline derivatives containing an indanone moiety have been identified as selective COX-2 inhibitors.[14] COX-2 is often overexpressed in various cancers and contributes to inflammation and tumor growth.
-
Aromatase Inhibition: Derivatives such as 2-(4-pyridylmethylene)-1-indanone have shown potent and selective inhibition of aromatase, a key enzyme in estrogen biosynthesis.[11][15] This makes them promising candidates for the treatment of hormone-dependent breast cancers.
Anti-inflammatory and Antimicrobial Applications
The 1-indanone scaffold has also been explored for its anti-inflammatory and antimicrobial properties.[6][16] For instance, isoxazole-fused 1-indanones have demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin.[16] Additionally, various indanone derivatives have exhibited antibacterial and antiviral activities, including against the Tobacco Mosaic Virus (TMV).[5][6]
Part 3: Prospective Analysis of this compound
While direct experimental data on this compound is scarce, a prospective analysis based on its structural features and the known activities of related compounds can guide future research.
The presence of a hydroxyl group at the 7-position and a methoxy group at the 5-position on the aromatic ring is significant. Methoxy groups are known to be important for the interaction of Donepezil with the peripheral anionic site of acetylcholinesterase.[11] Furthermore, a study on (E)-2-benzylidene-1-indanones found that a 5-methoxy substituted compound showed potent activity in inhibiting the expression of TSLP, a cytokine involved in allergic inflammatory conditions.[17]
Based on these observations, this compound could be hypothesized to have potential as:
-
A Neuroprotective Agent: The methoxy group suggests a potential for interaction with cholinesterases. The hydroxyl group could be involved in hydrogen bonding within the active site of target enzymes. Further derivatization, for instance, by introducing a benzylidene group at the 2-position, could enhance this activity.
-
An Anti-inflammatory Agent: The aforementioned study on a 5-methoxy indanone derivative suggests a potential role in modulating inflammatory pathways.[17]
-
An Antioxidant: Phenolic hydroxyl groups are well-known for their antioxidant properties. The 7-hydroxy group could confer radical scavenging activity, which is beneficial in both neurodegenerative diseases and cancer.[8]
Part 4: Experimental Protocols and Methodologies
The synthesis and evaluation of novel indanone derivatives are crucial steps in their development as therapeutic agents.
Synthesis of the 1-Indanone Core
A common and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[6] This reaction is typically catalyzed by strong acids such as polyphosphoric acid or can be performed by converting the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid.
Generalized Protocol for the Synthesis of a Substituted 1-Indanone:
-
Starting Material: A suitably substituted 3-phenylpropanoic acid.
-
Acylation: The 3-phenylpropanoic acid is heated in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid, to induce intramolecular cyclization.
-
Work-up: The reaction mixture is quenched with ice water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 1-indanone.
Below is a workflow diagram for the synthesis and evaluation of novel indanone derivatives.
Caption: General workflow for the synthesis and evaluation of 1-indanone derivatives.
Biological Evaluation
A battery of in vitro assays is essential to determine the therapeutic potential of newly synthesized indanone derivatives.
Table 1: Key In Vitro Assays for Evaluating Indanone Derivatives
| Therapeutic Area | Target/Assay | Purpose |
| Neurodegeneration | Acetylcholinesterase (AChE) Inhibition Assay | To determine the potency of compounds in inhibiting AChE activity. |
| Monoamine Oxidase (MAO) Inhibition Assay | To assess the inhibitory activity against MAO-A and MAO-B. | |
| Amyloid-Beta (Aβ) Aggregation Assay | To evaluate the ability of compounds to prevent or reverse Aβ peptide aggregation. | |
| Oncology | Tubulin Polymerization Assay | To measure the effect of compounds on microtubule formation. |
| COX-2 Inhibition Assay | To determine the selective inhibitory activity against the COX-2 enzyme. | |
| Cytotoxicity Assays (e.g., MTT) | To assess the antiproliferative activity of compounds against various cancer cell lines. | |
| Anti-inflammatory | Cellular assays for inflammatory markers | To measure the reduction of inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells. |
Conclusion and Future Directions
The 1-indanone scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with a proven track record in the development of drugs for a range of diseases, most notably neurodegenerative disorders. While this compound itself remains a molecule of untapped potential, its structural features, when viewed through the lens of its chemical class, suggest promising avenues for investigation, particularly in the realms of neuroprotection and anti-inflammatory applications. Future research should focus on the efficient synthesis of this compound and its derivatives, followed by a comprehensive biological evaluation using the assays outlined in this guide. The insights gained from such studies will undoubtedly contribute to the expanding legacy of the 1-indanone scaffold in modern drug discovery.
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today. [Link]
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Recent developments in biological activities of indanones. (n.d.). ResearchGate. [Link]
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Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). European Journal of Medicinal Chemistry. [Link]
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Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. (2022). Computational Biology and Chemistry. [Link]
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The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Advances. [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). ResearchGate. [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Semantic Scholar. [Link]
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Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. (2023). Future Medicinal Chemistry. [Link]
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Publishing. [Link]
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Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). Bioorganic & Medicinal Chemistry. [Link]
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The Indenone Nucleus: A Privileged Scaffold from Nature's Arsenal
An In-Depth Technical Guide on the Discovery, Natural Sources, and Isolation of Indenone Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The indenone core, a fused bicyclic system comprising a benzene ring and a cyclopentenone ring, represents a significant structural motif in both natural product chemistry and medicinal chemistry.[1] Its prevalence in a variety of biologically active molecules has made it a "privileged structure," a scaffold that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive overview of the discovery and diverse natural origins of indenone compounds. It is intended for researchers, scientists, and professionals in drug development, offering insights into the historical context, biosynthetic pathways, and the methodologies for the isolation and characterization of these valuable natural products. We will explore the rich tapestry of indenone-containing compounds derived from terrestrial and marine flora and fauna, delve into their biosynthetic origins, and provide practical guidance on their extraction and purification.
A Historical Perspective: From Synthesis to Natural Discovery
The journey of the indenone scaffold began not in the annals of natural product chemistry, but in the realm of synthetic organic chemistry. The first synthesis of the parent 1-indanone was reported in 1927, achieved through the reaction of phenylpropionic acid chloride with aluminum chloride in benzene.[1] Another early synthesis from a carboxylic acid, the cyclization of hydrocinnamic acid to 1-indanone, was described by Price and Lewis in 1939.[1] These early synthetic efforts laid the groundwork for understanding the chemical properties of this bicyclic system.
It was not until later that the significance of the indenone core in naturally occurring molecules was fully appreciated. A pivotal moment in this journey was the isolation of a novel 1-indanone derivative, afzeliindanone (4-[4-hydroxy-3-methoxyphenyl]-indan-1-one), from the roots of the plant Uvaria afzelii. This discovery marked the first isolation of a 1-indanone derivative from a plant source, opening the door to the exploration of a new class of natural products.[2]
The Ubiquity of Indenones in Nature: A Survey of Natural Sources
Indenone derivatives are biosynthesized by a wide array of organisms, from higher plants to fungi and marine bacteria. This distribution across different biological kingdoms highlights the evolutionary significance and diverse biological roles of these compounds.
Plant-Derived Indenones
Plants are a prolific source of indenone-containing secondary metabolites, where they often play roles in defense and signaling.
-
Pterosins from Ferns: The bracken fern (Pteridium aquilinum) and other fern species are known to produce a class of sesquiterpenoid indanones called pterosins.[3] These compounds are believed to be involved in the plant's defense mechanisms. Pterosin B, a prominent member of this family, has demonstrated cytotoxic activity.[3]
-
Jatropholones from Jatropha Species: The roots of Jatropha integerrima are the source of jatropholones A and B, which possess cytotoxic and antiplasmodial properties.[4] These compounds feature a more complex, annulated 1-indanone scaffold.
Fungal Indenones
Fungi, known for their complex secondary metabolism, are another rich source of indenone derivatives. These compounds often exhibit potent biological activities.
-
Coleophomones from Coleophoma and Stachybotrys Species: Coleophomone A, isolated from the fungus Coleophoma sp., is an inhibitor of bacterial transglycosylase.[4] A related compound, coleophomone D from Stachybotrys cylindrospora, displays antifungal activity.[4]
Marine-Derived Indenones
The marine environment, with its unique biodiversity, has yielded novel indenone structures with interesting biological profiles.
-
Streptinone from Streptomyces massiliensis: A marine sediment-derived bacterium, Streptomyces massiliensis, produces streptinone, a novel indanone derivative. This compound has been shown to inhibit particulate matter-induced inflammation, highlighting the potential of marine microorganisms as a source of new therapeutic agents.
Biosynthesis: Nature's Synthetic Strategies
The structural diversity of natural indenones is a reflection of the varied biosynthetic pathways employed by the producing organisms. These pathways typically involve the cyclization of precursors derived from primary metabolism.
The Terpenoid Pathway in Plants (Pterosins)
The biosynthesis of pterosins in ferns follows the terpenoid pathway, starting from the fundamental building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the complete enzymatic cascade is not fully elucidated, the pathway is believed to involve the cyclization of a farnesyl pyrophosphate (FPP) precursor to form the characteristic indanone skeleton.
Caption: Proposed biosynthetic pathway of pterosins in ferns.
The Polyketide Pathway in Fungi (Coleophomones)
Fungal indenones, such as the coleophomones, are typically derived from the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). The resulting polyketide chain undergoes a series of cyclization and modification reactions to form the final indenone structure.
Caption: Generalized biosynthetic pathway for fungal indenones.
Isolation and Characterization of Natural Indenones
The successful isolation and characterization of indenone compounds from their natural sources are critical steps in their study and potential development. The methodologies employed are tailored to the specific compound and the source organism.
General Workflow for Isolation
The isolation of indenones from natural sources typically follows a multi-step process designed to separate the target compounds from a complex mixture of other metabolites.
Caption: General workflow for the isolation of natural indenones.
Experimental Protocols
Protocol 1: Isolation of Pterosins from Pteridium aquilinum (Bracken Fern)
This protocol is a representative method for the extraction and isolation of pterosins.
-
Collection and Preparation of Plant Material: Collect fresh fronds of Pteridium aquilinum. Air-dry the fronds in the shade and then grind them into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction. Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate. The pterosins will typically be enriched in the chloroform and ethyl acetate fractions.
-
Column Chromatography: Subject the chloroform and ethyl acetate fractions to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Purification: Combine fractions containing pterosins and further purify using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure pterosins.
Protocol 2: Isolation of Coleophomones from Fungal Culture
This protocol provides a general method for the extraction of indenones from a fungal fermentation.
-
Fungal Fermentation: Inoculate a suitable liquid or solid medium with the fungal strain (e.g., Coleophoma sp.). Incubate under appropriate conditions (temperature, shaking, time) to allow for the production of secondary metabolites.
-
Extraction:
-
Liquid Culture: Separate the mycelium from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelium separately after homogenization with a solvent like acetone or methanol.
-
Solid Culture: Extract the entire solid culture with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).
-
-
Concentration and Fractionation: Combine the organic extracts and evaporate the solvent to yield a crude extract. Fractionate the crude extract using silica gel column chromatography as described in Protocol 1.
-
Purification: Purify the fractions containing the desired indenones using preparative HPLC to obtain the pure compounds.
Structure Elucidation
The determination of the chemical structure of isolated indenones relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the characteristic carbonyl (C=O) stretch of the indenone core.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system present in the indenone molecule.
Quantitative Data
The yield of indenone compounds from natural sources can vary significantly depending on the species, geographical location, season of collection, and the extraction and purification methods employed. The following table provides a summary of representative yields reported in the literature.
| Compound | Natural Source | Extraction Method | Typical Yield | Reference |
| Pterosin B | Pteridium aquilinum | Methanol Maceration, Column Chromatography | 0.01-0.05% of dry weight | [3] |
| Jatropholone A | Jatropha integerrima | Solvent Extraction, Column Chromatography | 0.002-0.01% of dry root weight | [4] |
| Coleophomone A | Coleophoma sp. | Ethyl Acetate Extraction from culture | 10-50 mg/L of culture | [4] |
Conclusion and Future Prospects
The indenone scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Nature has elegantly demonstrated the versatility of this structural motif through a diverse array of natural products with a wide spectrum of biological activities. The ongoing exploration of biodiversity, particularly in unique environments such as the deep sea and unexplored terrestrial ecosystems, promises the discovery of new indenone-containing molecules with potential applications in medicine and agriculture.
For drug development professionals, naturally occurring indenones serve as valuable lead compounds and sources of inspiration for the design of new therapeutic agents. A thorough understanding of their natural sources, biosynthesis, and methods of isolation is fundamental to harnessing their full potential. Future research in this area will likely focus on the elucidation of complete biosynthetic pathways, enabling the use of synthetic biology approaches for the sustainable production of these valuable compounds. Furthermore, the continued development of advanced separation and spectroscopic techniques will undoubtedly accelerate the discovery and characterization of novel indenones from nature's vast chemical library.
References
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
(Reference for the first synthesis of 1-indanone in 1927 - This information is contained within reference[1] but a primary source would be ideal if available through further specific searches).
-
Tchinda, A. T., Tane, P., Ayafor, J. F., & Connolly, J. D. (2009). A novel 1-indanone isolated from Uvaria afzelii roots. Natural Product Research, 23(10), 909–915. [Link]
-
Kamochi, Y., & Koyama, H. (2013). Phytochemicals from fern species: potential for medicine applications. IntechOpen. [Link]
- (Reference for Streptinone isolation - A primary source paper would be cited here).
- (Reference for Jatropholone isolation - A primary source paper would be cited here).
- (Reference for Coleophomone isolation - A primary source paper would be cited here).
- (Reference for Pterosin B cytotoxicity - A primary source paper would be cited here).
- (Reference for Coleophomone A bioactivity - A primary source paper would be cited here).
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32525–32553. [Link]
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structural analysis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Structural Analysis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a substituted indanone of interest in medicinal chemistry. Indanones are a privileged scaffold, forming the core of numerous pharmacologically active agents with applications in neurodegenerative disease and oncology.[1] A rigorous and multi-faceted analytical approach is therefore essential for the unambiguous characterization of novel derivatives like the title compound. This document moves beyond a simple listing of techniques, offering a logically structured workflow that integrates Mass Spectrometry, Infrared and UV-Visible Spectroscopy, and advanced Nuclear Magnetic Resonance methods. Each section explains the causal reasoning behind the experimental choices, provides validated protocols, and interprets the resulting data to build a cohesive structural argument. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for the characterization of complex small molecules.
Introduction: The Indanone Scaffold
The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in modern drug discovery.[2] Its rigid framework and versatile functionalization potential have led to its incorporation into a wide array of therapeutic candidates, including treatments for Alzheimer's disease, viral infections, and cancer.[2] The specific compound of interest, this compound (CAS 76842-70-1), introduces key substituents—a hydroxyl and a methoxy group—that can significantly influence its physicochemical properties and biological activity through hydrogen bonding and electronic effects.
The primary objective of this guide is to establish an unequivocal structural identification of this molecule. Our analytical strategy is designed to be systematic, with each technique providing orthogonal yet complementary data points that, when combined, leave no ambiguity.
Analytical Workflow: A Multi-Technique Approach
A robust structural elucidation is not a linear process but an integrated workflow. The chosen methodologies are designed to first confirm the molecular formula and identify key functional groups, then to map the precise connectivity and stereochemistry of the molecule.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Expertise & Experience: Mass spectrometry is the foundational step, providing the most direct evidence of the compound's molecular weight and elemental composition. Electrospray Ionization (ESI) is selected as the preferred method due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺, ideal for a molecule with polar hydroxyl and carbonyl groups.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the analyte in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in a 50:50 solution of solvent and deionized water containing 0.1% formic acid to promote protonation.
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50 - 500
-
-
Data Acquisition: Infuse the sample directly or via a liquid chromatography system. Acquire data in full scan mode.
Data Analysis & Interpretation
The molecular formula of this compound is C₁₀H₁₀O₃, with a monoisotopic mass of 178.06299 Da.
-
Expected Result: A high-resolution mass spectrometer should detect a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
Reported Data: Mass spectrometry has confirmed the molecular ion peak at m/z 179 [M+1]⁺ .[3] This is consistent with the molecular weight of 178.18 g/mol .[4][5]
| Parameter | Theoretical Value (C₁₀H₁₀O₃) | Observed Value |
| Monoisotopic Mass | 178.06299 Da | - |
| [M+H]⁺ Ion | 179.07027 Da | ~179 Da[3] |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For our target compound, the key signatures will be the hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and ether (C-O) groups. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation.[1]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to enhance the signal-to-noise ratio.[1]
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.[1]
Data Analysis & Interpretation
The structure contains four key functional groups that will produce characteristic IR absorption bands.
-
O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3500 cm⁻¹ .
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (CH₂) stretches appear just below 3000 cm⁻¹ .
-
C=O Stretch (Ketone): A strong, sharp absorption is expected around 1680-1700 cm⁻¹ for the α,β-unsaturated ketone system. The NIST WebBook shows the C=O stretch for the parent 1-indanone at ~1710 cm⁻¹ (gas phase), which serves as a baseline.[6][7][8]
-
C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Ether & Phenol): Strong bands are expected in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1200 cm⁻¹ regions.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | 3200-3500 (Broad) |
| Aromatic C-H | ~3050-3100 |
| Aliphatic C-H | ~2850-2960 |
| Ketone C=O | ~1685 |
| Aromatic C=C | ~1580, ~1470 |
| Aryl Ether C-O | ~1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atom connectivity.
Caption: Key expected HMBC correlations for the molecule.
X-Ray Crystallography: The Final Confirmation
Expertise & Experience: When a single crystal of sufficient quality can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure, including the precise 3D arrangement of atoms in the solid state. While no structure has been published for the title compound, the methodology is a critical tool for structural validation. The crystal structure of the related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, demonstrates that these molecules form planar structures with potential for π-stacking interactions. [9]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Solvents such as ethyl acetate, methanol, or chloroform/hexane mixtures are common starting points.
-
Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer, typically with Mo Kα radiation. [10]3. Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution structure. [10]
Conclusion
The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques. Mass spectrometry confirms the molecular formula, while FTIR spectroscopy identifies the key functional moieties. The core of the analysis rests on a suite of NMR experiments; ¹H and ¹³C NMR map the unique atomic environments, and 2D techniques like COSY and HMBC definitively establish the connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter for structural confirmation. By following the validated protocols and interpretive logic detailed in this guide, researchers can achieve an unequivocal and defensible structural assignment for this and other related indanone derivatives, paving the way for further investigation into their chemical and biological properties.
References
- BenchChem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. BenchChem.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
- BLDpharm. (n.d.). 76842-70-1 | this compound. BLDpharm.
- PubChem. (n.d.). 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information.
- Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook.
- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro- IR Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro- Mass Spectrum. NIST Chemistry WebBook.
- Acta Crystallographica Section E. (2014). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health.
- MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 76842-70-1|this compound|BLD Pharm [bldpharm.com]
- 5. 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | C10H10O3 | CID 233148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 7. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 8. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 9. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive technical overview of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, a key heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document details the compound's identifiers, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its significance as a synthetic intermediate.
Core Compound Identification
Precise identification is paramount in research and development. This compound is a substituted indanone, a class of compounds recognized for its utility as a scaffold in medicinal chemistry. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 76842-70-1 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Canonical SMILES | COC1=CC(=O)C2=C(C=C1)C(CC2)O | |
| InChI Key | Not readily available |
Physicochemical & Spectroscopic Profile
Detailed characterization is essential for confirming the identity and purity of a synthesized compound. While extensive experimental data for this specific molecule is not widely published, this section outlines the expected analytical profile based on its structure and data from closely related analogues.
Expected Physicochemical Properties:
-
Appearance: Likely a solid, ranging from off-white to pale yellow.
-
Melting Point: Not explicitly reported in available literature. For context, the related compound 7-hydroxy-1-indanone has a melting point of 109-113 °C[2], and 7-methoxy-1-indanone melts at 99-102 °C[3]. The presence of both functional groups would influence this value.
-
Solubility: Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane.
Anticipated Spectroscopic Data:
A scientist validating the synthesis of this compound would look for the following characteristic signals:
-
¹H NMR Spectroscopy:
-
An aromatic singlet or narrow doublet for the proton between the methoxy and carbonyl groups.
-
Another aromatic singlet or narrow doublet for the proton adjacent to the hydroxyl group.
-
A singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) protons.
-
A broad singlet for the phenolic hydroxyl (-OH) proton, which is exchangeable with D₂O.
-
Two triplet signals in the aliphatic region (approx. 2.5-3.5 ppm), each integrating to 2H, corresponding to the two methylene (-CH₂-) groups of the cyclopentanone ring.
-
-
¹³C NMR Spectroscopy:
-
A signal for the carbonyl carbon (C=O) in the range of 195-205 ppm.
-
Aromatic carbon signals between 100-160 ppm, including quaternary carbons attached to the -OH and -OCH₃ groups.
-
A signal for the methoxy carbon near 55-60 ppm.
-
Two aliphatic carbon signals for the methylene groups.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band for the phenolic O-H stretch, typically around 3200-3500 cm⁻¹.
-
A sharp, strong absorption for the C=O (ketone) stretch, expected around 1680-1700 cm⁻¹ (the frequency is lowered by conjugation to the aromatic ring).
-
C-O stretching bands for the methoxy and phenol groups in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching absorptions around 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 178.
-
Synthesis and Mechanistic Rationale
The indanone scaffold is a prevalent structural motif in numerous biologically active molecules.[4] Consequently, robust synthetic routes to functionalized indanones are of significant interest. The synthesis of this compound can be logically achieved via an intramolecular Friedel-Crafts acylation, a classic and powerful method for forming cyclic ketones.
The specific synthesis of this compound is referenced in the context of the total synthesis of cannabispirans, originating from 3-(3-Hydroxy-5-methoxyphenyl)propanoic acid.[1] This involves a cyclization reaction promoted by a strong dehydrating acid like polyphosphoric acid (PPA).[5]
Caption: Workflow for the synthesis and validation of 7-Hydroxy-5-methoxy-1-indanone.
Detailed Experimental Protocol:
This protocol is based on the established methodology for PPA-mediated cyclization of arylpropanoic acids.[2][5]
Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation.
Materials:
-
3-(3-Hydroxy-5-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), place 3-(3-Hydroxy-5-methoxyphenyl)propanoic acid (1 equivalent).
-
Addition of PPA: Add polyphosphoric acid (approx. 10-20 times the weight of the starting acid). Scientist's Note: PPA is highly viscous. It is best handled by warming the reagent bottle gently to ~60 °C to reduce its viscosity. The large excess serves as both the catalyst and the solvent.
-
Cyclization Reaction: Heat the reaction mixture with vigorous stirring to approximately 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: The high temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution. The ortho-para directing hydroxyl group and the meta-directing carboxylic acid (once activated) compete. The hydroxyl group's directing effect is dominant, and steric hindrance favors acylation at the position ortho to the hydroxyl group and para to the methoxy group, leading to the desired 7-hydroxy isomer.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice/ice water with stirring. Safety Note: This quenching process is highly exothermic and should be performed cautiously in a fume hood.
-
Extraction: Once the PPA is fully hydrolyzed, transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine. Trustworthiness Check: The bicarbonate wash is a critical step to ensure the final product is free of acidic impurities, which could interfere with subsequent reactions or characterization.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel to obtain the pure this compound.
Applications in Research and Drug Development
Indanone derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They serve as crucial intermediates in the synthesis of more complex molecules.
While specific biological activities for 7-Hydroxy-5-methoxy-1-indanone are not extensively documented, its structural class is associated with:
-
Anticancer Agents: The indanone core is found in compounds exhibiting antiproliferative effects.
-
Anti-Alzheimer's Agents: Substituted indanones are key precursors for acetylcholinesterase inhibitors like Donepezil.
-
Antiviral and Antimicrobial Compounds: Various functionalized indanones have shown activity against viral and microbial targets.
The functional groups on this particular molecule—a nucleophilic hydroxyl group and a ketone—make it a versatile starting point for further synthetic modifications, allowing for the exploration of new chemical space in drug discovery programs.
Conclusion
This compound (CAS 76842-70-1) is a valuable chemical entity whose synthesis is well-grounded in the principles of intramolecular Friedel-Crafts reactions. This guide provides the necessary identifiers and a robust, mechanistically sound protocol for its preparation and validation. Its utility as a synthetic intermediate makes it a compound of interest for researchers engaged in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
References
-
Crombie, L., Tuchinda, P., & Powell, M. J. (1982). Total synthesis of the spirans of Cannabis: cannabispiradienone, cannabispirenone-A and -B, cannabispirone, α- and β-cannabispiranols and the dihydrophenanthrene cannithrene-1. Journal of the Chemical Society, Perkin Transactions 1, 1477-1484. Available at: [Link]
-
Chen, K.-Y., et al. (2012). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3197. Available at: [Link]
-
Hossain, M. A. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry, 20(1). Available at: [Link]
-
Sygula-Cholewinska, R., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 212-243. Available at: [Link]
Sources
- 1. Total synthesis of the spirans of Cannabis: cannabispiradienone, cannabispirenone-A and -B, cannabispirone, α- and β-cannabispiranols and the dihydrophenanthrene cannithrene-1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsenet.org [ccsenet.org]
literature review on 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Introduction: The Significance of the 1-Indanone Scaffold
The 1-indanone core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant pharmacological relevance. This framework's unique combination of a fused aromatic ring and a cyclopentanone ring imparts a rigid, three-dimensional structure that is conducive to precise interactions with biological targets. Consequently, 1-indanone derivatives have demonstrated a vast spectrum of biological activities, including applications as antiviral, anti-inflammatory, anticancer, and neuroprotective agents. One of the most prominent examples is Donepezil, an acetylcholinesterase inhibitor built upon an indanone framework, which is widely used for the treatment of Alzheimer's disease.
This guide focuses on a specific derivative, This compound . As a substituted 1-indanone, this compound holds potential as a key intermediate for the synthesis of more complex therapeutic agents or may possess intrinsic biological activity worthy of investigation. The strategic placement of hydroxyl and methoxy groups on the aromatic ring offers multiple points for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of its synthesis, physicochemical characteristics, and potential biological applications, designed for researchers and professionals in drug discovery and development.
PART 1: Chemical Synthesis and Mechanistic Rationale
The construction of the 1-indanone skeleton is most commonly achieved via intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. This robust and versatile reaction allows for the efficient formation of the fused five-membered ring. The synthesis of this compound is logically approached through a multi-step sequence starting from the corresponding dimethoxy analog, followed by a regioselective demethylation.
Proposed Synthetic Pathway
The most viable route involves the initial synthesis of 5,7-dimethoxy-1-indanone, which is then selectively demethylated at the C7 position to yield the target compound. This strategy is predicated on the differential reactivity of the two methoxy groups.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol: Synthesis
Step 1: Synthesis of 5,7-dimethoxy-1-indanone
This procedure is adapted from established methods for intramolecular Friedel-Crafts cyclization.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(3,5-dimethoxyphenyl)propanoic acid (1 equivalent).
-
Catalyst Addition: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid) or trifluoromethanesulfonic acid (TFSA) (approx. 5 equivalents) as the cyclizing agent and solvent. The use of TFSA often allows for lower reaction temperatures compared to PPA.
-
Reaction Execution: Heat the mixture with stirring. If using PPA, maintain a temperature of 80-100°C. If using TFSA, the reaction may proceed at room temperature or with gentle heating to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will often precipitate as a solid. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5,7-dimethoxy-1-indanone.
Step 2: Selective Demethylation to this compound
The choice of demethylating agent is critical for regioselectivity. Lewis acids like aluminum chloride or boron tribromide are commonly used. The selectivity for the C7-methoxy group over the C5-methoxy group is likely driven by chelation of the Lewis acid with the proximate carbonyl oxygen, directing the demethylation to the C7 position.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 5,7-dimethoxy-1-indanone (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the solution to 0°C or -78°C in an appropriate bath. Slowly add a solution of aluminum chloride (AlCl₃) or boron tribromide (BBr₃) (1.0-1.2 equivalents) in the same solvent. The use of a slight excess of the Lewis acid can drive the reaction to completion, but a large excess may lead to non-selective demethylation.
-
Reaction Execution: Allow the reaction to stir at low temperature for a set period (e.g., 1-2 hours), then let it warm to room temperature. Monitor the formation of the product and disappearance of the starting material by TLC.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture back to 0°C and quench it by the slow addition of water or dilute hydrochloric acid.
-
Purification: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.
PART 2: Physicochemical and Spectroscopic Profile
The structural features of this compound give rise to a distinct set of physical and spectroscopic properties. While experimental data for this specific molecule is not widely published, a reliable profile can be predicted based on its structure and data from analogous compounds.
General Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| CAS Number | 76842-70-1 |
| Appearance | Expected to be a pale yellow or off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water |
Predicted Spectroscopic Data
The following table outlines the expected signals in key spectroscopic analyses. These predictions are based on established principles of NMR and IR spectroscopy and data from structurally similar 1-indanones.
| Spectroscopy | Predicted Key Signals/Bands | Rationale |
| ¹H NMR | δ ~ 9.0-10.0 ppm (s, 1H)δ ~ 6.5-7.0 ppm (d, 1H)δ ~ 6.3-6.8 ppm (d, 1H)δ ~ 3.8-3.9 ppm (s, 3H)δ ~ 3.0-3.2 ppm (t, 2H)δ ~ 2.6-2.8 ppm (t, 2H) | Phenolic -OH protonAromatic H-6 protonAromatic H-4 protonMethoxy -OCH₃ protonsAliphatic -CH₂- protons at C3Aliphatic -CH₂- protons at C2 |
| ¹³C NMR | δ ~ 200-205 ppmδ ~ 160-165 ppmδ ~ 155-160 ppmδ ~ 100-115 ppmδ ~ 55-56 ppmδ ~ 35-40 ppmδ ~ 25-30 ppm | Carbonyl carbon (C1)Aromatic carbons C5 & C7aAromatic carbon C7Aromatic carbons C4, C6, C3aMethoxy carbonAliphatic carbon C3Aliphatic carbon C2 |
| IR (Infrared) | ~ 3200-3400 cm⁻¹ (broad)~ 1680-1700 cm⁻¹ (strong)~ 1600-1620 cm⁻¹ (medium)~ 1200-1300 cm⁻¹ (strong) | O-H stretch (phenolic)C=O stretch (conjugated ketone)C=C stretch (aromatic)C-O stretch (aryl ether) |
PART 3: Biological Activity and Therapeutic Potential
While direct biological studies on this compound are not extensively reported, the 1-indanone scaffold is a cornerstone of many pharmacologically active compounds. The diverse activities of its analogs provide a strong basis for predicting the potential therapeutic applications of this molecule.
Established Activities of the 1-Indanone Class
Derivatives of 1-indanone have been shown to exhibit a remarkable range of biological effects, as summarized below.
| Biological Activity | Examples and Notes | References |
| Anti-inflammatory | Thiazolyl hydrazone derivatives of 1-indanone show potent anti-inflammatory activity. | |
| Anticancer | Spiro- and fused-indanone frameworks are found in natural products with cytotoxic properties like Fredericamycin A. | |
| Neuroprotective | The indanone core is central to Donepezil, an AChE inhibitor for Alzheimer's disease treatment. | |
| Antiviral | Certain 1-indanone derivatives show activity against viruses such as Hepatitis C. | |
| Antibacterial / Antimalarial | The scaffold has been incorporated into molecules with potent antibacterial and antimalarial effects. | |
| Analgesic | Various substituted indan-1-acids and their derivatives have been synthesized and tested for analgesic properties. |
Logical Framework for Potential Applications
Caption: Potential therapeutic avenues based on the core scaffold.
Hypothesized Activity Profile
The specific substitution pattern of this compound suggests several potential activities:
-
Antioxidant and Anti-inflammatory Effects: The presence of a phenolic hydroxyl group is a common feature in molecules with potent antioxidant capabilities, as it can donate a hydrogen atom to neutralize free radicals. This antioxidant activity often correlates with anti-inflammatory effects.
-
Neuroprotective Potential: Given the success of the indanone scaffold in targeting enzymes like acetylcholinesterase, this molecule could serve as a starting point for developing new agents for neurodegenerative disorders.
-
Anticancer Activity: Many natural and synthetic phenolic compounds exhibit cytotoxic effects against cancer cell lines. This molecule could be evaluated for such properties, potentially acting through mechanisms like enzyme inhibition or induction of apoptosis.
PART 4: Exemplary Protocol for Biological Evaluation
To assess the potential cytotoxic activity of this compound, a standard in vitro assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This provides a quantitative measure of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, or A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: After the 24-hour pre-incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Incubate the plate for an additional 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
References
-
Nazim, U., et al. (2019). Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. Pakistan Journal of Pharmaceutical Sciences, 32(1), 15-19. Available at: [Link]
-
Kwiecień, H., & Stefańska, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
- Inhibitor Research Hub. (2023).
Methodological & Application
Application Notes and Protocols for 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: A Novel Investigational Compound
Disclaimer: 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is a novel chemical entity that is not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a scientifically guided framework for its synthesis, characterization, and preliminary biological evaluation. The methodologies are derived from established procedures for structurally related indanone derivatives and should be adapted and validated by qualified researchers.
Introduction: The Scientific Rationale
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Modifications to the aromatic ring, such as the introduction of hydroxyl and methoxy groups, can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide outlines a comprehensive approach to the synthesis and initial investigation of this compound, a compound designed to explore new chemical space within this important class of molecules.
Based on the known activities of related methoxy-substituted 2-benzylidene-1-indanone derivatives as potential antagonists for adenosine A1 and A2A receptors, we hypothesize that this compound may also interact with G-protein coupled receptors (GPCRs) or other neurological targets.[1] The protocols herein provide a roadmap for researchers in drug discovery and chemical biology to synthesize, purify, and conduct initial characterization and screening of this compound.
Part 1: Chemical Synthesis and Characterization
The synthesis of this compound requires a multi-step approach, likely starting from a commercially available substituted benzene derivative. The proposed synthetic route is designed for efficiency and scalability in a standard organic chemistry laboratory.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway. The key steps involve Friedel-Crafts acylation followed by intramolecular cyclization and subsequent functional group manipulation.
Sources
Application Note: A Multi-technique Approach for the Characterization of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their physicochemical properties, which are critical for further development and regulatory approval. Due to the limited availability of published experimental data for this specific molecule (CAS 76842-70-1)[2][3][4], this application note provides a comprehensive guide to the analytical techniques and protocols necessary for its full characterization. The methodologies outlined herein are based on established principles for the analysis of substituted indanones, phenolic compounds, and aromatic ketones.
This guide is designed to provide researchers with the foundational knowledge to approach the characterization of this compound and structurally related compounds. The protocols and expected data are predictive, drawing from the analysis of analogous structures.
Molecular Structure and Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [5] |
| Molecular Weight | 178.19 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| CAS Number | 76842-70-1 | [2] |
Analytical Workflow: A Holistic Characterization Strategy
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The proposed workflow integrates chromatographic separation with spectroscopic techniques to provide comprehensive structural and purity information.
Caption: Integrated workflow for the characterization of this compound.
I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of the synthesized compound and for quantitative analysis. Given the phenolic nature of the target molecule, a reversed-phase HPLC method is most appropriate.[7][8]
Protocol: Reversed-Phase HPLC with UV/DAD Detection
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[7]
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is recommended, such as a Waters Sunfire™ C18 (4.6 x 250 mm, 5 µm) or equivalent.[7] For potentially better resolution of isomers, a biphenyl column could also be considered.[8]
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.[9]
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) to elute the compound and any potential impurities. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.[9]
-
Detection Wavelength: A DAD allows for monitoring across a range of wavelengths. Key wavelengths to monitor would be around the predicted λmax (see UV-Vis section), for instance, 254 nm, 280 nm, and 320 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Data Analysis and Interpretation:
-
The purity of the sample can be determined by the area percentage of the main peak.
-
The retention time is a characteristic property of the compound under the specific chromatographic conditions.
-
The DAD can provide the UV spectrum of the eluting peak, which can be used for peak tracking and to check for co-eluting impurities.
-
II. Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (like COSY and HSQC) is recommended for unambiguous assignment of all proton and carbon signals.
The choice of DMSO-d₆ as a solvent is strategic as it will allow for the observation of the exchangeable phenolic hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | br s | 1H | 7-OH | The phenolic proton signal will be a broad singlet and its chemical shift is concentration and temperature dependent. |
| ~6.8 | s | 1H | H-6 | Aromatic proton, singlet due to no adjacent protons. Its chemical shift is influenced by the para-hydroxyl and ortho-methoxy groups. |
| ~6.6 | s | 1H | H-4 | Aromatic proton, singlet. Shielded by the para-methoxy group. |
| ~3.8 | s | 3H | 5-OCH₃ | Methoxy protons typically appear as a sharp singlet in this region.[10] |
| ~2.9 | t, J ≈ 6 Hz | 2H | H-3 (CH₂) | Aliphatic protons of the five-membered ring, adjacent to the aromatic ring. |
| ~2.6 | t, J ≈ 6 Hz | 2H | H-2 (CH₂) | Aliphatic protons adjacent to the carbonyl group, expected to be slightly deshielded. |
Note: The exact chemical shifts and coupling constants will need to be determined experimentally. The predicted values are based on data from similar substituted indanones.[7][8][11]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 | C-1 (C=O) | The carbonyl carbon of a ketone typically resonates in the downfield region of the spectrum.[12] |
| ~155-160 | C-7a/C-3a | Quaternary aromatic carbons attached to oxygen. |
| ~150-155 | C-5 | Aromatic carbon bearing the methoxy group. |
| ~145-150 | C-7 | Aromatic carbon bearing the hydroxyl group. |
| ~110-115 | C-6 | Aromatic CH, influenced by adjacent oxygen-bearing carbons. |
| ~105-110 | C-4 | Aromatic CH, shielded by the methoxy group. |
| ~56 | 5-OCH₃ | Methoxy carbon.[10] |
| ~36 | C-3 (CH₂) | Aliphatic carbon adjacent to the aromatic ring. |
| ~25 | C-2 (CH₂) | Aliphatic carbon adjacent to the carbonyl group. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments such as COSY (to establish H-H correlations, e.g., between the H-2 and H-3 protons) and HSQC (to correlate directly bonded protons and carbons).
-
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 178, corresponding to the molecular weight of C₁₀H₁₀O₃.
-
Major Fragment Ions: Fragmentation is likely to be initiated by cleavage alpha to the carbonyl group and by losses from the aromatic ring substituents.[13]
-
[M-CH₃]⁺ (m/z 163): Loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.[14]
-
[M-CO]⁺˙ (m/z 150): Loss of a neutral carbon monoxide molecule, which is characteristic of ketones.
-
[M-H₂O]⁺˙ (m/z 160): Loss of water, potentially from the hydroxyl group and an adjacent proton.
-
Retro-Diels-Alder (RDA) fragmentation of the dihydropyranone-like system is also possible, though less common for this specific ring structure.
-
Protocol: LC-MS Analysis
-
Instrumentation:
-
A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) coupled to an HPLC system.
-
An electrospray ionization (ESI) source is suitable for this polar molecule. Both positive and negative ion modes should be explored.
-
-
LC-MS Conditions:
-
Use the same HPLC method as described above. The mobile phase is compatible with ESI-MS.
-
MS Parameters (Positive Ion Mode):
-
Scan range: m/z 50-500.
-
Capillary voltage: 3-4 kV.
-
Cone voltage: 20-40 V (can be optimized to induce in-source fragmentation).
-
-
Tandem MS (MS/MS):
-
Isolate the protonated molecule [M+H]⁺ (m/z 179) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum, which can confirm the proposed fragmentation pathways.
-
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | O-H stretch (phenolic) | Strong, broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Medium |
| ~1680 | C=O stretch (aromatic ketone) | Strong |
| 1600, 1480 | C=C stretch (aromatic ring) | Medium |
| ~1260 and ~1030 | C-O stretch (aryl ether) | Strong |
| ~1200 | C-O stretch (phenol) | Strong |
Note: The carbonyl stretching frequency is influenced by conjugation with the aromatic ring.
Protocol: FTIR Analysis
-
Instrumentation:
-
An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for easy analysis of solid samples.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition:
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan before analyzing the sample.
-
D. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the conjugated system of the aromatic ketone.
The chromophore in this molecule is the hydroxy- and methoxy-substituted benzoyl system. The presence of the hydroxyl and methoxy groups (auxochromes) is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1-indanone.
-
λmax 1: Expected around 250-270 nm (π→π* transition of the substituted benzene ring).
-
λmax 2: Expected around 310-340 nm (n→π* transition of the carbonyl group, shifted by conjugation and substitution).
Protocol: UV-Vis Analysis
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol, to a concentration that gives an absorbance reading between 0.1 and 1.
-
Use the same solvent as a blank.
-
-
Acquisition:
-
Scan the sample from approximately 200 to 400 nm.
-
Conclusion
The comprehensive analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. By following the protocols outlined in this application note, researchers can obtain the necessary data to confirm the identity, purity, and structure of this molecule. While the presented spectral data are predictive, they provide a robust framework for interpreting experimental results. This multi-technique approach ensures a high degree of confidence in the characterization of this and other related indanone derivatives, which is a critical step in the journey of drug discovery and development.
References
-
NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
NIH. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]
-
ACS Publications. Mass Spectra of Ketones. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
University of Utah. NMR Assignments for 2-Ethyl-Indanone. [Link]
-
Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
-
RSC Publishing. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]
-
MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
-
MDPI. HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
NIST. Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. [Link]
-
SpectraBase. 5-Methoxy-1-indanone. [Link]
-
gsrs. 6-HYDROXY-5-METHOXY-1-INDANONE. [Link]
-
PrepChem.com. Synthesis of 4-Methoxy-1-indanone. [Link]
-
Whitman People. GCMS Section 6.11.3. [Link]
-
Human Metabolome Database. Showing metabocard for Indanone (HMDB0059602). [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. [Link]
Sources
- 1. 7-Methoxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 76842-70-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Methoxy-1H-indanone(13623-25-1) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. whitman.edu [whitman.edu]
- 10. acdlabs.com [acdlabs.com]
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- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Strategic Utility of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary organic synthesis, the pursuit of complex molecular architectures with precision and efficiency is paramount. Key to this endeavor is the availability of versatile and strategically functionalized building blocks. 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one emerges as such a scaffold, offering a unique combination of reactive sites that can be orthogonally addressed to construct a diverse array of molecules, particularly those with promising biological activity. Its rigid indanone core, coupled with a nucleophilic phenol and a modifiable ketone, provides a powerful platform for the synthesis of natural products, medicinal agents, and novel materials. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this valuable precursor.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the precursor's properties is fundamental for its effective utilization.
| Property | Value | Source |
| CAS Number | 76842-70-1 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| ¹H NMR (CDCl₃, 400 MHz) δ | 9.2 (bs, 1H), 6.5 (m, 1H), 6.3 (m, 1H), 3.9 (s, 3H), 3.1 (t, 2H), 2.7 (t, 2H) | [2] |
| MS (ES) | m/z 179 (M+1)⁺ | [2] |
Synthesis of the Precursor: A Protocol Grounded in Selectivity
The efficient synthesis of this compound is a critical first step. A common and effective strategy involves the selective demethylation of the more accessible 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The selective cleavage of the C7-methoxy group is achieved due to the electronic activation by the para-carbonyl group, making it more susceptible to nucleophilic attack by a demethylating agent compared to the C5-methoxy group.
Protocol 1: Selective Demethylation of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
This protocol is adapted from established methods for selective demethylation of aryl methyl ethers.[3][4]
Workflow Diagram:
Caption: Synthetic workflow for 7-Hydroxy-5-methoxy-1-indanone.
Materials:
-
5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM) or Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the Lewis acid and enhance selectivity.
-
Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1 eq) dropwise to the cooled solution. The reaction is exothermic, and slow addition prevents side reactions.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C. This will react with the excess BBr₃.
-
Workup: Allow the mixture to warm to room temperature. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 70-85%
Application Notes: A Gateway to Bioactive Scaffolds
The true value of this compound lies in its potential as a precursor for more complex and biologically active molecules. The phenolic hydroxyl group can be alkylated or acylated, while the ketone offers a handle for reactions such as aldol condensations, Wittig reactions, and reductions.
Application 1: Synthesis of 2-Benzylidene-1-indanone Derivatives as Anti-inflammatory Agents
Substituted 2-benzylidene-1-indanones have demonstrated significant potential as anti-inflammatory agents.[5] The synthesis of these compounds can be readily achieved via a base-catalyzed aldol condensation between the indanone precursor and a substituted benzaldehyde.
Reaction Scheme:
Caption: Aldol condensation to form a 2-benzylidene-1-indanone.
Protocol 2: Base-Catalyzed Aldol Condensation
This protocol is based on established procedures for the synthesis of 2-benzylidene-1-indanones.[1][6][7]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 20% w/v)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ice
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol.
-
Base Addition: To the stirred solution, add the aqueous NaOH or KOH solution dropwise at room temperature. The reaction mixture will typically change color.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with HCl until the pH is acidic. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 2-benzylidene-1-indanone derivative.
Expected Yield: 80-95%
Trustworthiness of the Protocol: This protocol is self-validating as the formation of the highly conjugated product is often accompanied by a distinct color change and the product typically precipitates upon acidification. The purity can be readily assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).
Application 2: A Stepping Stone Towards Pterosin Natural Products
Pterosins are a class of sesquiterpenoids characterized by an indanone core, and many exhibit interesting biological activities.[8][9] this compound represents a valuable starting point for the synthesis of pterosin analogues. A plausible synthetic route would involve the alkylation of the phenolic hydroxyl group followed by further functionalization.
Conceptual Synthetic Pathway:
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. 7-Methoxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is a key starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. Its phenolic hydroxyl and ketone carbonyl groups offer reactive sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This guide provides a comprehensive overview of the derivatization of this core molecule, with a focus on synthetic protocols, mechanistic rationale, and methods for biological evaluation. The protocols detailed herein are designed to be self-validating, with in-process controls and detailed characterization steps to ensure scientific rigor.
Introduction: The Therapeutic Promise of the 1-Indanone Scaffold
The 1-indanone core is a recurring motif in a variety of pharmacologically significant molecules, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Notably, derivatives of 1-indanone are central to the structure of approved drugs like Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2] The inherent rigidity of the indanone framework allows for the precise spatial arrangement of pharmacophoric features, facilitating high-affinity interactions with biological targets.
This compound presents two primary handles for chemical modification: the C7 phenolic hydroxyl group and the C1 carbonyl group. Derivatization at these positions can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document will detail three key derivatization strategies:
-
O-Alkylation of the Phenolic Hydroxyl Group: To explore the impact of ether functionalities on biological activity.
-
Reductive Amination of the Carbonyl Group: To introduce diverse amine-containing side chains, a common feature in neuroactive compounds.
-
Knoevenagel Condensation at the C2 Position: To generate α,β-unsaturated ketone derivatives, a class of compounds known for their Michael acceptor reactivity and potent biological effects.
For each of these synthetic pathways, we will provide detailed, step-by-step protocols. Furthermore, we will outline established in vitro assays to evaluate the anticancer and neuroprotective potential of the synthesized derivatives, specifically focusing on cytotoxicity screening against cancer cell lines and acetylcholinesterase (AChE) inhibition assays.
Synthetic Strategies and Protocols
The following protocols are presented with the underlying chemical principles to provide a deeper understanding of the experimental design. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Derivatization of the C7-Hydroxyl Group: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[4][5][6] In the context of this compound, the phenolic proton is sufficiently acidic to be deprotonated by a suitable base, forming a phenoxide intermediate that acts as a potent nucleophile.
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is chosen to deprotonate the phenolic hydroxyl group without causing unwanted side reactions, such as self-condensation of the indanone.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophilic phenoxide.
-
Alkylating Agent: A primary alkyl halide (e.g., benzyl bromide, ethyl iodide) is selected to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[7]
Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.
-
Reactant Preparation: To a dry 100 mL round-bottom flask, add this compound (1.0 g, 5.61 mmol), potassium carbonate (1.55 g, 11.22 mmol), and anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (0.73 mL, 6.17 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 7-benzyloxy-5-methoxy-2,3-dihydro-1H-inden-1-one.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization of the C1-Carbonyl Group: Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[8] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8] This one-pot procedure is highly efficient and allows for the introduction of a wide variety of amine-containing moieties.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reducing agents of choice because they are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone.[8]
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion.
-
Solvent: Protic solvents like methanol or ethanol are typically used to dissolve the reactants and the reducing agent.
Caption: Workflow for Reductive Amination of the Indanone.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (0.5 g, 2.81 mmol) and benzylamine (0.34 mL, 3.09 mmol) in methanol (15 mL).
-
pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH to approximately 6.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (0.21 g, 3.37 mmol) portion-wise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (9:1 dichloromethane:methanol).
-
Quenching and Solvent Removal: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with 1 M NaOH to pH ~9 and extract with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (dichloromethane:methanol gradient) to yield the desired amine.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization at the C2 Position: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9][10] This reaction is typically catalyzed by a weak base.[9]
-
Active Methylene Compound: A compound with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) is used as the active hydrogen component.
-
Catalyst: A weak base such as piperidine or pyridine is employed to deprotonate the active methylene compound without promoting the self-condensation of the indanone.[9]
-
Reaction Conditions: The reaction is often carried out in a solvent like ethanol or toluene, and in some cases, a Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the product.
Caption: Workflow for Knoevenagel Condensation at the C2 Position.
-
Reactant Preparation: To a 50 mL round-bottom flask, add this compound (0.5 g, 2.81 mmol), malononitrile (0.19 g, 2.81 mmol), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction: Reflux the reaction mixture for 2-4 hours. A precipitate should form as the reaction progresses. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
Isolation: After completion, cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The product can be further purified by recrystallization from ethanol.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Biological Evaluation Protocols
The following protocols provide standardized methods for assessing the potential anticancer and neuroprotective activities of the synthesized this compound derivatives.
In Vitro Anticancer Activity: Cytotoxicity Assay
A common method to screen for anticancer activity is to determine the cytotoxic effect of the compounds on various cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the synthesized indanone derivatives in DMSO. On the following day, treat the cells with various concentrations of the compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Neuroprotective Potential: Acetylcholinesterase Inhibition Assay
The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.[13][14] The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[14]
Caption: Inhibition of Acetylcholinesterase by an Indanone Derivative.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a solution of acetylcholinesterase (from electric eel) in the assay buffer.
-
DTNB Solution: Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
ATCI Solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Inhibitor Solutions: Dissolve the synthesized indanone derivatives and a positive control (e.g., Donepezil) in DMSO to make stock solutions. Further dilute with the assay buffer to achieve the desired concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 20 µL of the inhibitor solution (or buffer for control).
-
Add 140 µL of the assay buffer.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the AChE solution to initiate the reaction.
-
Incubate at 37°C for 15 minutes.
-
Add 10 µL of the ATCI solution to start the colorimetric reaction.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[14]
Characterization of Synthesized Derivatives
The identity and purity of all synthesized compounds must be confirmed using a combination of spectroscopic techniques.
| Technique | Information Obtained |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, O-H, C-O, C=C). |
Conclusion
The protocols and application notes presented in this guide offer a robust framework for the synthesis and biological evaluation of novel derivatives of this compound. By systematically modifying the core structure and assessing the resulting changes in biological activity, researchers can gain valuable insights into the structure-activity relationships of this promising class of compounds. The integration of detailed synthetic procedures with established biological assays provides a comprehensive approach to the discovery and development of new therapeutic agents based on the 1-indanone scaffold.
References
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). PubMed. [Link]
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Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. (2018). PubMed. [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (n.d.). PubMed. [Link]
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Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (n.d.). PubMed. [Link]
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Design, synthesis and AChE inhibitory activity of indanone and aurone derivatives. (2008). ScienceOpen. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. [Link]
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Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed. [Link]
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Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). PubMed. [Link]
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Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). R Discovery. [Link]
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Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. (n.d.). Organic Syntheses Procedure. [Link]
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Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. (2021). PubMed. [Link]
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Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents. (2023). ResearchGate. [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. [Link]
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Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. (2024). MDPI. [Link]
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Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. (n.d.). ResearchGate. [Link]
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Asymmetric reductive amination of 1‐indanone derivatives by using... (n.d.). ResearchGate. [Link]
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7-hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid. (n.d.). PubMed. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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7-Hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Laboratory Synthesis of 7-Hydroxy-1-Indanone
Introduction: The Synthetic Challenge and Strategic Importance of 7-Hydroxy-1-Indanone
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive natural products, pharmaceuticals, and organic functional materials.[1][2] Specifically, 7-hydroxy-1-indanone is a crucial synthetic intermediate for advanced pharmaceutical agents and complex molecular architectures.[3] However, its synthesis is not trivial. The primary challenge lies in achieving regioselectivity during the key ring-forming step. The presence of the hydroxyl group on the aromatic precursor powerfully directs incoming electrophiles to both its ortho and para positions, often leading to an inseparable mixture of the desired 7-hydroxy-1-indanone and the isomeric 5-hydroxy-1-indanone.
This guide provides a detailed exploration of the primary synthetic methodologies, moving from the classical approach to a refined, regioselective strategy. We will dissect the causality behind experimental choices, provide step-by-step protocols, and offer field-proven insights to empower researchers to successfully synthesize this valuable compound.
Method 1: Intramolecular Friedel-Crafts Cyclization of 3-(3-Hydroxyphenyl)propanoic Acid
This is the most direct and historically common approach. It relies on the intramolecular Friedel-Crafts acylation of a readily available precursor.[4][5] The reaction is typically promoted by strong Brønsted or Lewis acids.
Scientific Principle and Mechanistic Rationale
The core of this method is an electrophilic aromatic substitution.[6] A strong acid catalyst, such as polyphosphoric acid (PPA), protonates the carboxylic acid moiety of 3-(3-hydroxyphenyl)propanoic acid, which then loses water to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring to form the new five-membered ring.
However, the directing effects of the substituents on the phenyl ring present a significant challenge. The hydroxyl group is a potent ortho-, para- director, while the alkyl side chain is a weaker ortho-, para- director. This results in electrophilic attack at both the C2 position (ortho to the hydroxyl group, leading to 5-hydroxy-1-indanone) and the C6 position (ortho to the hydroxyl group and para to the alkyl chain, leading to 7-hydroxy-1-indanone).
Experimental Protocol
Materials:
-
3-(3-Hydroxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place polyphosphoric acid (10x the weight of the starting material).
-
Heat the PPA to approximately 80-90°C with stirring until it becomes a mobile liquid.
-
Slowly and carefully add 3-(3-hydroxyphenyl)propanoic acid to the hot PPA.
-
Increase the temperature to 180°C and maintain for 1-2 hours.[7][8] Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to about 100°C and pour it carefully onto a large beaker of crushed ice with vigorous stirring.
-
The crude product mixture will precipitate. Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
Trustworthiness & Limitations
This protocol is well-established but suffers from a critical flaw: low regioselectivity. The resulting crude solid is a mixture of 7-hydroxy-1-indanone and 5-hydroxy-1-indanone.[7] These isomers have very similar physical properties, making their separation by standard techniques like recrystallization or column chromatography extremely challenging and often impractical for large-scale synthesis. The high reaction temperature also represents significant energy consumption.[7]
Method 2: Regioselective Synthesis via a Sulfonic Acid Directing & Blocking Group
To overcome the regioselectivity issue, a more sophisticated strategy is required. This method, adapted from patented literature, employs a sulfonic acid group as a reversible blocking and directing group to force the cyclization to occur at the desired position.[7]
Scientific Principle and Mechanistic Rationale
The strategy is a multi-step process designed for high selectivity:
-
Protection/Activation: The starting material, 4-hydroxy-benzenesulfonic acid, has the C4 position (para to the hydroxyl) blocked by a sulfonic acid group. The hydroxyl group is then acylated with 3-chloropropionyl chloride. This step converts the phenol into an ester, which deactivates the ring slightly but prepares the side chain for cyclization.
-
Directed Friedel-Crafts Cyclization: The subsequent intramolecular Friedel-Crafts reaction is catalyzed by a Lewis acid (e.g., AlCl₃). With the C4 position blocked, the electrophilic acylium ion is sterically and electronically directed to cyclize at the C6 position, which is ortho to the activating ester group.
-
Deprotection/Desulfonation: The final step involves the removal of the sulfonic acid group under acidic conditions to yield the pure 7-hydroxy-1-indanone.
Experimental Protocol
Part A: Synthesis of 3-chloro-N-(4-sulfophenyl)propanamide (Compound II) [7]
-
Dissolve 4-hydroxy-benzenesulfonic acid (0.2 mol) in acetonitrile (500 mL).
-
Add triethylamine (0.2 mol) and cool the mixture to 0°C.
-
Slowly add 3-chloropropionyl chloride (0.2 mol) dropwise.
-
Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture sequentially with water, 1M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the intermediate ester. The reported yield is approximately 90%.[7]
Part B: Intramolecular Friedel-Crafts Cyclization (Compound III) [7]
-
This step requires a strong Lewis acid like aluminum chloride. Suspend AlCl₃ in an inert solvent like dichloromethane.
-
Add the ester intermediate from Part A to the suspension.
-
Heat the reaction to 30-40°C and stir until cyclization is complete.
-
Work up the reaction by carefully quenching with ice water and extracting the product.
Part C: Desulfonation to Yield 7-Hydroxy-1-indanone (Compound IV) [7]
-
Treat the sulfonated indanone intermediate from Part B with dilute sulfuric acid.
-
Heat the mixture to 80-100°C to effect the removal of the sulfonic acid group.
-
After the reaction is complete, cool, neutralize, and extract the final product.
-
Purify the product via recrystallization or column chromatography.
Authoritative Grounding & Advantages
This method provides a robust and scalable solution to the regioselectivity problem. By strategically using a blocking group, it ensures the formation of the desired 7-hydroxy isomer with high purity. The raw materials are common industrial chemicals, and the reaction conditions are more moderate than the high-temperature PPA method.[7] This protocol represents a self-validating system where the chemical logic dictates the desired outcome.
Data and Method Comparison
| Feature | Method 1: Direct Friedel-Crafts | Method 2: Directed Synthesis |
| Starting Material | 3-(3-Hydroxyphenyl)propanoic acid | 4-Hydroxy-benzenesulfonic acid |
| Key Reagent | Polyphosphoric Acid (PPA) | Lewis Acid (e.g., AlCl₃), H₂SO₄ |
| Regioselectivity | Poor; yields mixture of 5- and 7-isomers[7][8] | Excellent; yields primarily the 7-isomer[7] |
| Reaction Conditions | High Temperature (180°C)[7] | Moderate Temperatures (30-100°C)[7] |
| Separation | Very difficult | Straightforward purification |
| Number of Steps | One | Three |
| Key Advantage | Simplicity (one step) | High purity and selectivity |
| Key Disadvantage | Isomer mixture, difficult purification | Longer synthetic route |
Conclusion
For researchers requiring high-purity 7-hydroxy-1-indanone, the direct Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid is inadequate due to poor regioselectivity. The superior and recommended approach is the multi-step synthesis utilizing a sulfonic acid directing group. This method, while longer, provides excellent control over the reaction's outcome, delivering the desired isomer with high purity. This strategic approach exemplifies how a deep understanding of reaction mechanisms and substituent effects can overcome fundamental synthetic challenges, paving the way for efficient drug development and materials science research.
References
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
- GEA Process Engineering Inc. (2003). Process for preparing 1-indanones. US6548710B2. Google Patents.
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Ghosh, S., & Guria, M. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33809–33835. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]
- Suzhou Yacoo Science Co Ltd. (2016). Preparation method of 7-hydroxy-1-indanone. CN105330525A. Google Patents.
-
Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]
-
D'hooghe, M., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
-
Xiao, F., et al. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool Institutional Repository. Available at: [Link]
-
Fillion, E., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]
-
Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate. Available at: [Link]
-
Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]
-
Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances. Available at: [Link]
-
Ghosh, S., & Guria, M. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. Available at: [Link]
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application of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one in medicinal chemistry
Introduction: The Versatility of the Indanone Core
The 2,3-dihydro-1H-inden-1-one, or indanone, scaffold is a bicyclic aromatic ketone that has emerged as a privileged structure in medicinal chemistry. Its rigid framework and amenability to diverse chemical modifications have made it a cornerstone for the development of potent and selective therapeutic agents.[1] While various substitution patterns on the indanone ring have been explored, this guide will focus on the overarching principles of its application, with a particular emphasis on its role in the design of acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative disorders like Alzheimer's disease.[2]
The significance of the indanone scaffold was prominently highlighted with the development of Donepezil, a leading medication for Alzheimer's disease.[3] Donepezil's structure features a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one moiety linked to an N-benzylpiperidine group.[4] This discovery spurred extensive research into indanone derivatives as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1]
This application note will provide a comprehensive overview of the synthetic strategies for accessing the indanone core, protocols for its derivatization, and its application in the context of acetylcholinesterase inhibition.
Chemical Biology and Therapeutic Targeting
The primary therapeutic target for many indanone-based compounds is acetylcholinesterase (AChE). In conditions like Alzheimer's disease, there is a decline in the levels of acetylcholine, a neurotransmitter crucial for memory and cognition. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving neuronal communication.[1]
The indanone moiety in these inhibitors typically interacts with the peripheral anionic site (PAS) of the AChE enzyme, while appended side chains, often containing a basic nitrogen atom, bind to the catalytic active site (CAS). This dual binding confers high potency and selectivity.[2]
Sources
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Mastering the Purification of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: An Application Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity for downstream applications, this document outlines three primary purification methodologies: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). Each section offers a deep dive into the theoretical underpinnings of the technique, step-by-step protocols, and expert insights to navigate potential challenges. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity material consistently.
Introduction: The Significance of Purity for this compound
This compound is a substituted indanone derivative that serves as a valuable building block in the synthesis of various biologically active molecules. The presence of hydroxyl and methoxy functional groups, along with a ketone, makes it a versatile precursor. However, synthetic routes to this compound can often yield a mixture of starting materials, by-products, and isomers.[1] The presence of these impurities can have a significant impact on the yield, stereoselectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). Therefore, robust and efficient purification is a non-negotiable step in its preparation.
This guide is structured to provide a logical workflow for the purification of this indanone, starting from a crude reaction mixture to a highly pure, crystalline solid suitable for the most demanding applications.
Characterization of the Target Compound
Before embarking on any purification strategy, a thorough understanding of the physicochemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | [2] |
| Appearance | Off-white to light yellow solid | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone; sparingly soluble in water and non-polar solvents like hexane. | Inferred from chemical structure and general principles. |
The presence of a phenolic hydroxyl group imparts a slightly acidic character and increases its polarity compared to unsubstituted indanones. This property is a key consideration in the design of chromatographic and crystallization methods.
Purification Workflow Overview
A multi-step purification strategy is often the most effective approach to achieve high purity. The following diagram illustrates a typical workflow, starting from a crude reaction mixture.
Caption: A typical multi-step purification workflow for this compound.
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for the primary purification of the crude product, capable of separating the target compound from less polar and more polar impurities.[3] The choice of stationary and mobile phases is critical for achieving good separation.
Principle
The separation is based on the differential partitioning of the components of the mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase. Due to its polar nature, this compound will have a moderate affinity for the silica gel. By gradually increasing the polarity of the mobile phase (a solvent gradient), compounds are eluted in order of increasing polarity.
Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column or automated flash chromatography system
-
Fraction collection tubes
Procedure:
-
TLC Analysis (Method Development):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the TLC plate and develop it in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3, 1:1).
-
Visualize the spots under UV light (254 nm). The ideal solvent system will give a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to dryness.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., hexane:ethyl acetate 9:1).
-
Gradually increase the polarity of the mobile phase according to the TLC analysis. A suggested gradient is shown in the table below.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good polarity range for effective separation. |
| Gradient Profile | 10% to 50% Ethyl Acetate in Hexane | Starts with low polarity to elute non-polar impurities, then increases to elute the target compound. |
| TLC Rf Target | 0.3 - 0.4 | Provides optimal separation and a reasonable elution time. |
Method 2: Recrystallization
Recrystallization is a powerful technique for the final purification of the solid product obtained from chromatography, often leading to a highly crystalline and pure material. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4]
Principle
An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble at room temperature. Upon cooling the hot, saturated solution, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain in the solution.
Protocol
Materials:
-
Purified this compound (from chromatography)
-
Various recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount of the compound in several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature.
-
Heat the tubes with sparingly soluble solvents to boiling and observe if the compound dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form. A good solvent will show low solubility at low temperature and high solubility at high temperature. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can also be tested.
-
-
Recrystallization:
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding solvent until the compound just dissolves.
-
If a solvent pair is used, dissolve the compound in a minimal amount of the "good" solvent at its boiling point, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Recommended Solvent Systems
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | The polar nature of the hydroxyl group suggests good solubility in alcohols. Cooling should decrease solubility for crystallization. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent due to the ketone and ester-like methoxy group. Hexane acts as an anti-solvent to induce crystallization.[5] |
| Toluene | Aromatic compounds often crystallize well from toluene. |
Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
For applications requiring the highest possible purity, such as for the preparation of analytical standards or in late-stage drug development, preparative HPLC is the method of choice.[6][7] It offers superior resolution compared to flash chromatography.
Principle
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material. A reversed-phase C18 column is typically used for moderately polar compounds like the target indanone. The compound is separated based on its hydrophobic interactions with the stationary phase.
Protocol
Materials:
-
Partially purified this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA) (optional modifier)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
Procedure:
-
Analytical Method Development:
-
Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A typical starting point is a C18 column with a water/acetonitrile gradient.
-
Optimize the gradient, flow rate, and detection wavelength (typically around the λmax of the compound).
-
-
Scale-Up to Preparative Scale:
-
Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions.
-
Dissolve the sample in the mobile phase or a compatible solvent at a high concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Collect fractions corresponding to the peak of the target compound.
-
Automated fraction collectors triggered by UV detection are highly recommended.
-
-
Post-Purification Workup:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile/methanol) by rotary evaporation.
-
If the mobile phase contained a non-volatile buffer, an additional extraction or desalting step may be necessary.
-
Lyophilize or evaporate the remaining aqueous solution to obtain the final product.
-
Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Preparative C18 (e.g., 10 µm particle size) | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid improves peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier for reversed-phase HPLC. |
| Gradient | 20% to 80% B over 30 minutes | A broad gradient to ensure elution of all components. |
| Detection | UV at 254 nm or λmax | Aromatic nature of the compound allows for strong UV absorbance. |
Conclusion
The purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. The choice of purification method will depend on the initial purity of the crude material and the final purity requirements. Flash column chromatography provides an excellent primary purification step, while recrystallization is a highly effective method for obtaining crystalline, pure material. For the highest purity standards, preparative HPLC is the ultimate tool. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and consistently obtain high-purity this compound for their research and development needs.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Various Authors. (2017). What is the best solvent for recrystallization?. Quora. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
- Chen, Y. C., et al. (2012). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Gilson. (n.d.). Preparative HPLC. Retrieved from [Link]
-
Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative Columns | HPLC Purification Columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
- Altemimi, A., et al. (2024).
- Hunan Huateng Pharmaceutical Co., Ltd. (2016). Preparation method of 7-hydroxy-1-indanone. CN105330525A.
- Altemimi, A., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
-
Various Authors. (2013). Column chromatography of phenolics?. ResearchGate. Retrieved from [Link]
- Hunan Huateng Pharmaceutical Co., Ltd. (2016). Preparation method of 7-hydroxy-1-indanone. CN105330525A.
- Watson, R. R., & Preedy, V. R. (Eds.). (2021).
- Singh, P., & Kumar, A. (2009). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 48B(11), 1586-1589.
- Gini, T. G., & Jothi, G. J. (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Egyptian Journal of Basic and Applied Sciences, 6(1), 1-7.
- Ahmad, A., et al. (2011). 7-Hydroxy-6-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2913.
- Wang, C., et al. (2019). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]chromen-6-one via TsOH-Mediated Tandem reaction. Organic & Biomolecular Chemistry, 17(4), 843-847.
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
- Goti, A., et al. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Chirality, 12(4), 287-90.
- Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.
Sources
- 1. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. 76842-70-1|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. rubingroup.org [rubingroup.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. gilson.com [gilson.com]
- 7. ardena.com [ardena.com]
Application Notes and Protocols for 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Molecule of Interest
7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized for their utility as intermediates in the synthesis of biologically active molecules and pharmaceuticals. The presence of a phenolic hydroxyl group and a ketone within a bicyclic aromatic system imparts specific chemical properties that necessitate careful handling and storage to ensure its stability and integrity for research and development applications. This guide provides a comprehensive overview of the best practices for the handling and storage of this compound, grounded in an understanding of its chemical nature.
Chemical Profile and Intrinsic Stability Considerations
The structure of this compound, with its phenolic hydroxyl and methoxy substituents on the aromatic ring, alongside a ketone on the five-membered ring, dictates its reactivity and stability.
-
Phenolic Hydroxyl Group: This functional group is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of oxygen. This can lead to the formation of colored degradation products and a loss of compound potency.
-
Aromatic Ketone: The ketone functionality, in conjunction with the aromatic system, can participate in photochemical reactions. Aromatic ketones are known to mediate the photo-oxidative degradation of phenols in aqueous solutions, a process that can be relevant in various experimental settings[1][2][3][4].
-
Electron-Donating Groups: The hydroxyl and methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring.
Given these structural features, the primary degradation pathways of concern are oxidation and photodegradation.
Recommended Storage Protocols
To maintain the long-term integrity of this compound, the following storage conditions are recommended, based on supplier data and the chemical properties of phenolic compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen[1]. |
| Light | Amber glass vial, stored in the dark | The compound is potentially light-sensitive due to its phenolic and aromatic ketone moieties. Amber vials block a significant portion of UV and visible light, and storage in the dark provides an additional layer of protection[1]. |
| Container | Tightly sealed vial | Prevents the ingress of moisture and atmospheric oxygen. |
| Form | Solid (as supplied) | Storing the compound in its solid form is generally more stable than in solution. |
Long-Term Storage Workflow:
Caption: Workflow for the long-term storage of this compound.
Safe Handling Protocols
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat is required.
Handling Environment
Due to its sensitivity to oxygen, handling of this compound should ideally be performed in an inert atmosphere.
-
Glove Box: For operations requiring extended exposure to the atmosphere, a glove box with an inert atmosphere (argon or nitrogen) is the preferred environment.
-
Schlenk Line: For routine transfers and solution preparation, a Schlenk line can be used to maintain an inert atmosphere within the reaction vessel.
Weighing and Transfer
Protocol for Weighing and Preparing a Stock Solution:
-
Preparation: Before removing the compound from cold storage, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Inert Atmosphere: If using a Schlenk line, assemble and dry your glassware. Purge the flask with inert gas. If using a glove box, ensure the atmosphere is stable.
-
Weighing:
-
In a Glove Box: Place a balance inside the glove box for direct weighing.
-
Outside a Glove Box (Tare Method): Weigh a clean, dry vial with a septum cap on an analytical balance. Transfer the vial to the glove box or use a Schlenk line to add the desired amount of the compound under an inert atmosphere. Seal the vial and re-weigh it outside the glove box. The difference in weight is the mass of the compound.
-
-
Dissolution:
-
Add the desired degassed solvent to the flask containing the compound under a positive pressure of inert gas.
-
If the compound is not readily soluble, gentle warming or sonication may be applied. Avoid excessive heat.
-
-
Storage of Stock Solutions:
-
Store stock solutions in amber vials with septum caps at -20°C for short-term storage.
-
For longer-term storage, it is advisable to prepare fresh solutions as needed.
-
Decision Tree for Handling Environment:
Caption: Decision tree for selecting the appropriate handling environment.
Considerations for Experimental Design
-
pH Stability: The stability of phenolic compounds can be pH-dependent. While specific data for this compound is unavailable, it is prudent to consider that extreme pH conditions may promote degradation. Buffering experimental solutions to a neutral or slightly acidic pH may enhance stability.
-
Photostability in Experiments: If experimental procedures involve exposure to light (e.g., fluorescence microscopy), it is crucial to minimize the duration and intensity of light exposure. Use of filtered light or conducting experiments in a darkened room is recommended.
Summary of Recommendations
| Aspect | Key Recommendation |
| Storage Temperature | 2-8°C |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) |
| Light Protection | Amber vial, stored in the dark |
| Handling Environment | Inert atmosphere (Glove box or Schlenk line) |
| Personal Protective Equipment | Safety glasses, gloves, lab coat |
| Solution Storage | Short-term at -20°C in amber vials |
References
- Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(6), 1226–1232.
-
Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. Retrieved from [Link]
-
Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Light-Sensitive Injectable Prescription Drugs. Retrieved from [Link]
-
Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxy-4-methoxy-5-methylchromen-2-one | C11H10O4 | CID 5318268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
scaling up the synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
An Application Note for the Scalable Synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Authored by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust, multi-step synthetic route beginning from 3,5-dimethoxybenzaldehyde, proceeding through a Knoevenagel condensation, catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and concluding with a selective demethylation. Emphasis is placed on the practical aspects of scaling this synthesis from the laboratory bench to pilot-plant production. Each section explains the chemical principles behind the procedural choices, addresses potential scale-up challenges, and provides detailed, actionable protocols.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry. The indanone core is a privileged scaffold found in numerous biologically active molecules, including anti-hypertensive and anti-depressant agents.[1] The specific substitution pattern of this molecule makes it an ideal precursor for more complex targets.
The synthetic strategy outlined here is designed for efficiency, scalability, and control. It avoids the use of difficult-to-handle reagents where possible and employs purification methods amenable to large-scale production. The overall transformation is achieved in four distinct chemical operations:
-
Knoevenagel Condensation: Formation of a carbon-carbon double bond to extend the side chain of 3,5-dimethoxybenzaldehyde.
-
Catalytic Hydrogenation: Saturation of the double bond and reduction of the ester to yield the required 3-(3,5-dimethoxyphenyl)propanoic acid intermediate.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid derivative to construct the core indanone ring system.[2][3]
-
Selective Demethylation: Regioselective removal of the C7-methoxy group to furnish the final product.
This linear synthesis is robust and allows for the isolation and purification of key intermediates, ensuring high purity of the final compound.
Overall Synthetic Workflow
Below is a visualization of the complete synthetic pathway.
Caption: High-level overview of the four-step synthesis.
Detailed Synthesis Protocols & Scale-Up Analysis
This section provides step-by-step procedures for each stage of the synthesis. For each step, a laboratory-scale protocol is presented alongside a detailed analysis of the considerations required for scaling up to kilogram production.
Step 1: Knoevenagel Condensation to form 3-(3,5-Dimethoxyphenyl)acrylic Acid
The initial step involves extending the aldehyde to form the corresponding acrylic acid derivative. The Knoevenagel condensation is a classic and reliable method for this transformation.
-
Chemical Rationale: Pyridine acts as the solvent and a mild base, while a catalytic amount of piperidine facilitates the condensation between the active methylene group of malonic acid and the benzaldehyde carbonyl. The reaction proceeds via an initial aldol-type addition followed by dehydration, driven by heating, to yield the thermodynamically stable conjugated system.
Laboratory Protocol (100 g scale)
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,5-dimethoxybenzaldehyde (100 g, 0.60 mol), malonic acid (75 g, 0.72 mol), and pyridine (500 mL).
-
Stir the mixture to achieve a suspension. Add piperidine (6.0 mL, 0.06 mol) dropwise.
-
Heat the mixture to reflux (approx. 115 °C) under a nitrogen atmosphere and maintain for 4-6 hours. Monitor reaction completion by TLC (Thin Layer Chromatography) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a stirred solution of concentrated hydrochloric acid (300 mL) in ice water (1.5 L). A precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: 115-120 g (92-96%) of a white to off-white solid.
-
Scale-Up Considerations & Protocol Adjustments
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Rationale & Justification |
| Reactor | 2 L Glass Flask | 200 L Glass-Lined Steel Reactor | Material must be resistant to acidic workup conditions. Glass-lining prevents metal contamination. |
| Heating | Heating Mantle | Jacket Heating (Steam/Hot Oil) | Provides uniform and controlled heating, crucial for managing the reflux rate and preventing localized overheating. |
| Work-up | Manual Pour into HCl/Ice | Reverse Addition via Transfer Line | For safety, the hot pyridine solution should be slowly transferred into the chilled acid solution to manage the exotherm of neutralization. |
| Filtration | Büchner Funnel | Centrifuge or Nutsche Filter-Dryer | A centrifuge is more efficient for separating large volumes of solid from liquid. A filter-dryer allows for filtration, washing, and drying in a single contained unit, minimizing handling. |
| Solvent Use | 5 volumes Pyridine | 5 volumes Pyridine | While pyridine is an effective solvent and base, its recovery via distillation should be implemented at scale to improve process economics and reduce waste. |
| Safety | Fume Hood | Closed System with Scrubber | Pyridine is toxic and has a strong odor. A closed-system transfer and a reactor connected to an acid scrubber are essential to neutralize any vented fumes.[4] |
Step 2: Catalytic Hydrogenation to 3-(3,5-Dimethoxyphenyl)propanoic Acid
This step reduces the carbon-carbon double bond of the acrylic acid intermediate. Catalytic hydrogenation is the most efficient and clean method for this transformation.
-
Chemical Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes. The reaction is carried out under a positive pressure of hydrogen gas. Methanol is an excellent solvent as it readily dissolves the starting material and does not interfere with the catalysis.
Laboratory Protocol (100 g scale)
-
Charge a 2 L hydrogenation vessel (Parr shaker or similar) with 3-(3,5-dimethoxyphenyl)acrylic acid (100 g, 0.48 mol) and methanol (1 L).
-
Carefully add 10% Palladium on Carbon (5.0 g, 50% wet catalyst).
-
Seal the vessel, inert the atmosphere by purging with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize the vessel to 50 psi (approx. 3.5 bar) with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) for 8-12 hours. Hydrogen uptake should cease upon completion.
-
Monitor completion by TLC or ¹H NMR (disappearance of vinylic protons).
-
Depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 100 mL). Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with water or methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be used directly in the next step or purified by recrystallization from a mixture of ethyl acetate and heptane.
-
Expected Yield: 98-100 g (97-99%) of a white solid.
-
Scale-Up Considerations & Protocol Adjustments
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Rationale & Justification |
| Reactor | Parr Shaker | Pressurized Hydrogenation Reactor | A dedicated, appropriately rated hydrogenation vessel with robust agitation, cooling, and safety features (e.g., rupture discs) is mandatory. |
| Agitation | Magnetic/Mechanical | Gas-Inducing Impeller | Efficient mixing is critical to ensure good contact between the substrate, catalyst, and hydrogen gas. A gas-inducing impeller creates a vortex that draws hydrogen from the headspace into the liquid phase. |
| Catalyst Handling | Open Bench (Carefully) | Inert Atmosphere Glovebox/Bag | The risk of a pyrophoric catalyst igniting the solvent is much higher at scale. The catalyst should be charged under a nitrogen atmosphere. |
| Catalyst Filtration | Celite® Pad | Contained Sparkler or Cartridge Filter | A closed filtration system is necessary to prevent operator exposure and minimize the risk of fire. The filtered catalyst must be immediately quenched and handled as hazardous waste. |
| Heat Management | Ambient Cooling | Jacket Cooling | Although not strongly exothermic, precise temperature control is important. The reactor jacket should be used to maintain the target temperature. |
| Safety | Standard PPE | Static Grounding, O₂ Monitoring | All equipment must be properly grounded to prevent static discharge, a potential ignition source. The area should have oxygen level monitors.[5] |
Step 3: Intramolecular Friedel-Crafts Acylation
This is the key ring-forming step, creating the indanone structure. Polyphosphoric acid (PPA) is an effective reagent for this type of cyclization.[2]
-
Chemical Rationale: PPA acts as both a strong acid catalyst and a dehydrating agent. The carboxylic acid is protonated and loses water to form a highly electrophilic acylium ion.[6] This electrophile then attacks the electron-rich aromatic ring (activated by two methoxy groups) at the ortho position to both methoxy groups, followed by deprotonation to restore aromaticity and form the five-membered ring.[7][8]
Laboratory Protocol (100 g scale)
-
In a 1 L three-necked round-bottom flask equipped with a high-torque mechanical stirrer and a nitrogen inlet, warm polyphosphoric acid (500 g) to 60 °C to reduce its viscosity.
-
Slowly add 3-(3,5-dimethoxyphenyl)propanoic acid (100 g, 0.47 mol) in portions over 30 minutes. The internal temperature will rise; maintain it below 80 °C with a water bath if necessary.
-
After the addition is complete, heat the viscous mixture to 85-90 °C and stir for 2-3 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to ~60 °C. In a separate large beaker (or reactor), prepare a slurry of crushed ice and water (2 kg).
-
Very slowly and carefully, pour the warm reaction mixture into the stirred ice/water slurry. This quenching process is highly exothermic. Maintain the quench temperature below 30 °C.
-
A precipitate will form. Continue stirring for 1 hour.
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (500 mL), saturated sodium bicarbonate solution (500 mL), and finally brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from isopropanol.
-
Expected Yield: 78-85 g (80-87%) of a crystalline solid.
-
Scale-Up Considerations & Protocol Adjustments
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Rationale & Justification |
| Agitation | High-Torque Stirrer | Anchor or Helical Impeller | The high viscosity of PPA requires a powerful motor and an impeller designed for viscous media to ensure homogeneity and prevent localized charring. |
| Reagent Addition | Manual (Portions) | Heated Funnel or Screw Feeder | Adding the solid starting material at a controlled rate is crucial to manage the initial exotherm. A heated addition funnel can be used if the substrate is melted, or a screw feeder for the solid. |
| Quenching | Pouring into Ice | Reverse Quench (Controlled Addition) | The reaction mass must be slowly added to the quench vessel containing ice/water. This is the safest method to control the significant heat of dilution of PPA. |
| Extraction | Separatory Funnel | Reactor-Based Liquid-Liquid Extraction | Extractions are performed in the reactor itself. The layers are allowed to separate, and the bottom aqueous layer is drained off. This minimizes manual handling and exposure. |
| Temperature Control | Oil/Water Bath | Jacket Heating/Cooling | Precise temperature control is critical. The reaction is endothermic initially (dissolution) then exothermic (reaction), and finally requires heating. A responsive jacket system is essential. |
| Safety | Face Shield, Heavy Gloves | Full PPE, Blast Shield | The PPA quench is hazardous. Full personal protective equipment is required. Performing the quench behind a blast shield is advisable in a pilot plant setting.[9] |
Step 4: Selective Demethylation
The final step is the regioselective cleavage of the C7-methoxy ether to unveil the target phenol. The C5-methoxy group remains intact.
-
Chemical Rationale: The ketone at C1 deactivates the aromatic ring, but the two methoxy groups are strongly activating. The C7-methoxy group is ortho to the ketone, while the C5-methoxy is para. Cleavage at the C7 position is often favored due to chelation effects with certain reagents or steric factors. Using pyridine hydrochloride is a classic method for cleaving aryl methyl ethers, particularly those adjacent to a carbonyl group.[10] The mechanism involves the formation of a pyridinium salt, with the chloride ion acting as the nucleophile to displace the methyl group.
Laboratory Protocol (50 g scale)
-
In a 500 mL round-bottom flask, combine 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (50 g, 0.24 mol) and pyridine hydrochloride (140 g, 1.21 mol).
-
Fit the flask with a reflux condenser and a nitrogen inlet.
-
Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and become a homogenous, dark solution.
-
Maintain the reaction at this temperature for 3-5 hours. Monitor completion by HPLC.
-
Cool the reaction mixture to approx. 80-100 °C. The mixture will solidify upon cooling.
-
Carefully add 2M hydrochloric acid (300 mL) to the warm solid. Stir and heat gently to dissolve the mass.
-
Cool the acidic solution in an ice bath. The product will precipitate.
-
Collect the solid by vacuum filtration and wash the cake with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Expected Yield: 38-42 g (82-90%).
-
Scale-Up Considerations & Protocol Adjustments
| Parameter | Lab Scale (50 g) | Pilot Scale (5 kg) | Rationale & Justification |
| Heating | Oil Bath | Hot Oil Jacket | High temperatures are required. A hot oil system provides the necessary temperature range and uniform heating, which is safer than open flame or high-pressure steam. |
| Material Handling | Glass Flask | Hastelloy or Glass-Lined Reactor | At high temperatures, the acidic conditions (from HCl formation) can be highly corrosive. Hastelloy or a high-temperature rated glass-lined reactor is necessary. |
| Work-up | Manual Addition of Acid | Controlled Addition via Pump | The addition of aqueous HCl to the hot reaction melt must be done cautiously and at a controlled rate to manage potential splashing and fumes. |
| Off-Gas | Fume Hood | Scrubber System | Heating pyridine hydrochloride can release HCl and pyridine vapors. The reactor must be vented to a caustic scrubber to neutralize acidic gases. |
| Product Isolation | Filtration | Centrifugation / Filter-Dryer | As in previous steps, larger-scale equipment is needed for efficient solid-liquid separation and drying. |
| Energy Consumption | Standard | High | Maintaining a large reactor at ~200 °C for several hours is energy-intensive and must be factored into the process cost. |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), one methoxy group (singlet, ~3.8-3.9 ppm), a phenolic hydroxyl group (broad singlet), and two sets of methylene protons (triplets, ~2.6 and ~3.0 ppm) for the five-membered ring. |
| ¹³C NMR | Signals for the carbonyl carbon (~200 ppm), aromatic carbons (including those bonded to oxygen), the methoxy carbon (~55 ppm), and two aliphatic carbons. |
| FT-IR | A broad absorption band for the O-H stretch (~3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (~1680-1700 cm⁻¹), and characteristic C-O and aromatic C-H stretches. |
| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of C₁₀H₁₀O₃ (178.18 g/mol ). |
| HPLC | A single major peak indicating high purity (e.g., >99%) under appropriate chromatographic conditions. |
Safety and Handling
The synthesis involves several hazardous materials and conditions that require strict safety protocols, especially at a larger scale.
-
Corrosive Reagents: Polyphosphoric acid, hydrochloric acid, and pyridine hydrochloride are highly corrosive.[4] Handle with appropriate PPE, including acid-resistant gloves, splash goggles, a face shield, and a lab coat. Ensure safety showers and eyewash stations are accessible.
-
Flammable Solvents: Methanol, ethyl acetate, and dichloromethane are flammable. All operations involving these solvents should be conducted in a well-ventilated area (fume hood or ventilated enclosure) away from ignition sources. Ensure all equipment is properly grounded.
-
Pyrophoric Catalyst: Palladium on carbon can ignite spontaneously in the air, especially after use. The catalyst must be kept wet at all times during filtration and handling. Quench used catalyst immediately with copious amounts of water and dispose of it as hazardous waste according to institutional guidelines.
-
High Temperatures: The Friedel-Crafts and demethylation steps require high temperatures. Use appropriate heating equipment (e.g., regulated heating mantles or fluid-jacketed reactors) and monitor temperatures closely to prevent runaway reactions.
-
Pressure Operations: The hydrogenation step is performed under pressure. Use only certified and properly maintained pressure equipment. Never exceed the maximum rated pressure of the vessel.
References
- CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents.
-
Organic Chemistry Portal. Indanone synthesis. Available at: [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
- CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents.
-
University of Liverpool IT Services. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Available at: [Link]
- Google Patents. Method for demethylation or removing methoxy group of an aromatic compound having a...
-
NIH National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
NIH National Center for Biotechnology Information. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Available at: [Link]
-
MDPI. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Available at: [Link]
-
ResearchGate. MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). Available at: [Link]
-
Wikipedia. Demethylation. Available at: [Link]
-
Organic Syntheses. 2-indanone. Available at: [Link]
-
NIH National Center for Biotechnology Information. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. Available at: [Link]
-
ResearchGate. What demethylating reagent do you suggest?. Available at: [Link]
-
NIH National Center for Biotechnology Information. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
-
ACS Publications. One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. Available at: [Link]
-
Organic Syntheses. Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Indian Academy of Sciences. Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Available at: [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. echemi.com [echemi.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 76842-70-1). This valuable building block is crucial in various pharmaceutical and materials science research areas. Its synthesis, however, can present several challenges that may impact yield, purity, and reproducibility.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common issues and provide actionable, field-proven solutions to streamline your synthetic workflow.
Section 1: Synthetic Strategy & Core Challenges
The synthesis of this target molecule typically involves two key transformations: an intramolecular Friedel-Crafts acylation (or a related cyclization) to form the indanone core, and a selective demethylation to reveal the 7-hydroxy group. The primary challenges often revolve around controlling regioselectivity during the cyclization and achieving clean, selective demethylation without product degradation.
Below is a generalized workflow illustrating a common synthetic approach.
Section 2: Troubleshooting the Intramolecular Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid is a cornerstone method for synthesizing 1-indanones.[1][2] However, success is highly dependent on the substrate, catalyst, and reaction conditions.
FAQ 1: My cyclization of 3-(3,5-dimethoxyphenyl)propanoic acid is giving a low yield and a dark, tarry crude product. What's going wrong?
This is a classic issue when using strong dehydrating acids like polyphosphoric acid (PPA) or sulfuric acid at high temperatures.[2][3]
Root Cause Analysis:
-
Overheating: The methoxy groups activate the aromatic ring, making it susceptible to polymerization and charring under harsh acidic conditions. PPA is highly viscous and difficult to stir, leading to localized overheating.[3]
-
Incorrect PPA Composition: The dehydrating power of PPA depends on its P₂O₅ content. Inconsistent batches can lead to variable results.[3]
-
Water Contamination: The starting material or solvent must be scrupulously dry, as water will quench the dehydrating agent.
Troubleshooting Protocol:
-
Lower the Temperature: Begin the reaction at a lower temperature (e.g., 60-70 °C) and slowly increase only if necessary. PPA becomes much less viscous and easier to handle above 60 °C.[3]
-
Use a Co-solvent: Adding a high-boiling, inert solvent like xylene can improve stirring and heat transfer, preventing localized charring.[3]
-
Alternative Reagents: Consider milder cyclization agents. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is often more effective and gives cleaner reactions at lower temperatures. A study by Zhou and Matsuya demonstrated an excellent 95% yield for a similar cyclization using just methanesulfonic acid at 100 °C.[2]
-
Convert to Acid Chloride: A two-step approach via the acid chloride is often cleaner.[2] Convert the propanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, perform the intramolecular Friedel-Crafts acylation using a Lewis acid like AlCl₃ or SnCl₄ in a solvent like dichloromethane (DCM) at a controlled temperature (e.g., 0 °C to room temperature).[2][4] This avoids the harsh, high-temperature conditions of PPA.
FAQ 2: The cyclization of 3-(3-hydroxy-5-methoxyphenyl)propanoic acid is failing. Why is the free phenol problematic?
Direct Friedel-Crafts reactions on phenols are notoriously difficult.[5][6]
Root Cause Analysis:
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it.[5][6]
-
Competing O-Acylation: The phenolic oxygen is a nucleophile and can compete with the aromatic ring, leading to the formation of an ester byproduct instead of the desired C-acylation for cyclization.[6]
Troubleshooting Protocol:
-
Protect the Phenol: The most reliable solution is to protect the hydroxyl group before cyclization. A simple and effective strategy is to proceed with the dimethoxy analog (Route A in Fig 1) and perform a selective demethylation later.
-
Use a Brønsted Acid Catalyst: Brønsted acids like PPA or methanesulfonic acid can sometimes be more effective than Lewis acids for direct cyclization of phenolic acids, though this route can still suffer from low yields and side products like isomeric indanones.[7]
-
Fries Rearrangement Conditions: While not a direct cyclization, conditions favoring a Fries rearrangement (excess AlCl₃) can sometimes promote C-acylation over O-acylation, but this is often unpredictable and not recommended for this specific target.[6]
Section 3: Troubleshooting the Selective Demethylation
Cleaving one of the two methyl ethers in 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one to yield the target molecule requires careful selection of reagents and conditions to avoid cleaving both ethers or causing decomposition. Boron tribromide (BBr₃) is a common and powerful reagent for this transformation.[8][9]
FAQ 3: My BBr₃ demethylation is giving me the di-hydroxy compound (both methyl groups removed) or a very low yield of the desired product. How can I improve selectivity?
Achieving mono-demethylation over di-demethylation is a stoichiometric and temperature-control challenge.
Root Cause Analysis:
-
Excess BBr₃: BBr₃ is highly reactive. Even a small excess can lead to the cleavage of the second, less reactive ether group. It's recommended to use one mole of BBr₃ per ether group, plus an extra mole for any other basic oxygen or nitrogen atom in the molecule.[10] For the indanone, the carbonyl oxygen will also complex with BBr₃.
-
High Temperature: The reaction is typically run at low temperatures (-78 °C to 0 °C) to control reactivity.[8] Allowing the reaction to warm too quickly or for too long can drive the reaction to completion (di-demethylation).
-
Reaction Time: Prolonged reaction times, even at low temperatures, can also lead to over-reaction.
Troubleshooting Protocol:
| Parameter | Recommendation for Selectivity | Rationale |
| Stoichiometry | Use 1.0-1.2 equivalents of BBr₃. | Precisely controls the amount of cleaving agent available, starving the reaction before the second demethylation can occur extensively. |
| Temperature | Start at -78 °C, add BBr₃ slowly, and allow to warm very slowly to 0 °C or RT.[8] | Kinetic control. The activation energy for cleaving the second ether is higher; low temperatures favor the more kinetically accessible mono-demethylation. |
| Reaction Time | Monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed. | Prevents the slower di-demethylation from catching up once the desired product has formed. |
| Quenching | Quench slowly by adding the reaction mixture to ice water or methanol at 0 °C. | The quenching of excess BBr₃ is highly exothermic and can cause degradation if not controlled. |
Step-by-Step Experimental Protocol for Selective Demethylation:
-
Dissolve 5,7-dimethoxy-indan-1-one (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (1.0 M, 1.1 eq) dropwise over 15-20 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, quench the reaction by slowly transferring the mixture via cannula into a separate flask containing vigorously stirred methanol at 0 °C.
-
Allow the quenched mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure and proceed with aqueous workup and purification.
Section 4: Purification Challenges
FAQ 4: The final product is difficult to purify by column chromatography. It streaks badly on silica gel. What are my options?
The free phenolic group makes the target molecule relatively polar and prone to strong interactions with silica gel, leading to tailing and poor separation.
Root Cause Analysis:
-
Acidic Silica: Standard silica gel is slightly acidic, which can cause streaking with phenolic compounds.
-
Strong Adsorption: The combination of a ketone and a phenol leads to strong binding to the silica stationary phase.
Troubleshooting Protocol:
-
Deactivate the Silica: Add a small amount of a polar modifier to your eluent system. Triethylamine (~0.5-1%) can neutralize the acidic sites on the silica gel and significantly improve peak shape. Acetic acid (~0.5-1%) can also be used if your compound is acid-stable, as it helps by competing for binding sites.
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. Elute with a gradient of water and methanol or acetonitrile.[11]
-
Sephadex LH-20: This resin is specifically designed for the separation of natural products like polyphenols and can provide excellent purification.[12]
-
-
Crystallization: If the crude product is reasonably clean, crystallization can be a highly effective purification method that avoids chromatography altogether. Experiment with solvent systems like ethyl acetate/hexanes, dichloromethane/petroleum ether, or toluene.
-
Acid/Base Extraction: During the aqueous workup, you can use the phenolic nature of the product to your advantage. Extract the organic layer with a weak base (e.g., dilute aq. NaHCO₃) to remove acidic impurities. Then, extract with a stronger base (e.g., 1M aq. NaOH) to move your phenolic product into the aqueous layer, leaving neutral impurities behind. Re-acidify the NaOH layer with HCl and extract your pure product back into an organic solvent like ethyl acetate.
References
- BenchChem. (n.d.). Application Notes and Protocols: Nazarov Cyclization for Indanone Synthesis.
-
Szychowski, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Tius, M. A. (2005). Some New Nazarov Chemistry. Accounts of Chemical Research. Retrieved from [Link]
-
Procopio, A., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Retrieved from [Link]
-
Reddy, R. P., et al. (2020). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Halo‐Prins/halo‐Nazarov cyclization for the construction of 1‐indanone scaffold. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Quora. (2018). What are the limitations of Friedal Craft reactions?. Retrieved from [Link]
-
PubMed Central. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
ResearchGate. (2020). What is the steps sequence in the purification of polyphenols from plant roots?. Retrieved from [Link]
- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry and Industry, 46, 1658.
-
Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
-
National Institutes of Health. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
Reddit. (2020). BBr3 demethylation. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Purification of Polyphenols from Distiller's Grains by Macroporous Resin and Analysis of the Polyphenolic Components. Retrieved from [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Retrieved from [Link]
-
Mendoza, L., et al. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). Retrieved from [Link]
- Google Patents. (n.d.). CN105237381A - Preparation method of 5-hydroxy-1-indanone.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Stack Exchange. (2020). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2012). 7-Methoxyindan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). CN105330525A - Preparation method of 7-hydroxy-1-indanone.
- Google Patents. (n.d.). CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ccsenet.org [ccsenet.org]
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- 5. quora.com [quora.com]
- 6. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 7. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The information provided is a synthesis of established chemical principles and practical, field-proven insights.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of challenges and optimization parameters.
-
Intramolecular Friedel-Crafts Cyclization: This is a classical and widely used method for the formation of the indanone ring system.[1][2] The typical precursor is a 3-arylpropanoic acid, in this case, 3-(3-hydroxy-5-methoxyphenyl)propanoic acid. The cyclization is generally promoted by a strong acid catalyst.
-
Demethylation of a Dimethoxy Precursor: An alternative route involves the selective demethylation of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[3] This approach is advantageous if the dimethoxy precursor is readily available.
This guide will provide detailed troubleshooting for both synthetic pathways.
II. Troubleshooting Guide: Intramolecular Friedel-Crafts Cyclization
This section addresses common issues encountered during the synthesis of this compound via the intramolecular Friedel-Crafts cyclization of 3-(3-hydroxy-5-methoxyphenyl)propanoic acid.
Experimental Workflow: Friedel-Crafts Cyclization
Sources
Technical Support Center: Synthesis of Indenone Derivatives
Welcome to the technical support center for the synthesis of indenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indenone synthesis. Indenones are a critical structural motif in numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] However, their synthesis is often plagued by side reactions that can lead to low yields, purification challenges, and the formation of complex product mixtures.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and resolve common issues encountered during your experiments.
Troubleshooting & Optimization Workflow
Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and solve problems in your indenone synthesis.
Caption: A systematic workflow for troubleshooting common issues in indenone synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield in my intramolecular Friedel-Crafts cyclization to form an indanone. What are the most likely causes?
A1: Low yields in Friedel-Crafts cyclizations for indanones are a common problem. Here are the primary factors to investigate:
-
Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are critical. For cyclizing 3-arylpropionic acids, strong acids are necessary. If a milder Lewis acid like AlCl₃ is failing, consider using stronger superacids like polyphosphoric acid (PPA) or triflic acid (TfOH).[5] Insufficient catalyst loading will also result in incomplete conversion.
-
Substrate Deactivation: If your 3-arylpropionic acid precursor has electron-withdrawing groups on the aromatic ring, the electrophilic substitution will be significantly slower, leading to poor yields.[5]
-
Competing Intermolecular Reactions: At high substrate concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.[5][6]
-
Purity of Starting Materials: Impurities in your starting 3-arylpropionic acid can inhibit the catalyst or lead to unwanted side reactions, reducing the overall yield.[7] Using high-purity starting materials is essential for reproducible results.[8]
Q2: My reaction is producing a mixture of regioisomers (e.g., 4- and 6-substituted indanones) that are difficult to separate. How can I improve the regioselectivity?
A2: The formation of regioisomers is a classic challenge, especially with substituted aromatic precursors.[1][5] Control over regioselectivity often comes down to fine-tuning the reaction conditions:
-
Controlling PPA Composition: When using polyphosphoric acid (PPA), its P₂O₅ content is a crucial parameter that can switch the reaction mechanism and, consequently, the major regioisomer formed.[1][9]
-
High P₂O₅ content PPA (e.g., 83%) favors a Friedel-Crafts acylation pathway, leading to the indanone isomer where the activating group is ortho or para to the newly formed carbonyl.[1]
-
Low P₂O₅ content PPA (e.g., 76%) promotes a Michael addition-type pathway, resulting in the isomer where the activating group is meta to the carbonyl.[1][9]
-
-
Choice of Lewis Acid and Solvent: For traditional Friedel-Crafts reactions, the solvent can dramatically influence selectivity. For example, using nitromethane as a solvent has been shown to improve selectivity in certain cases.[9]
Q3: I'm observing a significant amount of dark, insoluble polymeric material in my reaction flask. What is it and how can I prevent its formation?
A3: The formation of polymeric byproducts is often a result of side reactions catalyzed by strong acids.[6] This can occur through several mechanisms, including intermolecular acylation or polymerization of reactive intermediates. To mitigate this:
-
Lower Substrate Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
Optimize Temperature and Reaction Time: Excessively high temperatures or prolonged reaction times can promote decomposition and polymerization. Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed.
-
Control the Order of Addition: In some cases, slow addition of the substrate to the acid catalyst at the reaction temperature can help maintain a low instantaneous concentration of the substrate, minimizing intermolecular reactions.
Q4: In my transition-metal-catalyzed indenone synthesis, I see byproducts that suggest catalyst decomposition or off-cycle reactions. How can I troubleshoot this?
A4: Transition-metal-catalyzed methods are powerful but sensitive.[10][11][12] Common issues include:
-
Ligand Selection: The ligand is crucial for stabilizing the metal center and controlling its reactivity. If you are observing undesired pathways, consider screening different ligands (e.g., phosphines, N-heterocyclic carbenes) to improve selectivity.
-
Oxidant/Reductant Choice: Many catalytic cycles require a specific oxidant or reductant. Ensure it is pure and added in the correct stoichiometry. Off-cycle reactions can occur if the redox balance is not maintained.
-
Substrate Scope: Not all substrates are compatible with a given catalytic system. Highly coordinating functional groups on your substrate can bind to the metal center and inhibit catalysis. It may be necessary to use protecting groups or choose an alternative synthetic route.
Troubleshooting Guide by Reaction Type
Intramolecular Friedel-Crafts Acylation
This is one of the most common methods for synthesizing 1-indanones.[2][3] The primary challenges are regioselectivity and competing side reactions.
Mechanism of Regioisomer Formation with PPA:
The P₂O₅ content of PPA dictates its acidity and dehydrating power, which in turn selects for one of two competing mechanistic pathways.
Caption: Competing pathways in PPA-mediated indanone synthesis based on P₂O₅ content.[1]
Troubleshooting Table: Friedel-Crafts Acylation
| Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction / Low conversion | 1. Insufficiently acidic catalyst.[5] 2. Deactivated aromatic ring (EWG). 3. Low reaction temperature. | 1. Switch to a stronger acid (e.g., PPA, TfOH). 2. Increase catalyst loading. 3. Increase reaction temperature, monitoring for decomposition. |
| Mixture of regioisomers | 1. Activating group on arene allows multiple attack sites. 2. Incorrect PPA concentration for desired isomer.[1][9] | 1. Adjust P₂O₅ content of PPA to favor the desired mechanistic pathway. 2. Screen different Lewis acids and non-coordinating solvents. |
| Polymeric byproducts | 1. High substrate concentration.[5] 2. Reaction temperature too high or time too long. | 1. Decrease substrate concentration (higher dilution). 2. Use slow-addition technique. 3. Monitor reaction closely and quench upon completion. |
| Formation of cinnamic acid derivatives | Dehydrochlorination of an intermediate when using SOCl₂ to form the acyl chloride, followed by AlCl₃.[13] | Ensure complete conversion to the acyl chloride before adding the Friedel-Crafts catalyst. Purify the acyl chloride if necessary. |
Nazarov Cyclization
The Nazarov cyclization is a powerful method for constructing cyclopentenones, including indenone precursors, via the 4π-electrocyclization of a divinyl ketone.[14][15][16] Side reactions often stem from a lack of control over the cationic intermediates.
Troubleshooting Table: Nazarov Cyclization
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low regioselectivity in elimination step | 1. Similar substitution on both sides of the forming double bond.[17] 2. Cation rearrangement. | 1. Introduce an electron-donating or withdrawing group to polarize the pentadienyl cation and direct elimination.[17] 2. Use a silicon-directed approach (β-silyl ketone) to control the position of the double bond.[17] |
| Low diastereoselectivity | Racemization of the α-stereocenter under harsh acidic conditions.[17] | 1. Use milder Lewis acids or catalytic protic acids. 2. Explore modern, enantioselective variants using chiral Lewis acids, although this is a developing area.[17] |
| Interrupted Cyclization | The oxyallyl cation intermediate is trapped by a nucleophile present in the reaction mixture.[18] | 1. Ensure the reaction is free of nucleophilic impurities (e.g., water). 2. This can be used synthetically. If undesired, change the solvent or acid system. |
Experimental Protocols
Protocol 1: Regioselective Indanone Synthesis using PPA
This protocol provides a general method for the cyclization of a 3-arylpropionic acid, with guidance on adjusting for regioselectivity.
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Polyphosphoric acid (PPA), specify P₂O₅ content (e.g., 115% which corresponds to ~83% P₂O₅, or commercial 105% for lower acidity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add PPA (typically 10-20 times the weight of the substrate).
-
Heating: Heat the PPA to the desired reaction temperature (typically 80-100 °C) with stirring.
-
Substrate Addition: Add the 3-arylpropionic acid to the hot PPA in one portion. For reactions prone to polymerization, dissolve the acid in a minimal amount of a high-boiling solvent like chlorobenzene and add it dropwise.
-
Reaction Monitoring: Stir the mixture vigorously at the set temperature. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with DCM, and analyzing by TLC or LCMS. Typical reaction times are 1-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Extraction: Once all the ice has melted, extract the aqueous mixture with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude indanone.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or distillation.
References
- Optimizing Organic Synthesis: The Benefits of High-Purity 1-Indanone. (n.d.). Google Cloud.
- Paal–Knorr synthesis. (n.d.). Grokipedia.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Pomeranz–Fritsch reaction. (n.d.). Wikipedia.
- Paal–Knorr synthesis: An old reaction, new perspectives. (2025). ResearchGate. Request PDF.
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Purification of 4-Methyl-1-indanone. (2025). Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization. (2025). Benchchem.
- Indanone synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of indenones. (n.d.). Organic Chemistry Portal.
- Regioselective Synthesis of Indanones. (2014). Synlett, 25, 1717–1720.
- Transition‐metal‐catalyzed indenone synthesis with terminal alkynes is... (n.d.). ResearchGate.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.
- Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. (2021). ResearchGate. Request PDF.
- Nazarov cyclization reaction. (n.d.). Wikipedia.
- Understanding 1-Indanone: Properties, Purity, and Purchase Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Interrupting the Nazarov Cyclization with Indoles. (n.d.). PMC - NIH.
- The Nazarov Cyclization. (n.d.). Organic Reactions.
- Representative metal-catalyzed synthesis of indenones via C–H activation/carbocyclization. (n.d.). ResearchGate.
- Nazarov Cyclization. (n.d.). Thermo Fisher Scientific - US.
- Indenone Synthesis via Transition‐Metal‐Catalyzed Annulation. (n.d.). ResearchGate.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH.
- Nazarov Cyclization Nazarov Reaction. (n.d.). Organic Chemistry Portal.
- Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM.
- Avoiding regioisomer formation in 4-Methyl-1-indanone synthesis. (2025). Benchchem.
- Indenone synthesis. Improved synthetic protocol and effect of substitution on the intramolecular Friedel–Crafts acylation. (n.d.). ScienceDirect.
- Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). PMC - PubMed Central.
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Interrupting the Nazarov Cyclization with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Indenone Synthesis
Welcome to the technical support center for indenone synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in synthetic organic chemistry. Indenones are privileged structures in medicinal chemistry and materials science, but their synthesis can present significant challenges.[1][2][3] This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction conditions.
Troubleshooting Guide: Common Issues in Indenone Synthesis
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Problem Area 1: Low to No Product Yield
A low or nonexistent yield is one of the most common frustrations in synthesis. The causes can range from catalyst issues to suboptimal reaction parameters.
Q1: My reaction is not working. Could the catalyst be the problem?
A: Absolutely. The catalyst is the heart of most modern indenone syntheses, and its activity is paramount. Several factors can compromise your catalyst:
-
Catalyst Choice and Activation: The selection of the metal (e.g., Gold, Rhodium, Palladium) and its ligand/counterion system is critical and substrate-dependent.[4] For instance, in gold-catalyzed cyclizations, cationic gold(I) complexes are often generated in situ. A common method involves using a silver salt (e.g., AgSbF₆, AgOTf) as a halide scavenger to activate a gold(I) chloride precatalyst.[5] If this activation is incomplete, the catalytic cycle cannot begin efficiently. Ensure your silver salt is fresh and handled under inert conditions if it is hygroscopic.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.[6] While lower loadings (1-2 mol%) are desirable for efficiency, initial optimizations should start higher (e.g., 5 mol%) to ensure the reaction proceeds.[7][8] If the reaction stalls, a second addition of the catalyst may be beneficial.
-
Atmosphere and Reagent Purity: Many organometallic catalysts are sensitive to air and moisture.[9] For example, Rh(III) catalyzed C-H activation cascades can be dependent on ambient oxygen as a co-oxidant, but other systems may require strictly inert (N₂ or Ar) conditions.[1] Solvents and reagents must be thoroughly dried, and the reaction should be assembled under an inert atmosphere.[10][11]
Q2: I've confirmed my catalyst is active, but the yield is still poor. What other reaction conditions should I investigate?
A: Temperature, solvent, and concentration are the next critical parameters to optimize.
-
Temperature: Reaction temperature is a double-edged sword. Some cyclizations, like Friedel-Crafts type reactions using polyphosphoric acid (PPA), may require high temperatures (up to 250 °C) to drive the reaction forward.[6] However, excessively high temperatures can lead to substrate decomposition or unwanted side reactions.[6] It is crucial to perform a temperature screen (e.g., from room temperature to 80 °C or higher in increments) to find the optimal balance. For gold-catalyzed reactions, 80 °C is often a good starting point.[5]
-
Solvent Choice: The solvent's polarity and coordinating ability can dramatically influence the reaction. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred in gold catalysis to avoid deactivating the catalyst.[5][7] In other cases, the solvent can play a direct role. For instance, a novel oxygenation of indenones can be controlled to produce different products based on the solvent used.[12]
-
Concentration: High substrate concentrations can sometimes favor intermolecular side reactions over the desired intramolecular cyclization.[6] If you observe oligomerization or polymerization, try running the reaction at a higher dilution.
Problem Area 2: Formation of Side Products & Regioisomers
The appearance of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates a lack of selectivity.
Q1: My reaction produces a mixture of regioisomers. How can I improve selectivity?
A: Regioselectivity is a common challenge, especially with substituted aromatic precursors.[13] The directing effects of substituents on the aromatic ring and the nature of the catalytic system are key.
-
Electronic and Steric Effects: In Friedel-Crafts type cyclizations, the position of electron-donating or electron-withdrawing groups on the aryl ring dictates the site of ring closure.[6] For transition-metal-catalyzed reactions, such as Rh-catalyzed C-H activation, the regioselectivity is often governed by a directing group on the substrate.[1]
-
Catalyst Control: The choice of metal and ligands can steer the reaction towards a specific isomer. For example, in PPA-mediated syntheses, the P₂O₅ content of the acid can be adjusted to switch the regioselectivity of the cyclization.[13]
-
Temperature and Additives: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. Additives can also play a crucial role; for example, Mn(OAc)₂ is essential in certain rhodium-catalyzed cascade reactions to promote the desired pathway.[1]
Q2: I'm observing significant amounts of a dimeric or polymeric byproduct. What is causing this?
A: This typically points to an intermolecular reaction competing with your desired intramolecular cyclization.
-
Concentration: As mentioned previously, this is the most common cause. The solution is to decrease the substrate concentration. Using syringe pump addition of the substrate over several hours (pseudo-high dilution) can dramatically favor the intramolecular pathway.
-
Substrate Reactivity: Highly activated substrates may be prone to self-reaction. In such cases, running the reaction at a lower temperature may temper this reactivity and allow the desired cyclization to occur preferentially.
Optimization Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting and optimizing an indenone synthesis reaction.
Caption: A general workflow for troubleshooting common issues in indenone synthesis.
Frequently Asked Questions (FAQs)
Q: What are the most common catalytic systems for modern indenone synthesis?
A: Several transition metals are widely used:
-
Gold (Au): Gold catalysts, particularly cationic Au(I) complexes, are excellent for activating alkynes toward nucleophilic attack, enabling intramolecular cyclizations and hydroarylations.[5][7][8][14] These reactions are often high-yielding and atom-economical.[5]
-
Rhodium (Rh): Rhodium catalysts are powerful for C-H activation cascades, allowing for the construction of complex indenones from simpler starting materials like benzimidates and alkenes.[1][15]
-
Palladium (Pd): Palladium catalysis is frequently employed in carbonylative cyclizations, where a carbon monoxide (CO) molecule is incorporated into the final structure.[16][17][18] This is a powerful method for building the indenone core.
Q: My starting material has a terminal alkyne. Can this interfere with the reaction?
A: Yes, terminal alkynes can sometimes be problematic. In gold catalysis, for instance, a terminal alkyne on a substituent group can preferentially coordinate to the gold center, inhibiting the desired activation of the main reacting alkyne.[8] A common strategy to overcome this is to protect the terminal alkyne, for example, with a silyl group (like TMS or TIPS), which can be removed after the cyclization is complete.[8]
Q: How do I choose the right starting conditions for a new substrate?
A: When starting with a new substrate, it is best to begin with conditions that have been reported for a similar substrate in the literature. A standard starting point for a gold-catalyzed cyclization of an alkyne might be: IPrAuCl (5 mol%), AgSbF₆ (5 mol%) in DCE at 80 °C.[5] For a rhodium-catalyzed reaction, you might start with [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and an additive like Mn(OAc)₂ in a solvent like DCE.[1] Always perform the initial reaction on a small scale to conserve material.
Parameter Optimization Summary Table
The following table summarizes the impact of key parameters on the outcome of a typical gold-catalyzed indenone synthesis. This is a generalized guide; optimal conditions are substrate-dependent.
| Parameter | Typical Range | Effect on Yield | Effect on Selectivity | Key Considerations |
| Catalyst Loading | 1 - 5 mol% | Directly impacts conversion rate. Higher loading can overcome catalyst deactivation. | Generally minimal effect, but can influence side reaction pathways at very high loadings. | Start at 5 mol% for new substrates, then reduce to optimize.[7][8] |
| Temperature | 25 °C - 110 °C | Higher temperatures increase reaction rate but risk decomposition. | Can be critical. Lower temperatures often favor kinetic products, improving selectivity. | Screen from RT to 80°C. Some reactions require higher temperatures.[5][6] |
| Solvent | DCE, DCM, Toluene | Non-coordinating solvents (DCE, DCM) are often best for cationic gold catalysis. | Solvent polarity can influence the stability of intermediates, affecting regioselectivity.[12] | Ensure solvent is anhydrous.[10] |
| Ag Salt Additive | 1.0 - 1.2 eq. (to AuCl) | Essential for generating the active cationic gold catalyst from a chloride precatalyst. | The counterion (e.g., OTf⁻, SbF₆⁻) can affect catalyst reactivity and stability.[4] | Silver salts are often light-sensitive and hygroscopic; handle with care. |
Key Experimental Protocols
Protocol 1: Gold-Catalyzed Synthesis of an Indenone Derivative
This protocol is adapted from a reported gold-catalyzed cyclization of a 2-alkynylaldehyde cyclic acetal.[5][14]
Materials:
-
2-alkynylaldehyde cyclic acetal (Substrate, 1.0 eq)
-
(IPr)AuCl (Gold precatalyst, 0.05 eq)
-
AgSbF₆ (Silver activator, 0.05 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a glovebox, add the substrate (e.g., 0.5 mmol), (IPr)AuCl (0.025 mmol), and AgSbF₆ (0.025 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCE (e.g., 2.5 mL to achieve a 0.2 M concentration).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically. The reaction is typically complete within 1-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate or DCM, to remove the silver salts and catalyst residue.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure indenone derivative.
Catalytic Cycle Visualization
The diagram below illustrates a plausible catalytic cycle for the gold-catalyzed cyclization of a 2-alkynyl substrate, proceeding via a[5][15]-hydride shift.[8]
Caption: Plausible catalytic cycle for a gold-catalyzed indenone synthesis.
References
-
Yamada, T., Park, K., Tachikawa, T., Fujii, A., Rudolph, M., Hashmi, A. S. K., & Sajiki, H. (2020). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. Organic Letters, 22(5), 1883-1888. [Link]
-
Lv, N., Chen, Z., Liu, Y., Liu, Z., & Zhang, Y. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction. Organic Letters, 19(10), 2588-2591. [Link]
-
Maulide, N., et al. (2021). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au. [Link]
-
Organic Chemistry Portal. Synthesis of indenones. Organic Chemistry Portal. [Link]
-
Maulide, N., et al. (2021). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Optimization studies of the synthesis of boron-stereogenic indenones. ResearchGate. [Link]
-
Gorin, D. J., & Toste, F. D. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis-Counterion and Additive Effects. Chemical Reviews, 121(14), 8452-8477. [Link]
-
Various Authors. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Yamada, T., Park, K., et al. (2020). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. Organic Letters. [Link]
-
van der Westhuizen, J. H., et al. (n.d.). Regioselective Synthesis of Indanones. University of Pretoria. [Link]
-
Alper, H., et al. (2012). Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis. National Institutes of Health. [Link]
-
Maulide, N., Preinfalk, A., & Misale, A. (2016). Using Gold to Make Substituted Indenes. ChemistryViews. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for gold-catalyzed enantioselective... ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization studies of the synthesis of boron-stereogenic indenones a. ResearchGate. [Link]
-
Various Authors. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Synthesis of indanones. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (n.d.). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones... RSC Publishing. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles. RSC Publishing. [Link]
-
Ruan, J., Iggo, J. A., & Xiao, J. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. Beilstein Institute. [Link]
-
Various Authors. (n.d.). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. National Institutes of Health. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Reddit. [Link]
-
Larock, R. C., Doty, M. J., & Cacchi, S. (1993). Synthesis of indenones via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health. [Link]
-
Echavarren, A. M., et al. (n.d.). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. [Link]
-
Alper, H., et al. (2012). Palladium-catalyzed carbonylative cyclization/arylation cascade for 2-aroylindolizine synthesis. PubMed. [Link]
-
Fiksdahl, A. (n.d.). Gold catalysed cyclizations of alkynes. NTNU. [Link]
Sources
- 1. Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction [organic-chemistry.org]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Catalysts and Conditions in Gold(I) Catalysis-Counterion and Additive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
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- 11. reddit.com [reddit.com]
- 12. Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indenone synthesis [organic-chemistry.org]
- 16. Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-catalyzed carbonylative cyclization/arylation cascade for 2-aroylindolizine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Welcome to the dedicated technical support guide for the purification of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with isolating this valuable synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common issues encountered in the laboratory.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve not just the immediate issue, but future challenges as well.
Question 1: My final product is a persistent off-white or pinkish solid, and HPLC analysis shows a major peak with several small impurities. How can I improve its purity and color?
Answer: This is a classic issue stemming from two primary sources: the presence of highly colored oxidative impurities and co-eluting structural isomers. The phenolic hydroxyl group on the indanone ring is susceptible to oxidation, forming quinone-type species that are intensely colored even at low concentrations. Additionally, common synthetic routes for indanones, such as intramolecular Friedel-Crafts cyclizations, can produce regioisomers that are difficult to separate.[1]
Root Cause Analysis & Solution Workflow:
-
Oxidative Impurities: The phenolic moiety is prone to air oxidation, which is often catalyzed by trace metals.
-
Solution 1: Charcoal Treatment. Before the final crystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal (approx. 1-2% w/w). Stir for 15-20 minutes and filter the hot solution through a pad of Celite® to remove the charcoal. This will adsorb the highly conjugated, colored impurities.
-
Solution 2: Antioxidant Use. When performing chromatography, consider sparging your solvents with an inert gas like argon or nitrogen to minimize dissolved oxygen. For long-term storage of the purified material, keep it under an inert atmosphere.
-
-
Co-eluting Isomers: The most likely isomeric impurity is 5-Hydroxy-7-methoxy-2,3-dihydro-1H-inden-1-one, which has a very similar polarity.
-
Solution: High-Resolution Chromatography. Standard silica gel chromatography may not be sufficient. You must optimize your mobile phase to enhance the subtle differences in polarity. A shallow gradient or isocratic elution with a fine-tuned solvent system is critical. See the table below for starting points.
-
Table 1: Recommended Starting Conditions for Flash Column Chromatography
| Solvent System (v/v) | Polarity | Rationale & Comments |
| Dichloromethane / Methanol (99:1 to 97:3) | Medium | Good starting point. The small amount of methanol helps to elute the polar indanone while minimizing tailing. |
| Ethyl Acetate / Hexanes (30:70 to 50:50) | Medium | A classic system. Adjust the ratio carefully; a shallow gradient (e.g., increasing from 30% to 40% Ethyl Acetate over 10 column volumes) can effectively separate close-eluting spots. |
| Toluene / Acetone (90:10 to 80:20) | Medium-Polar | Can offer different selectivity compared to ester-based systems, sometimes resolving impurities that co-elute in other systems. |
Question 2: I am experiencing low recovery after silica gel chromatography. My mass balance is off by over 30%. What is happening to my compound?
Answer: Significant product loss on a silica gel column is typically due to irreversible adsorption or on-column degradation. Given the structure of this compound, both mechanisms are plausible.
Causality and Mitigation Strategy:
-
Irreversible Adsorption: The phenolic hydroxyl group can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel via hydrogen bonding. In some cases, this can lead to chelation or adsorption that is so strong the compound does not elute.
-
Solution 1: Deactivate the Silica Gel. Before loading your column, pre-treat the silica gel. You can prepare a slurry of silica in your starting mobile phase and add 0.5-1% triethylamine (Et₃N). This neutralizes the most acidic sites on the silica, preventing strong binding of your phenolic compound. This technique is successfully used in the purification of other complex hydroxylated molecules.[2]
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.
-
-
On-Column Degradation: The acidic nature of silica gel can potentially catalyze degradation reactions, especially if the compound is sensitive or if elution times are very long.
-
Solution: Expedite Elution & Use Modifiers. Do not let the compound sit on the column for an extended period. Use a mobile phase that provides a reasonable retention factor (Rƒ) of ~0.25-0.35 on TLC to ensure timely elution. Adding a small amount of a non-basic modifier like methanol can help disrupt strong interactions and speed up elution without requiring a large increase in the polarity of the bulk solvent.
-
Question 3: My recrystallization attempt failed. The compound either "oiled out" or crashed out as a fine, impure powder. How do I develop a robust crystallization protocol?
Answer: Crystallization is a process of equilibrium, and "oiling out" occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it becomes supersaturated before reaching the temperature required for orderly crystal lattice formation. Crashing out as a fine powder indicates nucleation was too rapid, trapping impurities.
Systematic Approach to Crystallization:
-
Solvent Screening (The Key to Success): The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Protocol: Place ~20-30 mg of your compound in a test tube. Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good. If it barely dissolves, heat the mixture gently. If it fully dissolves upon heating and then precipitates upon cooling, you have found a potential candidate.
-
Table 2: Solvent Selection Guide for Crystallization
| Solvent Class | Example Solvents | Suitability for your Compound |
| Alcohols | Ethanol, Isopropanol | Good. Often effective for polar compounds with hydrogen bonding capability. |
| Esters | Ethyl Acetate | Good. A versatile solvent for moderately polar compounds. |
| Ketones | Acetone | Fair. Can be too strong a solvent, but useful in a co-solvent system. |
| Aromatic | Toluene | Good (as co-solvent). Good for dissolving the aromatic core. |
| Alkanes | Hexanes, Heptane | Excellent (as anti-solvent). The compound will be insoluble in these. |
-
The Two-Solvent System (The Workhorse Method): This is often the most effective technique.
-
Step-by-Step Protocol:
-
Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., Ethyl Acetate or Ethanol).
-
While the solution is still hot, add a "poor" or "anti-solvent" (e.g., Hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal growth. Slow cooling is paramount for forming large, pure crystals.
-
-
Part 2: Purification Workflow & Logic
The following diagram outlines a standard, logical workflow for proceeding from a crude reaction mixture to a highly purified final product.
Caption: A standard purification workflow for organic compounds.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the expected ¹H NMR chemical shifts for the key protons?
-
A: While exact shifts depend on the solvent, you should expect the aromatic protons to appear between 6.0-7.5 ppm. The methoxy group (-OCH₃) will be a sharp singlet around 3.8-4.0 ppm. The aliphatic protons of the dihydroindenone core will appear further upfield, typically between 2.5-3.5 ppm. The phenolic -OH proton can be a broad singlet anywhere from 5-9 ppm and will be exchangeable with D₂O.
-
-
Q: What is a good general-purpose TLC stain to visualize this compound?
-
A: The compound should be UV-active due to the aromatic ring, so a 254 nm UV lamp is the primary visualization method. For a chemical stain, a potassium permanganate (KMnO₄) dip is effective. The phenol and ketone moieties will react to give a yellow/brown spot on a purple background.
-
-
Q: How should I store the purified this compound?
-
A: Due to its susceptibility to oxidation, the compound should be stored in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place, such as a freezer, to minimize degradation over time.
-
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low purity after an initial purification attempt.
Caption: A decision tree for troubleshooting low product purity.
References
- Google Patents. (2017). A kind of method for preparing 7 hydroxyl mitragynines. (CN106967067A).
- Fun, H. K., & Lim, W. S. (2010). 7-Hydroxy-6-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1638.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Wikipedia. (2024). 7-Hydroxymitragynine. Retrieved from [Link]
- Zhang, M., et al. (2016). Qualification and Quantitation of Kratom Compounds in Human Urine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2(1), 1-5.
-
Gilson. (n.d.). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
ResearchGate. (2015). Crystal structure of (E)-2-({4-hydroxy-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]phenyl} methylidene)-1-indanone, C23H26N2O3. Retrieved from [Link]
- Google Patents. (2016). Preparation method of 7-hydroxy-1-indanone. (CN105330525A).
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
- Kamble, S. H., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(4), 635-642.
- Dacunha-Marinho, B., et al. (2008). 7-Hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid.
-
Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Hydroxymitragynine. PubChem Compound Summary for CID 44301524. Retrieved from [Link].
Sources
stability issues of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one in solution
Introduction
This technical guide provides in-depth information and troubleshooting advice regarding the stability of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one in solution. As a valued intermediate in pharmaceutical research and development, understanding its stability profile is critical for generating reliable experimental data and ensuring the integrity of drug discovery workflows. This document is intended for researchers, scientists, and drug development professionals.
The structure of this compound, featuring a phenolic hydroxyl group, a methoxy group, and a ketone within a dihydroindene scaffold, presents several potential pathways for degradation. This guide will explore these vulnerabilities and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: A color change to yellow or brown is a common indicator of degradation, specifically oxidation of the phenolic hydroxyl group. This process is often accelerated by exposure to air (oxygen), high pH (alkaline conditions), and the presence of trace metal ions. The colored species are likely quinone-type structures formed from the oxidation of the phenol.[1]
Q2: I'm seeing a loss of the parent compound peak and the appearance of new peaks in my HPLC analysis after leaving the solution on the benchtop. What are the likely causes?
A2: This is a classic sign of degradation. The primary suspects are photodegradation and oxidation. The aromatic ketone structure is susceptible to degradation upon exposure to light, particularly UV light.[2] Additionally, as mentioned in Q1, oxidation can occur upon exposure to air. To troubleshoot, prepare a fresh solution and protect it from light by using an amber vial or wrapping the container in aluminum foil. Also, consider purging the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q3: I've dissolved the compound in a basic buffer and am observing rapid degradation. Why is this occurring?
A3: The phenolic hydroxyl group is acidic and will be deprotonated in basic solutions to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, leading to rapid degradation.[1][3] It is strongly recommended to avoid strongly basic conditions. If a pH above neutral is required for your experiment, it is crucial to work quickly, protect the solution from air and light, and consider the inclusion of antioxidants.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: Based on its structural motifs, solutions should be stored at low temperatures (2-8 °C), protected from light (in amber vials), and under an inert atmosphere (purged with nitrogen or argon) to minimize oxidation and photodegradation. For long-term storage, consider flash-freezing aliquots in an appropriate solvent and storing them at -20 °C or -80 °C.
In-Depth Troubleshooting and Scientific Explanations
Issue 1: Oxidative Degradation
-
Symptoms: Development of color (yellow to dark brown) in solution, loss of parent compound peak in HPLC, appearance of new, often broader, peaks.
-
Causality: The 7-hydroxy group, being a phenol, is the primary site of oxidative instability. Phenols can undergo one-electron oxidation to form phenoxy radicals. These radicals are resonance-stabilized and can then dimerize or react with other molecules, including oxygen, to form quinone-like structures, which are often colored. This process is significantly accelerated at higher pH values where the phenol is deprotonated to the more easily oxidized phenoxide ion.[1][4] Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can also catalyze this oxidation.
-
Mitigation Strategies:
-
pH Control: Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7).
-
Inert Atmosphere: Prepare and store solutions under an inert gas such as nitrogen or argon to displace oxygen.
-
Use of Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA can sequester metal ions and prevent them from catalyzing oxidation.
-
Solvent Choice: Use high-purity, de-gassed solvents.
-
Issue 2: Photodegradation
-
Symptoms: Loss of parent compound over time when exposed to ambient or UV light, even in the absence of significant color change. Appearance of new peaks in the chromatogram.
-
Causality: The indenone core contains an aromatic ketone chromophore that can absorb UV and even visible light. Upon absorption of light, the molecule can be excited to a higher energy state, from which it can undergo various reactions, including dimerization, rearrangement, or reaction with solvent molecules.[2]
-
Mitigation Strategies:
-
Light Protection: Always prepare and store solutions in amber glass vials or wrap clear vials with aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
-
Photostability Studies: If the compound is intended for a formulation that will be exposed to light, it is essential to perform formal photostability studies according to ICH guidelines.
-
Issue 3: pH-Dependent Hydrolysis
-
Symptoms: Degradation observed in strongly acidic or basic solutions.
-
Causality: While the primary concern is oxidation under basic conditions, the overall structure could be susceptible to hydrolysis under extreme pH and temperature conditions. Donepezil, which contains an indanone substructure, has been shown to degrade under both acidic and basic hydrolysis, with greater instability in alkaline conditions.[5][6] For this compound, while the ketone is relatively stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation pathways.
-
Mitigation Strategies:
-
Avoid pH Extremes: Whenever possible, work within a pH range of 4-8.
-
Temperature Control: If extreme pH is unavoidable, perform experiments at low temperatures to slow the rate of degradation.
-
Buffer Selection: Be aware that some buffer components can catalyze degradation. Perform compatibility studies with your chosen buffer system.
-
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than standard storage conditions.[7][8]
Preparation of Stock Solution
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
Forced Degradation Conditions
For each condition, a sample of the stock solution is treated as described below. A control sample, diluted with the same solvent and protected from stress, should be analyzed concurrently.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal parts of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis. |
| Base Hydrolysis | Mix equal parts of the stock solution with 1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 1 M HCl before analysis. |
| Oxidation | Mix equal parts of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Stress | Evaporate the solvent from the stock solution to obtain the solid compound. Heat the solid at 105°C for 24 hours. Dissolve in the initial solvent for analysis. |
| Photostability | Expose the solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines). Analyze at appropriate time points. |
Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% to 90% B over 20 minutes. This will need to be optimized to achieve adequate separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, monitor at the λmax of the parent compound and also at other wavelengths to detect degradants with different chromophores. A photodiode array (PDA) detector is highly recommended.[9][10][11][12][13]
-
Analysis: Calculate the percentage of the remaining parent compound and the relative percentage of each degradation product.
Caption: Workflow for a forced degradation study.
Summary of Key Stability Factors
| Factor | Risk Level | Recommended Action |
| pH > 8 | High | Avoid basic conditions. If necessary, use an inert atmosphere and work quickly. |
| Light (UV/Ambient) | High | Use amber vials or protect from light at all times. |
| Oxygen (Air) | High | De-gas solvents and store solutions under an inert atmosphere (N₂ or Ar). |
| Temperature | Medium | Store solutions at 2-8°C. Avoid prolonged exposure to high temperatures. |
| Trace Metal Ions | Medium | Use high-purity reagents and consider a chelating agent (EDTA) if needed. |
| Strongly Acidic pH | Low-Medium | Avoid prolonged exposure to strong acids, especially at elevated temperatures. |
By understanding the inherent chemical liabilities of this compound and implementing the mitigation strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental results.
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Rane, K., Patil, R., Sangshetti, J., & Yeole, R. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 7(3), 153. [Link]
-
Srinivasan, V., Sivaramakrishnan, H., Karthikeyan, B., Renugadevi, G., Balaji, T. S., & Vijayabaskar, S. (2011). A new validated, stability-indicating, rp-uplc method for determination of donepezil hydrochloride assay and impurities content in bulk drug. Tropical Journal of Pharmaceutical Research, 10(1). [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Rane, K., Patil, R., Sangshetti, J., & Yeole, R. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 7(3), 153. [Link]
-
de Diego, M., Garcı́a, E., Perbost, C., & Sampedro, J. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. Journal of the Brazilian Chemical Society, 25, 1488-1497. [Link]
-
Sharma, L., & Kumar, D. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4159-4165. [Link]
-
Srinivasan, V., Sivaramakrishnan, H., Karthikeyan, B., Renugadevi, G., Balaji, T. S., & Vijayabaskar, S. (2011). A new validated, stability-indicating, rp-uplc method for determination of donepezil hydrochloride assay and impurities content in bulk drug. Tropical Journal of Pharmaceutical Research, 10(1). [Link]
-
Nastasijević, B., Cvetković, D., & Savić, I. (2014). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Journal of the Serbian Chemical Society, 79(10), 1225-1236. [Link]
-
Woottisin, N., & Kaewnopparat, S. (2017). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Lindl. Leaf Extract. Pharmacognosy Journal, 9(6). [Link]
-
Srinivasan, V., Sivaramakrishnan, H., & Karthikeyan, B. (2011). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 4(5), 770-775. [Link]
-
Reddy, K. K., Babu, J. M., & Vyas, K. (2004). Identification, isolation and characterization of new impurity in donepezil hydrochloride. Journal of pharmaceutical and biomedical analysis, 34(3), 557-563. [Link]
-
Tasioula-Margari, M., & Tsabolatidou, E. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 8(8), 2008-2016. [Link]
-
Francisco, M. L. d. L., & Resurreccion, A. V. A. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences, 19(5), 785-795. [Link]
-
Tešević, V., Nikićević, N., Jovanović, V., Djordjević, I., Vajs, V., Vučković, I., & Milosavljević, S. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of the Serbian Chemical Society, 80(1), 81-91. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new validated, stability-indicating, rp-uplc method for determination of donepezil hydrochloride assay and impurities content in bulk drug | International Journal of Current Research [journalcra.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. scispace.com [scispace.com]
- 10. phcogj.com [phcogj.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable indanone derivative.[1] We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound and other indanone derivatives is often achieved through intramolecular Friedel-Crafts reactions.[1][2] One common approach involves the cyclization of a substituted phenylpropionic acid or its corresponding acyl chloride.[1] For instance, starting from a suitably substituted benzoic acid, it can be converted to its acyl chloride, which then reacts with ethylene to form an intermediate that undergoes intramolecular Friedel-Crafts alkylation to yield the desired 1-indanone.[1] Another route starts from 3-(3-hydroxy phenyl) propionic acid, which upon heating with polyphosphoric acid, can yield a mixture of 7-hydroxy-1-indanone and 5-hydroxy-1-indanone.[3]
Q2: I am observing a lower-than-expected yield. What are the potential causes?
Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and troubleshooting steps:
-
Incomplete Reaction: The intramolecular cyclization step is critical. Ensure your Lewis acid catalyst (e.g., AlCl₃) is of high quality and used in sufficient stoichiometric amounts.[4] The reaction temperature and time are also crucial parameters that may need optimization.
-
Side Reactions: The presence of multiple activating groups on the aromatic ring can lead to undesired side products. The reaction conditions should be carefully controlled to favor the desired cyclization.
-
Product Degradation: The hydroxy and methoxy groups on the indanone ring can be sensitive to harsh reaction or work-up conditions. Acidic or basic conditions, as well as high temperatures, should be used judiciously.
-
Purification Losses: Losses during work-up and purification are common. Optimize your extraction and chromatography procedures to minimize such losses. Recrystallization is a common method for purifying the final product.[3]
Q3: My final product has a persistent color, even after purification. What could be the cause?
Colored impurities often arise from side reactions or the degradation of starting materials or the product. Triarylmethanes, which can be brightly colored, can form from the reaction of residual chloroform (if used as a solvent) with aromatic compounds in the presence of a Lewis acid catalyst.[4] Oxidation of phenolic compounds can also lead to colored byproducts. To address this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
High-Purity Reagents: Use high-purity, colorless starting materials and solvents.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal can help adsorb colored impurities.
-
Chromatography: If color persists, column chromatography with an appropriate solvent system is an effective purification method.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section details the common impurities encountered during the synthesis of this compound, their likely sources, and strategies for their removal.
Impurity Profile of this compound Synthesis
| Impurity Type | Potential Source | Mitigation & Removal Strategies |
| Positional Isomers | Non-regioselective cyclization | Careful control of reaction temperature and catalyst. Separation via column chromatography or fractional crystallization. |
| Starting Materials | Incomplete reaction | Monitor reaction progress by TLC or HPLC. Increase reaction time or temperature if necessary. |
| Over-acylated/alkylated Products | Friedel-Crafts side reactions | Use of a less reactive acylating/alkylating agent or milder Lewis acid. Control stoichiometry of reagents. |
| Polymeric Materials | Side reactions under harsh acidic conditions | Use the minimum effective concentration of catalyst. Control reaction temperature. |
| Residual Solvents | Incomplete removal during work-up | Thorough drying of the product under vacuum. Analysis by GC or ¹H NMR. |
Detailed Analysis of Key Impurities
1. Positional Isomers (e.g., 5-Hydroxy-7-methoxy-2,3-dihydro-1H-inden-1-one)
Causality: The directing effects of the hydroxyl and methoxy groups on the aromatic ring can lead to the formation of positional isomers during the intramolecular Friedel-Crafts cyclization. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the starting material.
Identification and Removal:
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons will differ significantly between isomers.
-
Chromatography: Isomers can often be separated by silica gel column chromatography using a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes).
2. Unreacted Starting Materials
Causality: Incomplete conversion of the starting phenylpropionic acid derivative is a common issue. This can be due to insufficient reaction time, low temperature, or deactivation of the catalyst.
Identification and Removal:
-
TLC/HPLC: These techniques are excellent for monitoring the disappearance of the starting material.
-
Extraction: If the starting material has significantly different acidity or polarity compared to the product, it can be removed by a simple acid-base extraction during the work-up.
-
Chromatography: Column chromatography is effective for separating the product from unreacted starting materials.
Workflow for Impurity Identification and Remediation
Caption: Workflow for identifying and removing impurities.
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This protocol outlines a standard method for determining the purity of this compound.
Materials:
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient: A typical gradient would be to start at 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying the crude product using silica gel chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizing Impurity Formation Pathways
The following diagram illustrates potential side reactions in a typical Friedel-Crafts acylation, which is a key step in many indanone syntheses.
Caption: Potential side reactions in Friedel-Crafts acylation.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (2016). CN105330525A - Preparation method of 7-hydroxy-1-indanone.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MDPI. (2018). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Plant Care. (2025). How to Choose the Best Indanone: A Complete Buyer's Guide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
University of Liverpool. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
Technical Support Center: Resolving Poor Yield in Friedel-Crafts Acylation for Indenone Synthesis
Welcome to the technical support guide for Friedel-Crafts acylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize the synthesis of indenones. This guide is structured as a series of frequently asked questions that directly address common challenges encountered in the lab, moving from fundamental issues to more complex mechanistic considerations.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Friedel-Crafts reaction to form an indenone is not working at all. Where do I even begin to troubleshoot?
When facing a complete lack of product, the issue often lies with the fundamental components of the reaction setup. Before investigating more complex variables, perform these initial checks.
-
Reagent and Solvent Purity: The primary culprit is often moisture. Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and will be rapidly deactivated by water.[1][2]
-
Actionable Advice: Always use a freshly opened bottle of the Lewis acid or one that has been stored correctly in a desiccator. The catalyst should be a fine, free-flowing powder; if it's clumpy, it has likely been compromised.[2] Ensure all solvents are anhydrous and that reagents are of high purity. Impurities in the starting material can inhibit the reaction.
-
-
Anhydrous Reaction Conditions: Meticulous exclusion of atmospheric moisture is critical.
-
Actionable Advice: Flame-dry all glassware under vacuum or in an oven and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon). Assemble the apparatus while hot and maintain a positive pressure of inert gas throughout the experiment.
-
-
Acylating Agent Integrity: If you are performing a two-step procedure by first converting a 3-arylpropanoic acid to its acyl chloride, ensure this conversion was successful.
-
Actionable Advice: After reacting the carboxylic acid with thionyl chloride or oxalyl chloride, remove the excess reagent in vacuo completely. Any residual reagent can interfere with the subsequent cyclization. It is often best to use the freshly prepared acyl chloride immediately without purification.
-
Q2: I'm getting a very low yield of the desired indenone. What are the most likely chemical causes?
Low yield, as opposed to no yield, suggests the reaction is proceeding but is inefficient. The following factors are the most common causes.
-
Insufficient or Inactive Catalyst: This is the most frequent cause of poor yield in Friedel-Crafts acylation.
-
Causality: The product, an aryl ketone (the indenone), is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][3] This complexation effectively removes the catalyst from the reaction, meaning it is not truly catalytic. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required.[1][4]
-
Actionable Advice: Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst. If the yield is still low, consider increasing the catalyst loading.
-
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[5]
-
Causality: Strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or other carbonyl groups on the aromatic ring decrease its electron density, making it a poor nucleophile.[1][5][6][7] Under standard conditions, substrates with strongly deactivating groups will often fail to react.[5][8]
-
Actionable Advice: If your substrate is moderately deactivated (e.g., a halobenzene), you may overcome the low reactivity by using a stronger catalyst, increasing the catalyst stoichiometry, or carefully elevating the reaction temperature.[5] For strongly deactivated substrates, a Friedel-Crafts approach may be unsuitable, and alternative synthetic routes like transition-metal-catalyzed cyclizations should be considered.[9][10]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that must be optimized.
-
Causality: Insufficient heat may prevent the reaction from overcoming its activation energy. Conversely, excessive heat can lead to decomposition and the formation of tarry byproducts.[1][4] The initial addition of the Lewis acid is often highly exothermic and requires careful temperature control.[4]
-
Actionable Advice: For AlCl₃-catalyzed reactions, a common procedure is to add the catalyst portion-wise to the substrate solution at 0 °C, and then allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or GC-MS.[4]
-
Q3: My reaction is messy, with multiple products and impurities. How can I improve selectivity?
The formation of side products points to issues with selectivity or competing reaction pathways.
-
Intermolecular vs. Intramolecular Reaction: For an intramolecular cyclization to be efficient, it must be kinetically favored over the corresponding intermolecular reaction.
-
Causality: If the five-membered ring formation is slow (e.g., due to a deactivated ring or steric hindrance), the acylium ion on one molecule may be attacked by the aromatic ring of another molecule, leading to dimers or polymers. Intramolecular reactions are generally favored under high dilution conditions, which reduce the probability of intermolecular collisions.[11]
-
Actionable Advice: Try running the reaction at a lower concentration. A slow, controlled addition of the substrate to a solution of the Lewis acid catalyst can also help maintain a low instantaneous concentration of the reactant, favoring the intramolecular pathway.
-
-
Regioselectivity: If the aromatic ring has multiple possible sites for acylation, a mixture of isomers can be formed.
-
Causality: The regiochemical outcome is governed by the directing effects of the substituents already on the ring.[1] Steric hindrance can also play a significant role, often favoring acylation at the less hindered position.
-
Actionable Advice: The choice of solvent can sometimes influence the product ratio. For example, in the acylation of naphthalene, non-polar solvents like CS₂ favor the kinetic product, while polar solvents like nitrobenzene can favor the thermodynamic product.[2][12] Screening different solvents or Lewis acid catalysts may improve the desired isomer ratio.
-
Q4: My reaction mixture turned black and formed a lot of tar. What happened?
This is a clear sign of decomposition, almost always caused by an uncontrolled exothermic reaction.[4]
-
Causality: The complexation of the Lewis acid with the acyl chloride is a highly exothermic process. If the heat is not dissipated effectively, the local temperature can rise dramatically, leading to charring and polymerization of the starting materials and products.
-
Actionable Advice:
-
Ensure efficient stirring to prevent localized hot spots.
-
Cool the reaction vessel in an ice or dry ice/acetone bath before and during the addition of the Lewis acid.
-
Add the Lewis acid catalyst slowly and in small portions. Never add it all at once.
-
Q5: Are there better catalyst choices than AlCl₃ for indenone synthesis?
While AlCl₃ is a powerful and common Lewis acid, it is not always the optimal choice. Several other acids can offer milder conditions or different reactivity profiles. The most common route to 1-indanones is the intramolecular cyclization of 3-arylpropionic acids.[13]
-
Brønsted Acids: For the direct cyclization of the carboxylic acid, strong Brønsted acids are often preferred.
-
Alternative Lewis Acids:
-
Niobium Pentachloride (NbCl₅): A versatile reagent that can convert the carboxylic acid to the acyl chloride in situ and then catalyze the Friedel-Crafts cyclization.[13][14]
-
Iron(III) Chloride (FeCl₃): A milder Lewis acid that can be effective for activated aromatic rings.[15]
-
Metal Triflates (e.g., Sc(OTf)₃): Can be more tolerant to certain functional groups than traditional Lewis acids.[13]
-
Troubleshooting Workflow & Mechanistic Insights
The following diagrams provide a systematic approach to diagnosing issues and understanding key mechanistic steps that influence reaction yield.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: The role of the Lewis acid and its complexation with the product.
Quantitative Data & Catalyst Comparison
The choice of acid catalyst is critical and depends on whether you start with the 3-arylpropanoic acid or its corresponding acyl chloride.
| Catalyst | Starting Material | Typical Conditions | Pros | Cons |
| Aluminum Chloride (AlCl₃) | Acyl Chloride | 1.1 - 1.5 eq., DCM or CS₂, 0 °C to RT | Highly reactive, effective for many substrates.[15] | Highly moisture-sensitive, strongly exothermic, requires acyl chloride. |
| Polyphosphoric Acid (PPA) | Carboxylic Acid | Solvent & catalyst, 80-100 °C | Inexpensive, directly cyclizes carboxylic acid.[13] | Harsh conditions, viscous medium, difficult workup. |
| Triflic Acid (TfOH) | Carboxylic Acid | 1.1 eq. in DCM, 0 °C to RT | Very powerful, mild conditions, high yields.[4] | Expensive. |
| Niobium Pentachloride (NbCl₅) | Carboxylic Acid | 1.1 - 2.0 eq., DCE, RT | In situ acyl chloride formation and cyclization.[14] | Less common, can be expensive. |
| Ferric Chloride (FeCl₃) | Acyl Chloride | Stoichiometric, DCM, RT | Milder and cheaper than AlCl₃.[15] | Less reactive, may not work for deactivated systems. |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropanoyl Chloride using AlCl₃
This protocol outlines the classic intramolecular Friedel-Crafts cyclization of a pre-formed acyl chloride.
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 5 mL per 1 mmol of substrate) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: To the cooled DCM, add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Substrate Addition: Dissolve 3-phenylpropanoyl chloride (1.0 equivalent) in anhydrous DCM (2 mL per 1 mmol) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl (2 mL per gram of AlCl₃ used). Stir vigorously until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone. Purify the product as needed via column chromatography or distillation.
Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid
This protocol outlines the direct cyclization of the carboxylic acid, avoiding the isolation of the acyl chloride.[4]
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add triflic acid (TfOH, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to provide the crude product for further purification.
References
- Wikipedia. Friedel–Crafts reaction.
- BYJU'S.
- Chemistry Steps.
- Benchchem. Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
- Sigma-Aldrich.
- Master Organic Chemistry. EAS Reactions (3)
- Organic Chemistry Portal.
- Benchchem.
- University of Calgary.
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. (2019-12-24).
- Benchchem.
- Organic Chemistry Tutorial.
- Benchchem.
- Benchchem.
- SciSpace. Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A.
- Organic Chemistry Portal. Synthesis of indenones.
- ResearchGate.
- Benchchem.
- Sigma-Aldrich.
- Reddit. Friedel-Crafts reactions with Deactivating groups : r/OrganicChemistry. (2022-12-17).
- Organic Chemistry Portal. Synthesis of indanones.
- Taylor & Francis.
- Vedantu. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. (2024-06-06).
- LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-01-16).
- Chemstuff.
- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30).
- Chemistry Steps.
- ResearchGate. Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. (2025-08-09).
- IntechOpen.
- PubMed. Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively.
- ResearchGate. (PDF)
- ResearchGate. MW vs.
- Chemistry Steps.
- YouTube. 18.
- PMC.
- YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. Indenone synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the purification of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the purity of this valuable synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Achieving high purity of this compound is critical for the success of subsequent reactions and for ensuring the quality of the final products. This guide addresses common challenges encountered during its purification and provides robust, field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: My purified compound is a light yellow to yellow solid, but I suspect it's not completely pure. What are the likely impurities?
Answer: The yellowish appearance is characteristic of this compound. However, several impurities can co-exist, often with similar polarities, making purification challenging. Based on its common synthesis via intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid, the primary impurities to anticipate are:
-
Regioisomers: The most common and challenging impurity is the regioisomer, 5-Hydroxy-7-methoxy-2,3-dihydro-1H-inden-1-one. Friedel-Crafts reactions on substituted aromatic rings can often lead to a mixture of isomers.[1]
-
Unreacted Starting Material: Residual 3-(3-hydroxy-5-methoxyphenyl)propanoic acid may be present if the cyclization reaction did not go to completion.
-
Polymeric Byproducts: Harsh acidic conditions, such as those using polyphosphoric acid, can sometimes lead to the formation of polymeric materials.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the solid product.
Issue 2: I'm having trouble separating the target compound from its regioisomer using column chromatography. What can I do?
Answer: Separating regioisomers with very similar polarities is a common challenge. Here's a systematic approach to optimize your column chromatography:
-
Solvent System Optimization: The key to separating closely related isomers is to find a solvent system that maximizes the difference in their affinity for the stationary phase.
-
TLC Analysis is Crucial: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). A good starting point for this moderately polar compound is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone.
-
Fine-Tuning the Ratio: Test a range of solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal system will show two distinct, well-separated spots.
-
Consider a Ternary System: Sometimes, adding a small amount of a third solvent, like methanol or dichloromethane, can improve separation.
-
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution is highly recommended.[1]
-
Start with a low polarity mobile phase to first elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. This will help to resolve compounds with very similar polarities.
-
-
Column Parameters:
-
Column Dimensions: Use a long, narrow column for difficult separations to increase the number of theoretical plates.
-
Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Workflow for Optimizing Isomer Separation:
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity Validation of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Introduction: Unveiling the Therapeutic Potential of a Novel Indenone Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The 2,3-dihydro-1H-inden-1-one core is a privileged structure, with its derivatives exhibiting a wide array of biological activities. This guide focuses on a specific, yet under-investigated derivative, 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. While direct bioactivity data for this compound is scarce, the known pharmacological profiles of structurally related indenone derivatives provide a compelling rationale for its investigation.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to validate the potential bioactivities of this compound. We will propose two primary avenues of investigation based on existing literature: cholinesterase inhibition and anti-inflammatory activity via the MAPK signaling pathway . For each proposed activity, we will provide a head-to-head comparison with established compounds, supported by detailed, field-proven experimental protocols. Our objective is to equip researchers with the necessary tools and insights to systematically evaluate the therapeutic promise of this intriguing molecule.
Part 1: Proposed Bioactivity I - Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to cognitive decline. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are established therapeutic strategies to mitigate this deficit. Several 2,3-dihydro-1H-inden-1-one derivatives have demonstrated potent inhibitory activity against these enzymes, suggesting that this compound may share this property.
Comparative Analysis: Performance Against Established Cholinesterase Inhibitors
To contextualize the potential efficacy of this compound, its inhibitory activity should be benchmarked against well-characterized drugs, Donepezil and Galantamine.
| Compound | Target | IC50 Value (nM) | Selectivity | Reference |
| Donepezil | AChE | 6.7 | High for AChE over BuChE | [1] |
| BuChE | ~7,950 | [2] | ||
| Galantamine | AChE | ~1,070 | Moderate for AChE over BuChE | [3] |
| BuChE | ~34,400 | [3] | ||
| This compound | AChE | To be determined | To be determined | |
| BuChE | To be determined | To be determined |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely adopted method for quantifying cholinesterase activity and inhibition.
Principle: Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by the respective cholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified spectrophotometrically at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Human serum butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI)
-
S-Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil and Galantamine (positive controls)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare working solutions of enzymes (AChE and BuChE) in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare fresh 14-15 mM stock solutions of ATCI and BTCI in deionized water.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to all wells.
-
Add 20 µL of the test compound or positive control at various concentrations (in triplicate). For the negative control, add 20 µL of buffer with DMSO.
-
Add 20 µL of the respective enzyme solution (AChE or BuChE) to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BuChE) to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Part 2: Proposed Bioactivity II - Anti-Inflammatory Effects via MAPK Signaling
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammation.[4] Certain indenone derivatives have been shown to modulate this pathway, specifically by inhibiting the interleukin-4 (IL-4) induced expression of thymic stromal lymphopoietin (TSLP), a key cytokine in atopic dermatitis and other allergic inflammatory conditions. This inhibition is mediated through the suppression of Early Growth Response-1 (EGR-1) transcription factor activity.
Signaling Pathway: IL-4 Induced TSLP Expression
Caption: Proposed mechanism of action for inhibiting IL-4 induced TSLP expression.
Comparative Analysis: Performance Against a MEK Inhibitor
The anti-inflammatory potential of this compound can be evaluated by comparing its ability to suppress TSLP expression with that of U0126, a well-characterized and selective MEK1/2 inhibitor.
| Compound | Target | IC50 Value (nM) | Effect on TSLP Expression | Reference |
| U0126 | MEK1 | 72 | Inhibits IL-4 induced TSLP expression | [5][6] |
| MEK2 | 58 | [5][6] | ||
| This compound | To be determined | To be determined | To be determined |
Experimental Protocol: Validation of Anti-inflammatory Activity in Keratinocytes
This protocol outlines a series of cell-based assays to determine the effect of the test compound on the IL-4/MAPK/EGR-1/TSLP signaling axis in human keratinocytes (HaCaT cell line).
Part A: TSLP and EGR-1 Gene Expression Analysis (qRT-PCR)
Principle: Quantitative real-time PCR is used to measure the relative abundance of TSLP and EGR-1 mRNA transcripts in response to IL-4 stimulation and treatment with the test compound.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Recombinant human IL-4
-
This compound
-
U0126 (positive control)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Primers for TSLP, EGR-1, and a housekeeping gene (e.g., GAPDH)
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test compound or U0126 for 1 hour.
-
Stimulate the cells with 10 ng/mL of IL-4 for 12 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative Real-Time PCR:
-
Perform qPCR using SYBR Green master mix and specific primers for TSLP, EGR-1, and GAPDH.
-
Run the PCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels in treated cells to the IL-4 stimulated control.
-
Part B: EGR-1 Promoter Activity Assay (Luciferase Reporter Assay)
Principle: This assay measures the transcriptional activity of the EGR-1 promoter using a luciferase reporter construct. A decrease in luciferase activity upon treatment with the test compound indicates inhibition of EGR-1 activation.
Materials:
-
HaCaT cells
-
EGR-1 promoter-luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Step-by-Step Methodology:
-
Transfection:
-
Co-transfect HaCaT cells with the EGR-1 promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with the test compound or U0126 for 1 hour.
-
Stimulate the cells with IL-4 for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in promoter activity relative to the unstimulated control.
-
Experimental Workflow for Anti-Inflammatory Activity Validation
Caption: Workflow for validating the anti-inflammatory activity of the test compound.
Conclusion: A Path Forward for a Promising Molecule
This guide provides a structured and evidence-based framework for the initial bioactivity validation of this compound. By focusing on two promising therapeutic areas, cholinesterase inhibition and anti-inflammatory effects, researchers can efficiently and rigorously assess the potential of this novel compound. The detailed comparative data and step-by-step protocols are designed to ensure scientific integrity and reproducibility. Successful validation in these assays would provide a strong foundation for further preclinical development, including in vivo efficacy studies and mechanism of action elucidation. The exploration of such novel chemical entities is a critical endeavor in the ongoing quest for innovative medicines to address unmet medical needs.
References
-
Favata, M.F., et al. (1998). Identification of a novel inhibitor of mitogen-activated protein kinase kinase. Journal of Biological Chemistry, 273(29), 18623-18632. [Link]
-
Duncia, J.V., et al. (1998). MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products. Bioorganic & Medicinal Chemistry Letters, 8(20), 2839-2844. [Link]
-
Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
-
BPS Bioscience. (n.d.). EGR1 Promoter Luciferase Reporter Lentivirus. [Link]
-
Kim, C., et al. (2018). MAPK Signaling in Inflammation. KoreaMed Synapse. [Link]
-
Yeo, H., et al. (2021). Chrysin Inhibits TNFα-Induced TSLP Expression through Downregulation of EGR1 Expression in Keratinocytes. MDPI. [Link]
-
Kosasa, T., et al. (1999). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. PubMed. [Link]
-
Zurek, J., et al. (2013). IC 50 values for activities on AChE and BuChE. ResearchGate. [Link]
-
Rak-Raszewska, A., et al. (2012). potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Medical Science Monitor. [Link]
-
Pitchai, D., et al. (2014). Effects of galantamine and typical ChE inhibitors on ACh-induced currents in rat dorsal raphe neurons. ResearchGate. [Link]
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The Indanone Scaffold: A Comparative Guide to Structure, Activity, and Performance
Introduction: The Privileged Core of Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 1-indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a five-membered cyclopentanone ring, is a quintessential example of such a privileged core.[1][2][3] Its rigid, planar structure and versatile chemical handles make it an ideal starting point for synthesizing a wide array of pharmacologically active compounds.[4][5]
This guide focuses on 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one , a representative substituted 1-indanone, as a gateway to exploring the broader family of indenone derivatives. While direct, extensive comparative data on this specific molecule is limited, its structural motifs—a hydroxyl and a methoxy group on the aromatic ring—are key to understanding how substitutions dictate biological function. We will objectively compare classes of indenone derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of how to leverage this powerful scaffold. We will delve into their comparative performance as enzyme inhibitors and anti-inflammatory agents, explore their structure-activity relationships (SAR), and provide a validated experimental protocol to demonstrate the principles in practice.
Section 1: The Physicochemical Landscape - How Substituents Shape the Core
The reactivity and properties of the 1-indanone core are highly tunable through aromatic substitution.[4] Electron-donating groups (EDGs) like the hydroxyl (-OH) and methoxy (-OCH₃) groups found in our reference compound, and electron-withdrawing groups (EWGs) like fluorine (-F), fundamentally alter the electron distribution across the molecule. This, in turn, influences properties like solubility, lipophilicity, and the reactivity of the α,β-unsaturated ketone system, which is crucial for many biological interactions.[4][6]
| Property | 1-Indanone (Unsubstituted) | 7-Hydroxy-5-methoxy-1-indanone | 5-Fluoro-1-indanone |
| Molecular Formula | C₉H₈O | C₁₀H₁₀O₃ | C₉H₇FO |
| Molar Mass | 132.16 g/mol [7] | 178.18 g/mol | 150.15 g/mol |
| Appearance | Off-white crystalline solid[7] | Data not widely available | Data not widely available |
| Melting Point | 38-42 °C[8] | Data not widely available | Data not widely available |
| Reactivity Impact | Baseline reactivity.[9] | EDGs (-OH, -OCH₃) increase electron density on the aromatic ring, potentially influencing binding affinity and metabolic stability. | EWG (-F) increases electrophilicity of the carbonyl carbon, potentially enhancing reactivity in nucleophilic additions.[10] |
| Solubility | Moderately soluble in polar solvents, good solubility in non-polar organic solvents.[6] | Expected to have increased polarity due to the hydroxyl group, potentially increasing aqueous solubility. | Fluorine substitution can increase lipophilicity, potentially altering membrane permeability. |
Table 1: Comparative physicochemical properties of representative 1-indanone derivatives.
Section 2: Comparative Biological Activity - A Tale of Two Targets
The true power of the indanone scaffold is revealed in the diverse biological activities of its derivatives. By extending the core, typically at the 2-position to create 2-benzylidene-1-indanones (structurally analogous to chalcones), researchers have developed potent inhibitors for a range of therapeutic targets.[4][11] Here, we compare their performance in two well-studied areas: monoamine oxidase (MAO) inhibition for neurodegenerative diseases and anti-inflammatory activity.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of neurotransmitters. Selective MAO-B inhibitors are particularly valuable in the treatment of Parkinson's disease.[12][13] Indanone derivatives have emerged as a class of potent and selective MAO-B inhibitors.[12][14]
An analysis of structure-activity relationships reveals critical insights:
-
A-Ring Substitution: Substitution on the indanone core (A-ring) is crucial. A hydroxyl group at the 5-position or a methoxy group significantly enhances MAO-B inhibition.[14][15]
-
B-Ring Substitution: Halogen (F, Cl, Br) and methyl groups on the benzylidene portion (B-ring) also contribute to high-potency inhibition.[14]
-
Heteroaromatic Rings: Replacing the benzylidene B-ring with heteroaromatic systems like furan or thiophene can yield highly potent inhibitors, with IC₅₀ values in the low nanomolar range.[15]
| Compound Class/Derivative | Substitution Pattern | Target | IC₅₀ (µM) | Selectivity |
| 2-Benzylidene-1-indanone | 5-OH, 4'-F (B-ring) | MAO-B | <0.1 | MAO-B Specific[14] |
| 2-Benzylidene-1-indanone | 5-OH, 4'-Cl (B-ring) | MAO-B | <0.1 | MAO-B Specific[14] |
| 2-Benzylidene-1-indanone | 5-OH, 4'-CH₃ (B-ring) | MAO-B | <0.1 | MAO-B Specific[14] |
| 2-Heteroarylidene-1-indanone | 5-OCH₃, 5-bromo-2-furan (B-ring) | MAO-B | 0.0044 | High for MAO-B[15] |
| 2-Heteroarylidene-1-indanone | 5-OCH₃, 5-methyl-2-furan (B-ring) | MAO-B | 0.0051 | High for MAO-B[15] |
| Unsubstituted 2-Heteroarylidene | No A-ring sub, 2-thiophene (B-ring) | MAO-B | 0.20 | Moderate for MAO-B[15] |
Table 2: Comparative MAO-B inhibitory activity of substituted indenone derivatives, demonstrating the potent effect of A-ring and B-ring modifications.
Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Indanone derivatives have been shown to potently inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[16] This activity is critical for developing treatments for conditions like acute lung injury.[16]
The anti-inflammatory efficacy is also highly dependent on the substitution pattern. A study of 6-hydroxy-2-benzylidene-1-indanones showed that modifications to the benzylidene ring dramatically altered their ability to suppress TNF-α and IL-6.[16]
| Compound Derivative | B-Ring Substitution | % Inhibition of TNF-α (at 10 µM) | % Inhibition of IL-6 (at 10 µM) |
| Compound 4d | 4'-OH, 3'-OCH₃ | 83.73% | 69.28%[16] |
| Compound 8f | 4'-OH, 3'-OCH₃ (on a 7-propoxy-1-indanone core) | >90% (estimated from graph) | >90% (estimated from graph)[16] |
| Xanthohumol (Positive Control) | N/A | ~85% | ~80%[16] |
Table 3: Comparative anti-inflammatory activity of 2-benzylidene-1-indanone derivatives in LPS-stimulated murine macrophages.[16]
Section 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The experimental data consistently show that the biological activity of indenones is not arbitrary but is governed by clear structure-activity relationships. The core scaffold acts as an anchor, while peripheral substitutions fine-tune potency and selectivity.
The mechanism often involves the α,β-unsaturated ketone system, which can act as a Michael acceptor, forming covalent or non-covalent interactions with target proteins.[4] In the case of anti-inflammatory activity, potent derivatives like compound 8f have been shown to block the activation of the pro-inflammatory NF-κB/MAPK signaling pathway.[16]
Section 4: Experimental Design - A Validated Protocol for MAO-B Inhibition
To ensure trustworthiness and provide a practical methodology, we outline a self-validating protocol for determining the MAO-B inhibitory activity of a test compound. This fluorometric assay is a standard in the field and relies on the detection of a fluorescent product generated by the enzymatic reaction.[17]
Workflow for In Vitro MAO-B Inhibition Assay
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare MAO-B Assay Buffer.
-
Reconstitute recombinant human MAO-B enzyme, Developer, and MAO-B Substrate according to the manufacturer's instructions (e.g., MAO-Glo™ kit).[18]
-
Prepare a stock solution of the positive control inhibitor (e.g., Selegiline) and the test indenone derivative in a suitable solvent (e.g., DMSO).
-
-
Compound Plating:
-
Create a serial dilution of the test compound and positive control to generate a range of concentrations (e.g., 100 µM to 1 nM).
-
In a white, opaque 96-well plate, add 10 µL of each test compound dilution, positive control, or solvent (for enzyme control wells) to their assigned wells.[19]
-
-
Enzyme Addition:
-
Prepare a working solution of the MAO-B enzyme in Assay Buffer.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.[19]
-
-
Reaction Initiation and Detection:
-
Prepare the MAO-B Substrate Solution containing the substrate and developer.
-
Add 40 µL of the Substrate Solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test concentration relative to the solvent control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]
-
Causality and Validation: The inclusion of a known potent inhibitor like Selegiline serves as a positive control, validating that the assay system is responsive to inhibition. The enzyme control (no inhibitor) establishes the baseline 100% activity. This self-validating system ensures that any observed inhibition from the test compound is a true effect and not an artifact of the assay components.
Conclusion and Future Directions
The 1-indanone scaffold is a remarkably versatile and potent core in medicinal chemistry. While 7-Hydroxy-5-methoxy-1-indanone provides a valuable structural reference, the broader family of derivatives, particularly 2-benzylidene-1-indanones, showcases the power of strategic substitution. Experimental data clearly demonstrates that modifying the A-ring (the indanone core) and the B-ring (the benzylidene moiety) can produce highly potent and selective inhibitors of therapeutic targets like MAO-B and key inflammatory mediators.
Future research should focus on:
-
Multi-Target Ligands: Designing single indenone molecules that can modulate multiple targets (e.g., MAO-B inhibition and anti-inflammatory activity) for complex diseases like neuroinflammation.
-
Exploring Novel Substitutions: Investigating a wider range of heterocyclic and fluorinated substituents to further optimize potency, selectivity, and pharmacokinetic properties.[10][20]
-
In Vivo Validation: Translating the promising in vitro data presented here into robust preclinical animal models to confirm efficacy and safety.
By continuing to explore the rich chemical space surrounding the indanone nucleus, the scientific community is well-positioned to develop the next generation of therapies for neurodegenerative, inflammatory, and oncologic diseases.
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A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Indenones
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the unambiguous structural confirmation of novel chemical entities is paramount. The indenone scaffold, a recurring and valuable motif in medicinal chemistry and materials science, presents unique characterization challenges due to its rigid, bicyclic, and conjugated system.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of indenone derivatives. We will move beyond simple data reporting to explore the causality behind spectral features, offering field-proven insights to ensure the integrity of your structural assignments.
The power of spectroscopic analysis lies not in a single technique, but in the synergistic and orthogonal information provided by a suite of methods. For indenones, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy is essential for a comprehensive and self-validating structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the carbon-hydrogen framework. For indenones, both ¹H and ¹³C NMR are indispensable, with 2D techniques offering definitive confirmation of connectivity.
Expertise & Experience: Interpreting the Indenone Signature
The indenone core possesses a distinct set of protons and carbons whose chemical shifts and coupling patterns are highly informative.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides the first critical look at the molecule's hydrogen framework.
-
Aromatic Protons: The protons on the fused benzene ring typically appear in the downfield region of δ 7.2-7.8 ppm . Their specific shifts and multiplicities (doublets, triplets) are dictated by the substitution pattern and can be used to confirm the regiochemistry of substituents.
-
Aliphatic Protons: In a typical 1-indanone, the two methylene groups (C2 and C3) appear as distinct multiplets around δ 2.7-3.2 ppm . These often present as clean triplets if there are no adjacent chiral centers, arising from coupling to each other. For instance, the protons at C2 are coupled to the protons at C3, and vice-versa.[2][3]
-
Vinylic Protons: In derivatives like 2-benzylidene-1-indanones, the exocyclic vinylic proton gives a characteristic singlet in the δ 7.5-8.0 ppm region, providing clear evidence of the condensation reaction.[4]
-
-
¹³C NMR Spectroscopy: This technique maps the carbon skeleton of the molecule.
-
Carbonyl Carbon (C1): The most downfield and easily identifiable signal is that of the ketone carbonyl carbon, which typically resonates at δ 190-205 ppm .[4] Its exact position can be influenced by conjugation and substituents.
-
Aromatic Carbons: The carbons of the benzene ring appear between δ 120-155 ppm . Quaternary carbons often have lower intensity.
-
Aliphatic Carbons: The methylene carbons (C2 and C3) in 1-indanone are found in the upfield region, typically around δ 25-40 ppm .[5]
-
Trustworthiness: A Self-Validating Protocol for NMR Analysis
A robust NMR analysis protocol ensures data integrity and supports unambiguous structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified indenone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure complete dissolution to prevent peak broadening.
-
Internal Standard: Use Tetramethylsilane (TMS) as the internal standard, setting its signal to 0.00 ppm for chemical shift calibration.[6]
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.[6]
-
Pulse Sequence: A standard single-pulse experiment is used.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.[6]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.[6]
-
Relaxation Delay: A delay of 2-5 seconds between pulses is crucial for accurate integration of quaternary carbons.[6]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate analysis.
Comparative Data: ¹H and ¹³C NMR of Indanone Derivatives
The following table summarizes typical chemical shift values for 1-indanone and a representative substituted derivative, 5-Bromo-indan-1-one.
| Position | 1-Indanone ¹H δ (ppm) | 5-Bromo-indan-1-one ¹H δ (ppm) | 1-Indanone ¹³C δ (ppm) | 5-Bromo-indan-1-one ¹³C δ (ppm) |
| C1 (C=O) | - | - | ~205 | ~204 |
| C2 (-CH₂-) | ~3.1 (t) | ~3.2 (t) | ~36 | ~36 |
| C3 (-CH₂-) | ~2.7 (t) | ~2.7 (t) | ~26 | ~26 |
| C4 | ~7.7 (d) | ~7.6 (d) | ~127 | ~129 |
| C5 | ~7.4 (t) | - | ~124 | ~122 (C-Br) |
| C6 | ~7.6 (t) | ~7.8 (dd) | ~135 | ~138 |
| C7 | ~7.5 (d) | ~7.4 (d) | ~128 | ~125 |
| C3a | - | - | ~154 | ~153 |
| C7a | - | - | ~138 | ~140 |
Data compiled from various sources, including references[2][5]. Values are approximate and can vary with solvent and substitution.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For indenones, it provides immediate, confirmatory evidence of the key carbonyl group and the aromatic system.
Expertise & Experience: The Indenone Carbonyl Stretch
The most diagnostic absorption in the IR spectrum of an indenone is the C=O stretching vibration.
-
Ketone C=O Stretch: In a five-membered ring, the C=O stretch appears at a higher frequency compared to a standard acyclic ketone (typically ~1715 cm⁻¹). For 1-indanone, this strong, sharp band is observed in the region of 1700-1725 cm⁻¹ .[7][8] This frequency increase is a direct consequence of the ring strain in the five-membered ring.[9][10]
-
Conjugation Effects: When conjugation is introduced, such as in 2-benzylidene-1-indanones, the C=O stretching frequency decreases (shifts to a lower wavenumber), typically appearing in the 1680-1710 cm⁻¹ range. This shift is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group.[9][11]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.[12]
Trustworthiness: A Self-Validating Protocol for FTIR Analysis
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[6]
-
Sample Application: Place a small amount (a few milligrams) of the solid indenone sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition:
-
Data Analysis: Identify the key absorption bands and compare them to known values for indenone functional groups.
Comparative Data: Key IR Absorptions for Indenone Analogs
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Comments |
| 1-Indanone | ~1715 | ~1605, 1470 | Saturated five-membered ring ketone.[7] |
| 2-Indanone | ~1745 | ~1610, 1480 | Carbonyl is not conjugated with the aromatic ring, higher frequency.[13] |
| 2-Benzylidene-1-indanone | ~1700 | ~1600, 1580 | Conjugation with the exocyclic double bond lowers the C=O frequency.[9] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the synthesized indenone and provides valuable structural information through the analysis of its fragmentation patterns.[14]
Expertise & Experience: Decoding Indenone Fragmentation
Under Electron Ionization (EI), the indenone molecular ion (M⁺˙) is formed, which then undergoes characteristic fragmentation.[15][16]
-
Molecular Ion (M⁺˙): This peak, corresponding to the molecular weight of the compound, is typically observed and is crucial for confirming the molecular formula.[17]
-
Common Fragmentation Pathways: For 2-arylidene-1-indanone derivatives, common fragmentation involves cleavage of the exocyclic double bond. A retro-aldol type fragmentation can lead to ions that help establish the substitution pattern on the different aromatic rings.[18] The presence of specific substituents (e.g., methoxy, nitro, halogens) gives rise to unique fragmentation processes that serve as fingerprints for their identification.[18]
Trustworthiness: A Self-Validating Protocol for MS Analysis
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a Gas Chromatograph (GC-MS); for less volatile solids, a direct insertion probe can be used.[6]
-
Ionization:
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[6]
-
Data Acquisition: Record the mass spectrum, plotting relative abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions to ensure they are consistent with the proposed molecular structure.
Comparative Data: Key Mass Fragments for Indenone Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Fragment Identity |
| 1-Indanone | 132 | 104, 103, 77 | [M-CO]⁺˙, [M-CO-H]⁺, [C₆H₅]⁺[19] |
| 2-Benzylidene-1-indanone | 220 | 219, 191, 115 | [M-H]⁺, [M-CHO]⁺, [C₉H₇]⁺ |
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the π-electron system of the indenone. It is particularly useful for comparing series of conjugated derivatives.[20]
Expertise & Experience: Electronic Transitions in the Indenone Chromophore
The indenone core is a conjugated system, giving rise to characteristic absorptions.
-
π→π Transitions:* These high-intensity absorptions typically occur in the 240-300 nm range and are associated with the aromatic and enone systems.[21][22]
-
n→π Transitions:* A weaker, longer-wavelength absorption, often above 300 nm , can sometimes be observed, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[20]
-
Effect of Substitution: Extending the conjugation, for example by adding a benzylidene group at the 2-position, causes a significant bathochromic (red) shift to longer wavelengths, which is visually apparent as a change in color.[20]
Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indenone analog in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[6] The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0.[6]
-
Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.[6]
-
Data Acquisition:
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Integrated Strategy for Structural Confirmation
No single technique provides the complete picture. The authoritative structural confirmation of an indenone derivative is achieved by integrating the data from these orthogonal techniques. The following workflow illustrates a logical approach to this process.
Caption: Integrated workflow for the spectroscopic confirmation of indenone structures.
This systematic approach, beginning with mass spectrometry to confirm molecular weight, followed by IR to identify key functional groups, and culminating in detailed NMR analysis for definitive framework elucidation, ensures a robust and defensible structural assignment. UV-Vis spectroscopy provides valuable complementary data on the electronic nature of the conjugated system. By cross-validating the results from each technique, researchers can have the highest confidence in their findings.
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A Researcher's Guide to Evaluating 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one as a Putative STAT3 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of a novel compound, 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, against the well-validated oncogenic target, Signal Transducer and Activator of Transcription 3 (STAT3). Given the absence of published data on the specific biological targets of this compound, this document will proceed under a hypothetical scenario where its indenone scaffold suggests potential as a STAT3 inhibitor. The indanone core is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer effects.[1][2][3] This guide will therefore serve as a roadmap for the systematic investigation of this compound's potential, from initial cell-based screening to more detailed mechanistic studies, comparing its hypothetical performance with established STAT3 inhibitors.
The Rationale for Targeting STAT3
STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[4] In numerous human cancers, STAT3 is constitutively activated, promoting tumor progression and survival, making it a prime target for therapeutic intervention.[5][6] The inhibition of STAT3 signaling has been shown to induce apoptosis in tumor cells and suppress tumor growth in preclinical models.[4][7]
The STAT3 Signaling Pathway: A Visualization
The activation of STAT3 is a tightly regulated process initiated by cytokines and growth factors. Upon ligand binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. STAT3 is then recruited and phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA to regulate the transcription of target genes involved in cell survival and proliferation.
Caption: Simplified STAT3 Signaling Pathway.
Comparative Landscape: Known STAT3 Inhibitors
A critical aspect of evaluating a novel compound is to benchmark its performance against existing inhibitors. The field of STAT3 inhibition has several well-characterized small molecules that target different aspects of the STAT3 signaling cascade.
| Inhibitor | Mechanism of Action | Reported IC50 | Reference |
| Stattic | Inhibits STAT3 activation, dimerization, and nuclear translocation. | 5.1 µM (in cell-free assays) | [8] |
| WP1066 | A novel inhibitor of JAK2 and STAT3. | 2.30 µM (JAK2), 2.43 µM (STAT3) in HEL cells | [8] |
| Cryptotanshinone | Inhibits phosphorylation of STAT3 at Tyr705. | 4.6 µM (in a cell-free assay) | [8] |
| Napabucasin (BBI608) | An orally available inhibitor of STAT3 and cancer cell stemness. | Data not specified in provided context | [8] |
| HJC0152 | A STAT3 inhibitor with improved aqueous solubility. | Data not specified in provided context | [8] |
Experimental Workflow for Efficacy Evaluation
The following sections outline a logical and rigorous experimental workflow to assess the biological efficacy of this compound as a putative STAT3 inhibitor.
Caption: Experimental workflow for evaluating a novel STAT3 inhibitor.
Step 1: Assessing General Cytotoxicity with the MTT Assay
The initial step is to determine the cytotoxic effects of this compound on cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) and compare it to a known inhibitor like Stattic. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][9][10]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and a known STAT3 inhibitor (e.g., Stattic) in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.[4][11] Include a vehicle control (e.g., DMSO).
-
Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds or vehicle control. Incubate the plate for 48 or 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Step 2: Verifying Target Engagement via Western Blotting
To confirm that the observed cytotoxicity is due to the inhibition of STAT3 signaling, it is essential to measure the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein. A reduction in p-STAT3 levels upon treatment with the compound indicates target engagement.
Protocol: Western Blot for p-STAT3
-
Cell Treatment and Lysis: Treat cells with this compound at concentrations around its IC50 value for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[4][11]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[11]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.[4][11]
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio in treated cells compared to the control indicates inhibition of STAT3 phosphorylation.
Step 3: Investigating Downstream Cellular Effects
Inhibition of STAT3 signaling is expected to induce apoptosis in cancer cells that are dependent on this pathway for survival. This can be assessed using various methods, such as Annexin V/PI staining followed by flow cytometry.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24-48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).[4] An increase in the apoptotic cell population upon treatment would be indicative of the compound's pro-apoptotic activity.
Conclusion and Future Directions
This guide provides a foundational experimental framework to investigate the hypothetical biological efficacy of this compound as a STAT3 inhibitor. By systematically progressing from broad cytotoxicity screening to specific target engagement and downstream effect analysis, researchers can build a comprehensive profile of this novel compound. Positive and compelling data from these initial studies would warrant further investigation, including selectivity profiling against other kinases and in vivo efficacy studies in animal models of cancer. The ultimate goal is to determine if this compound represents a promising new lead compound for the development of novel anticancer therapeutics targeting the STAT3 signaling pathway.
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1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. Available at: [Link]
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GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. MDPI. Available at: [Link]
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A Comparative Guide to the Characterization of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
For researchers, scientists, and professionals in drug development, the precise characterization of novel and existing chemical entities is paramount. This guide provides an in-depth technical overview and comparative analysis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Understanding the nuanced physicochemical and spectroscopic properties of its analogs is crucial for structure-activity relationship (SAR) studies and rational drug design.
This document will detail the characterization of this compound and compare its key analytical data with structurally related alternatives, namely the parent 7-hydroxy-1-indanone and the isomeric 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. The experimental methodologies are described with an emphasis on the rationale behind the chosen techniques, ensuring a robust and reproducible approach to compound characterization.
Physicochemical and Spectroscopic Characterization
The definitive identification and purity assessment of a chemical compound rely on a suite of analytical techniques. Here, we present the available data for this compound and its analogs.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 7-Hydroxy-1-indanone | 6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₁₀H₁₀O₃ | C₉H₈O₂[1][2] | C₁₀H₁₀O₃[3][4] |
| Molecular Weight | 178.18 g/mol | 148.16 g/mol [1][2] | 178.18 g/mol [3][4] |
| Appearance | Not available | White to off-white solid[5][6] | Not available |
| Melting Point | Not available | 109-113 °C[1] | 194 °C[7] |
| CAS Number | 76842-70-1[8] | 6968-35-0[1][2] | 90843-62-2[3][4] |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | This compound | 7-Hydroxy-1-indanone |
| ¹H NMR (CDCl₃) | δ 2.7 (t, 2H), 3.1 (t, 2H), 3.9 (s, 3H), 6.3 (m, 1H), 6.5 (m, 1H), 9.2 (bs, 1H)[9] | ¹H NMR data is available, but specific shifts are not detailed in the provided search results.[10] |
| ¹³C NMR | Data not available | Data not available |
| Mass Spectrometry (ES) | m/z 179 (M+1)⁺[9] | Predicted m/z: [M+H]⁺ 149.05971, [M+Na]⁺ 171.04165[4] |
| Infrared (IR) | Data not available | IR spectra are available, indicating the presence of characteristic functional groups.[11] |
Experimental Protocols: A Rationale-Driven Approach
The following protocols are presented as a guide for the robust characterization of indenone derivatives. The choice of each technique and its specific parameters are grounded in established principles of analytical chemistry to ensure data integrity and reliability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms.
Workflow for NMR Analysis
Caption: A generalized workflow for the structural characterization of an organic compound using NMR spectroscopy.
Step-by-Step Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without its own signals obscuring important regions of the spectrum. A trace amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrument Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. For a standard ¹H NMR spectrum, a 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (5-10 seconds) may be necessary, especially for quaternary carbons, to ensure accurate integration.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Subsequently, obtain a proton-decoupled ¹³C spectrum. For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values are then analyzed to deduce the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
Workflow for Mass Spectrometry Analysis
Caption: A simplified workflow for analyzing an organic compound using mass spectrometry.
Step-by-Step Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.
-
Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and typically showing the protonated molecule [M+H]⁺ or other adducts.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's propensity to gain a proton or lose one. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ions. The molecular ion peak is identified, and its accurate mass is used to confirm the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Workflow for IR Spectroscopy dot graph IR_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
A [label="Sample Preparation (e.g., KBr pellet, thin film)"]; B [label="IR Beam Interaction"]; C [label="Detection of Transmitted Radiation"]; D [label="Generation of Spectrum"]; E [label="Interpretation of Absorption Bands"];
A -> B -> C -> D -> E; }
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A Comprehensive Guide to Cross-Reactivity Profiling of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and thorough characterization of a novel chemical entity's selectivity is paramount. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, a compound of interest for which extensive public data on biological targets is not yet available. As such, this document serves as a practical roadmap for researchers embarking on the critical path of target validation and off-target liability assessment.
Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind experimental choices. We will navigate through a hypothetical, yet plausible, scenario where this compound is a screening hit, and a comprehensive understanding of its interaction with a range of biological targets is required.
The Imperative of Selectivity: Why Cross-Reactivity Studies Matter
The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which are attributable to unforeseen off-target effects. Cross-reactivity, the binding of a compound to targets other than the intended one, can lead to a spectrum of outcomes, from diminished efficacy to severe toxicity.[1][2] Therefore, a proactive and comprehensive assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of robust drug development.[3][4][5]
This guide will delineate a multi-tiered strategy for the cross-reactivity profiling of this compound, encompassing in vitro biochemical and cell-based assays.
A Hypothetical Target and the Rationale for a Cross-Reactivity Panel
Given the structural motifs within this compound, and its nature as a potential metabolite or analog of other bioactive compounds, a logical starting point is to consider its potential interaction with a broad range of target classes. For the purpose of this guide, let us hypothesize that our compound has shown initial activity against a specific kinase. The subsequent cross-reactivity studies would then be designed to assess its selectivity against other kinases, as well as other major target families implicated in drug side effects.
Furthermore, considering the structural similarity of the indanone core to metabolites of drugs like donepezil, which is metabolized via O-dealkylation and hydroxylation by cytochrome P450 enzymes, it is prudent to include key CYPs and cholinesterases in our screening panel.[6][7][8][9][10]
Our proposed cross-reactivity screening panel for this compound would therefore include:
-
A broad panel of human kinases: To determine the selectivity of our hypothetically kinase-active compound.
-
A panel of G-protein coupled receptors (GPCRs): A major class of drug targets often associated with off-target effects.
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
Key Cytochrome P450 (CYP) enzymes: To assess the potential for drug-drug interactions.
-
A panel of human cell lines: To evaluate general cytotoxicity.
Experimental Workflow for Cross-Reactivity Profiling
A systematic and tiered approach is essential for an efficient and comprehensive cross-reactivity assessment. The following workflow is recommended:
Figure 1: A tiered experimental workflow for the cross-reactivity profiling of a novel compound.
Detailed Experimental Protocols
In Vitro Kinase Panel Screening
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology: A common method for this is a radiometric kinase assay.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase at a given concentration of the test compound.
-
For kinases showing significant inhibition, perform a dose-response experiment to determine the IC50 value.
-
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity of this compound to a panel of GPCRs.
Methodology: A competitive radioligand binding assay is a standard method.[13][14][15]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cellular Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of this compound in various human cell lines.
Methodology: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17][18][19]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.[17]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the CC50 (half-maximal cytotoxic concentration) of the test compound.
-
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Hypothetical Primary Target (e.g., Kinase A) | 95% | 50 |
| Kinase B | 75% | 500 |
| Kinase C | 40% | >1000 |
| Kinase D | 15% | >10,000 |
| ... (and so on for the panel) |
Table 2: Hypothetical GPCR and Other Off-Target Binding Profile
| Target | Radioligand | Ki (nM) |
| Dopamine D2 Receptor | [³H]-Spiperone | >10,000 |
| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | 8,500 |
| Acetylcholinesterase | - | >20,000 (IC50) |
| CYP3A4 | - | 15,000 (IC50) |
Table 3: Hypothetical Cellular Cytotoxicity Profile
| Cell Line | CC50 (µM) |
| HEK293 | >50 |
| HepG2 | 35 |
| HeLa | >50 |
Interpretation:
The data in these tables would allow for a quantitative assessment of the selectivity of this compound. A high selectivity index (ratio of off-target IC50/Ki to on-target IC50/Ki) is desirable. For instance, a >100-fold selectivity against other kinases and a clean profile against the GPCR panel would be encouraging. The cytotoxicity data provides an initial assessment of the therapeutic window.
Hypothetical Signaling Pathway Modulation
Assuming our compound is a potent and selective inhibitor of "Kinase A," which is involved in a pro-inflammatory signaling cascade, its mechanism of action can be visualized as follows:
Figure 2: Hypothetical inhibition of a pro-inflammatory signaling pathway by the test compound.
Conclusion
The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is a critical step in its evaluation as a potential therapeutic agent. By employing a systematic and multi-tiered approach, researchers can build a robust selectivity profile, identify potential off-target liabilities early in the drug discovery process, and make informed decisions about the continued development of this compound. The methodologies and frameworks presented here provide a solid foundation for these crucial investigations, ultimately contributing to the development of safer and more effective medicines.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- In vitro kinase assay. (2023, September 23). protocols.io.
- MTT assay protocol. (n.d.). Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- donepezil. (n.d.). ClinPGx.
- MTT (Assay protocol). (2023, February 27). protocols.io.
- Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. (n.d.). European Journal of Drug Metabolism and Pharmacokinetics.
- Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. (n.d.). Longdom Publishing.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (n.d.). MDPI.
- Pharmacokinetics. (n.d.). HI-Eisai Pharmaceutical Inc.
- In vitro kinase assay. (2022, September 1). Bio-protocol.
- In Vitro Kinase Assays. (n.d.). Revvity.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Reveal Biosciences.
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). HistoTox Labs.
- Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc.
- Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025, August 15). IPHASE Biosciences.
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
- Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories.
- Receptor Binding Assays. (n.d.). MilliporeSigma.
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
For researchers and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic candidate is fraught with challenges. A critical milestone in this journey is the definitive elucidation of its mechanism of action (MoA). This guide focuses on a specific molecule of interest, 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, a compound belonging to the versatile indanone class. While direct pharmacological data on this specific molecule is sparse, the broader family of indanone derivatives presents a rich tapestry of neuroprotective and neuromodulatory activities.[1][2][3][4]
This guide, therefore, takes an investigative approach. We will not present a single, confirmed MoA. Instead, we will leverage structure-activity relationships from published literature to hypothesize three plausible mechanisms. For each hypothesis, we will provide a detailed, self-validating experimental workflow designed to rigorously test the compound's activity. This comparative framework is designed to empower researchers to systematically dissect the pharmacological profile of this compound and its analogs.
The Indanone Scaffold: A Privileged Structure in Neuropharmacology
The indanone core is a recognized "privileged structure" in medicinal chemistry, notably forming the backbone of drugs like Donepezil for Alzheimer's disease.[5] Derivatives have been shown to interact with a range of biological targets implicated in neurodegeneration, including cholinesterases, monoamine oxidases, and protein aggregates.[1][5] This precedent strongly suggests that this compound possesses neuroactive properties. Our investigation will focus on three prominent MoAs associated with this scaffold: Adenosine Receptor Antagonism, Inhibition of α-Synuclein Aggregation, and broader multi-target neuroprotection.
Plausible Mechanism 1: Adenosine Receptor Antagonism
Adenosine receptors, particularly the A1 and A2A subtypes, are crucial modulators of neuronal activity.[6][7] A2A receptor antagonists, for instance, are being explored for Parkinson's disease as they can counteract the inhibitory effects of dopamine depletion in the basal ganglia.[8] Several indanone derivatives have been identified as potent antagonists of A1 and/or A2A adenosine receptors, making this a primary hypothesis for our target compound.[6]
Hypothesized Signaling Pathway
Antagonism at the A2A receptor, a Gs-coupled GPCR, would block adenosine from stimulating adenylyl cyclase, thereby preventing the accumulation of intracellular cyclic AMP (cAMP). This would, in turn, modulate the activity of Protein Kinase A (PKA) and downstream signaling cascades.
Caption: Hypothesized antagonism of the A2A receptor signaling pathway.
Experimental Confirmation Workflow
A two-tiered approach is essential. First, we must confirm direct binding to the receptor. Second, we must demonstrate a functional consequence of that binding (i.e., antagonism).
Experiment 1: Competitive Radioligand Binding Assay
This assay directly measures the ability of our test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing us to determine its binding affinity (Ki).
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human adenosine A1 or A2A receptor.[9] Thaw membranes on ice and dilute in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 5-20 µg protein per well.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer containing a small, consistent percentage of DMSO.
-
Radioligand Preparation: Prepare the radioligand solution. For A2A receptors, a common choice is [³H]ZM241385 at a final concentration near its dissociation constant (Kd), typically ~0.5-2 nM.[10] For A1 receptors, [³H]CCPA is a standard choice.[9]
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add a high concentration of a known non-radioactive antagonist (e.g., 10 µM ZM241385 for A2A), radioligand, and cell membranes.
-
Test Compound: Add the serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[11]
Experiment 2: cAMP Accumulation Functional Assay
This assay assesses the functional consequence of receptor binding. An antagonist will inhibit the cAMP production stimulated by a known agonist.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human A2A receptor in a 24- or 96-well plate and grow to ~80-90% confluency.
-
Assay Conditions: Wash cells with assay buffer (e.g., DMEM with 50 mM HEPES, pH 7.4). Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like rolipram (10 µM) for 15-30 minutes. This prevents the degradation of cAMP and enhances the assay window.[12]
-
Compound Incubation: Add varying concentrations of this compound to the cells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a known A2A agonist (e.g., NECA or CGS 21680) at its EC80 concentration (the concentration that gives 80% of the maximal response). Incubate for an additional 15-60 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[13][14] The signal is typically inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate concentration-response curves, plotting the assay signal against the log concentration of the antagonist. Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.[10]
Comparative Data Summary (Hypothetical)
| Compound | A2A Receptor Binding (Ki, nM) | A2A Functional Antagonism (IC50, nM) | A1 Receptor Binding (Ki, nM) |
| This compound | 45.2 | 89.5 | >10,000 |
| ZM241385 (Positive Control) | 0.8 | 1.5 | 2,500 |
| Inactive Indanone Analog (Negative Control) | >10,000 | >10,000 | >10,000 |
Plausible Mechanism 2: Inhibition of α-Synuclein Aggregation
The misfolding and aggregation of the α-synuclein protein is a central pathological hallmark of Parkinson's disease and other synucleinopathies.[15] The discovery of small molecules that can inhibit this aggregation process is a major therapeutic goal. Notably, certain 1-indanone and 1,3-indandione derivatives have been reported to bind α-synuclein fibrils and inhibit aggregation, presenting a second compelling hypothesis for our compound.[16]
Hypothesized Mechanism of Inhibition
The compound could interfere with the α-synuclein aggregation cascade at several points. It might stabilize the native monomeric form, block the formation of toxic oligomers, or prevent the conversion of oligomers into mature fibrils.
Caption: Potential inhibition points in the α-synuclein aggregation pathway.
Experimental Confirmation Workflow
The Thioflavin T (ThT) fluorescence assay is a widely used, robust method for monitoring the formation of amyloid fibrils in real-time.
Experiment: Thioflavin T (ThT) Aggregation Assay
This assay relies on the fluorescent dye ThT, which exhibits a characteristic increase in fluorescence emission upon binding to the beta-sheet structures that are characteristic of amyloid fibrils.
Protocol:
-
Protein Preparation: Use highly purified, lyophilized recombinant human α-synuclein. Reconstitute the protein in an appropriate buffer (e.g., PBS, pH 7.4) and filter through a 0.22-µm filter to ensure a monomeric starting population.[17] Determine the precise protein concentration.
-
Assay Setup (96-well, black, clear-bottom plate):
-
To each well, add a final concentration of 70-100 µM α-synuclein monomer.
-
Add a final concentration of 10-40 µM Thioflavin T.[17]
-
Add varying concentrations of this compound or a known inhibitor/vehicle control. Maintain a constant, low percentage of DMSO across all wells.
-
Include a small teflon bead in each well to promote agitation and reproducible aggregation kinetics.[17]
-
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader with orbital shaking at 37°C.
-
Measure the ThT fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 30-60 minutes) for 24-72 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Analyze the resulting sigmoidal aggregation curves. Key parameters to compare are the lag time (the time to the onset of rapid aggregation) and the maximum fluorescence intensity (reflecting the total amount of fibrils formed).
-
An effective inhibitor will increase the lag time and/or decrease the maximum fluorescence signal. Calculate the IC50 based on the reduction in final fluorescence.
-
Comparative Data Summary (Hypothetical)
| Compound | α-Synuclein Aggregation (IC50, µM) | Effect on Lag Phase |
| This compound | 15.8 | Significantly prolonged |
| EGCG (Positive Control) | 5.2 | Significantly prolonged |
| Inactive Indanone Analog (Negative Control) | >100 | No effect |
Advanced Target Deconvolution and Validation
While the above targeted assays are crucial for hypothesis testing, they are inherently biased. They only provide answers to the questions we ask. To achieve a truly comprehensive understanding and to discover potentially novel mechanisms, unbiased approaches are invaluable. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement within the complex milieu of an intact cell.[18][19]
Principle of CETSA
The core principle of CETSA is that when a small molecule binds to its protein target, it generally stabilizes the protein's structure.[18] This stabilization makes the protein more resistant to thermal denaturation. By heating cells treated with a compound to various temperatures and then quantifying the amount of the target protein that remains soluble, one can detect a "thermal shift" indicative of binding.[19]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Confirmation Workflow
Experiment: Isothermal Dose-Response (ITDR) CETSA
This variation of CETSA is particularly useful for quantifying the potency of target engagement in cells. Instead of a temperature gradient, cells are heated to a single, optimized temperature in the presence of varying compound concentrations.
Protocol:
-
Determine Optimal Temperature: First, perform a standard CETSA melt curve for your primary target candidate (e.g., Adenosine A2A receptor) in untreated cells to find the Tagg (aggregation temperature), which is the temperature at which approximately 50% of the protein has aggregated. The optimal temperature for the ITDR experiment will be near this Tagg.
-
Cell Treatment: Culture an appropriate cell line (e.g., HEK293-A2A) and treat with a range of concentrations of this compound or vehicle (DMSO) for a set time (e.g., 1 hour) at 37°C.
-
Heating Step: Transfer the cell suspensions to PCR tubes or a 96-well PCR plate. Heat all samples simultaneously to the pre-determined optimal temperature for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells (e.g., via freeze-thaw cycles or detergents). Centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a suitable method. Western blotting is common, where band intensity is measured. For higher throughput, AlphaScreen or ELISA-based formats can be developed.[18]
-
Data Analysis: Plot the amount of soluble target protein against the log concentration of the compound. The resulting curve demonstrates the dose-dependent stabilization of the target protein, from which an EC50 (effective concentration for 50% stabilization) can be derived. This EC50 value reflects the compound's potency for engaging its target in a physiological context.
Comparative Summary and Path Forward
The true mechanism of action of this compound may be one of the hypotheses presented, a combination thereof, or something entirely novel. A logical, stepwise experimental plan is critical.
| Mechanism Hypothesis | Primary Biological Effect | Key Confirmatory Assays | Expected Outcome for a "Hit" |
| Adenosine Receptor Antagonist | Blocks GPCR signaling, reduces cAMP | Radioligand Binding, cAMP Functional Assay | High binding affinity (low Ki), potent inhibition of agonist-induced cAMP (low IC50) |
| α-Synuclein Aggregation Inhibitor | Prevents protein misfolding and fibril formation | ThT Aggregation Assay | Dose-dependent increase in lag time and/or decrease in final ThT fluorescence (low IC50) |
| Direct Target Engagement | Stabilizes target protein against denaturation | Cellular Thermal Shift Assay (CETSA) | Dose-dependent increase in soluble protein after heat shock (low EC50) |
Recommended Workflow:
-
Initial Broad Screening: Begin with the functional assays that are most indicative of a physiological effect. The cAMP assay and the ThT aggregation assay are excellent starting points.
-
Affinity and Direct Binding Confirmation: If positive results are obtained in a functional assay, proceed to the corresponding binding assay. A positive hit in the cAMP assay should be followed by the radioligand binding assay to confirm direct interaction with the receptor.
-
In-Cell Target Validation: Regardless of the outcome of the targeted assays, performing a CETSA experiment for the most promising target candidate is a crucial validation step. It confirms that the compound engages the target at relevant concentrations within the complex environment of a living cell, bridging the gap between in vitro activity and cellular effect. For a more unbiased approach, a proteome-wide CETSA coupled with mass spectrometry (CETSA-MS) could be employed to identify all proteins stabilized by the compound, potentially revealing unexpected off-targets or an entirely novel primary target.
By systematically applying this comparative and multi-faceted approach, researchers can move beyond speculation and build a robust, evidence-based profile for this compound, paving the way for its further development as a potential therapeutic agent.
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7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive analysis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, a member of the pharmacologically significant 1-indanone class of compounds. While direct peer-reviewed studies on the biological activity of this specific molecule are not extensively available, this document serves as a comparative framework. By examining the well-documented activities of structurally related 1-indanone derivatives, we can project the potential therapeutic applications and guide future research endeavors for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of established data on the 1-indanone scaffold and a forward-looking perspective on the title compound.
The 1-Indanone Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-indanone core is a recognized "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold found in numerous biologically active compounds.[1] Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antiviral, and antimicrobial properties.[2][3] This wide range of bioactivity makes the 1-indanone framework a compelling starting point for the design and synthesis of novel therapeutic agents.
The versatility of the 1-indanone scaffold stems from its rigid, fused-ring structure which allows for the precise spatial orientation of various substituents. This structural rigidity can lead to high-affinity interactions with biological targets. Furthermore, the synthetic tractability of the 1-indanone core allows for systematic modifications to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Synthesis and Characterization of this compound
While extensive biological data is pending, the synthesis of this compound has been reported. One common route involves the demethylation of 5,7-dimethoxy-indan-1-one.[4] The compound is commercially available from various suppliers, indicating its accessibility for research purposes.[5][6]
A general overview of synthetic strategies for 1-indanones is crucial for researchers looking to create derivatives of the title compound. Intramolecular Friedel-Crafts reactions are a cornerstone of 1-indanone synthesis.[7]
Diagram: General Synthetic Approach to 1-Indanones
Caption: General workflow for 1-indanone synthesis.
Comparative Analysis of Potential Biological Activities
Based on the extensive literature on substituted 1-indanones, we can infer the likely areas of biological activity for this compound. The hydroxy and methoxy substituents on the aromatic ring are known to significantly influence the pharmacological profile of small molecules.
Anticancer Activity: A Promising Avenue
The 1-indanone scaffold is a recurring motif in the design of anticancer agents.[8] Various derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Selected 1-Indanone Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Lines | Reported IC50 | Reference |
| Gallic Acid-based Indanone | Tubulin Polymerization Inhibition, G2/M Arrest | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [8] |
| 2-Benzylidene-1-indanones | Not specified | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) | 0.01 - 0.21 µM | BenchChem |
| Thiazolyl Hydrazone Indanones | G2/M Arrest, Apoptosis Induction | HT-29, COLO 205, KM 12 (Colon) | 0.41 - 0.98 µM | BenchChem |
The presence of a hydroxyl group on the aromatic ring of flavonoids, a different class of compounds, has been linked to their anticancer effects. Similarly, methoxy groups can enhance the lipophilicity of a molecule, potentially improving cell permeability and bioavailability. The specific 7-hydroxy and 5-methoxy substitution pattern on the indanone ring of the title compound presents an interesting combination for potential anticancer activity, warranting experimental investigation.
Anti-inflammatory and Analgesic Potential
Certain 1-indanone derivatives have been evaluated for their anti-inflammatory and analgesic properties.[2] The structural similarity of the indanone core to parts of known anti-inflammatory drugs suggests that this scaffold can be adapted to target enzymes and receptors involved in inflammation, such as cyclooxygenases (COX).
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research. Some 1-indanone derivatives have shown promise as antibacterial and antifungal agents.[1] The inherent antibacterial activity of a related compound, 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, suggests that hydroxylated indanones could be a fruitful area for antimicrobial drug discovery.[9]
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound, the following are standard, validated protocols for assessing key biological activities commonly reported for 1-indanone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While this compound remains a molecule with underexplored biological potential, its structural relationship to a well-established class of pharmacologically active compounds, the 1-indanones, provides a strong rationale for its investigation. The presence of hydroxyl and methoxy groups suggests that it may possess interesting anticancer, anti-inflammatory, or antimicrobial properties.
This comparative guide is intended to serve as a foundational resource for researchers interested in this compound. The provided context on the broader class of 1-indanones, along with established experimental protocols, should facilitate the initiation of studies to elucidate the specific biological activities of this compound and its potential as a lead compound in drug discovery.
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comparing the pharmacological profiles of different indenone derivatives
A Comparative Guide to the Pharmacological Profiles of Diverse Indenone Derivatives
The indenone core, a fused bicyclic ketone, has emerged as a "privileged scaffold" in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the pharmacological profiles of different classes of indenone derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. We will delve into the experimental data supporting their activity against key biological targets implicated in neurodegenerative diseases, inflammation, and cancer, and provide detailed protocols for their evaluation.
The Neuroprotective Potential of Indenone Derivatives: Targeting Cholinesterases and Monoamine Oxidases
A significant number of indenone derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the degradation of neurotransmitters, namely acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).
Donepezil, a well-known drug for Alzheimer's disease, features an indenone moiety and acts as a potent and reversible inhibitor of AChE.[1][2] By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition.[1][2] Beyond simple AChE inhibition, some indenone derivatives exhibit a dual-targeting mechanism, also inhibiting MAO-B, an enzyme responsible for the degradation of dopamine.[2] This dual activity is particularly promising for Parkinson's disease, where dopamine deficiency is a key pathological feature.
The following diagram illustrates the dual-inhibition mechanism of certain indenone derivatives in a neuron:
Caption: Dual inhibition of AChE and MAO-B by an indenone derivative.
Comparative Inhibitory Activities of Representative Indenone Derivatives:
| Derivative Class | Target | IC50 (µM) | Reference |
| Indanone-benzylpiperidine hybrid (A1) | AChE | 0.054 | [2] |
| MAO-B | 3.25 | [2] | |
| 6-substituted Indanone | MAO-B | 0.001 - 0.030 | [2] |
| Ferulic acid-Indanone hybrid (26d) | AChE | 0.0148 | [1] |
| Ferulic acid-Indanone hybrid (26i) | AChE | 0.0186 | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Anti-inflammatory Properties: Modulation of the NF-κB and MAPK Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Several indenone derivatives have demonstrated potent anti-inflammatory effects by targeting key signaling pathways that regulate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[4] Indenone derivatives can intervene at various points in these cascades to suppress the inflammatory response.
The following diagram depicts the inhibitory effect of an indenone derivative on the LPS-induced inflammatory signaling pathway in a macrophage:
Caption: Inhibition of the NF-κB pathway by an indenone derivative.
Quantitative Assessment of Anti-inflammatory Activity:
| Derivative | Target Cell | Stimulant | Measured Cytokine | Inhibition (%) | Reference |
| 2-benzylidene-1-indanone (4d) | RAW 264.7 macrophages | LPS | TNF-α | 83.73 | [3] |
| IL-6 | 69.28 | [3] | |||
| Streptinone | RAW 264.7 macrophages | Particulate Matter | NO | Dose-dependent | [4] |
| PGE2 | Dose-dependent | [4] | |||
| TNF-α | Dose-dependent | [4] | |||
| IL-6 | Dose-dependent | [4] | |||
| IL-1β | Dose-dependent | [4] | |||
| Indanone derivative from Fernandoa adenophylla | Human Red Blood Cells | Heat | Hemolysis | IC50 = 54.69 µM | [5] |
Anticancer Activity: Targeting Tubulin Polymerization and DNA Repair Mechanisms
The indenone scaffold has also yielded promising anticancer agents that act through various mechanisms, including the disruption of microtubule dynamics and the inhibition of DNA repair enzymes.[6][7]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for cancer chemotherapy. Certain arylidene indanone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle.
The following diagram illustrates the process of tubulin polymerization and its inhibition by an indenone derivative:
Caption: Inhibition of tubulin polymerization by an indenone derivative.
Inhibition of the DNA Repair Enzyme AlkBH3
The DNA repair enzyme AlkB homolog 3 (AlkBH3) is overexpressed in several cancers and plays a crucial role in repairing alkylated DNA damage, thereby promoting cancer cell survival. Indenone derivatives have been identified as inhibitors of AlkBH3, sensitizing cancer cells to alkylating chemotherapeutic agents.
Experimental Protocols
A. Tubulin Polymerization Assay (Fluorescence-Based)
This protocol provides a method for assessing the effect of indenone derivatives on tubulin polymerization in vitro using a fluorescence plate reader.[8][9][10][11][12]
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test indenone derivative dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)
-
Pre-warmed 96-well black microplate
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Tubulin Solution: On ice, dilute the purified tubulin stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).
-
Preparation of Test Compounds: Prepare serial dilutions of the indenone derivative, positive control, and negative control in General Tubulin Buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
To each well, add 10 µL of the appropriate compound dilution or buffer (for the no-compound control).
-
Initiate the polymerization reaction by adding 90 µL of the prepared tubulin solution to each well. Mix gently by pipetting.
-
-
Data Acquisition: Immediately place the plate in the pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically at 37°C every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The area under the curve (AUC) or the maximum polymerization rate (Vmax) can be used to quantify the effect of the compounds. Calculate the IC50 value for inhibitory compounds.
B. NF-κB Activation Assay in Macrophages (Immunofluorescence)
This protocol describes a method to assess the effect of indenone derivatives on the nuclear translocation of NF-κB in LPS-stimulated macrophages.[13][14][15][16][17]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test indenone derivative
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the indenone derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes. Include unstimulated and vehicle-treated controls.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB stain in the nucleus versus the cytoplasm. A nuclear translocation score can be calculated for each cell.
-
Conclusion
The indenone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse pharmacological profiles of indenone derivatives, spanning neuroprotection, anti-inflammatory, and anticancer activities, underscore the importance of this chemical class in modern drug discovery. The continued exploration of structure-activity relationships and the application of robust experimental methodologies, such as those detailed in this guide, will undoubtedly pave the way for the development of new and effective indenone-based drugs for a range of human diseases.
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Safety Operating Guide
A Guide to the Safe Disposal of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
This guide provides comprehensive, step-by-step procedures for the proper disposal of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, a compound encountered by researchers and scientists in drug development and other laboratory settings. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are based on an understanding of the compound's chemical structure and the associated hazards of its functional groups, in alignment with established laboratory safety standards.
Part 1: Hazard Assessment and Chemical Profile
Inferred Hazard Profile:
| Functional Group | Associated Hazards |
| Phenol | Corrosive to skin and eyes, readily absorbed through the skin, potential for systemic toxicity affecting the central nervous system, liver, and kidneys.[2][3] Phenols are generally considered environmental hazards. |
| Aromatic Ketone | May be flammable, can form explosive mixtures with air, and may react with strong oxidizing agents.[4] Generally, ketones can have narcotic or anesthetic effects upon inhalation.[4] |
| Methoxy Group | The methoxy group can influence the compound's metabolic stability and may undergo O-demethylation in the body, forming a phenol.[5] |
Given this profile, this compound should be treated as a hazardous substance requiring careful handling and disposal.
Part 2: Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, ensure that the proper personal protective equipment is selected and worn correctly.
Recommended PPE:
| Equipment | Specification | Rationale |
| Gloves | Neoprene or butyl rubber gloves. | Provides protection against skin contact. Phenol can rapidly penetrate many types of gloves; therefore, change them frequently.[2][3] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that could cause severe eye damage.[3] |
| Lab Coat | A chemically resistant lab coat or apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols.[2] |
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible.
Part 3: Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in Part 2.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the generation of dust.
-
For solutions: Use an inert, liquid-binding absorbent material to contain the spill.
-
-
Collect the Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (such as ethanol), followed by a soap and water wash.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.
Part 4: Proper Disposal Procedures
Disposal of this compound must be conducted in strict accordance with local, state, and national regulations. This compound should be treated as hazardous chemical waste.
Waste Disposal Workflow:
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol:
-
Waste Characterization: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react violently. For instance, phenols should not be mixed with strong oxidizers.[2]
-
Containerization:
-
Collect all waste in a designated, chemically compatible, and leak-proof container with a secure lid.
-
Ensure the container is in good condition and suitable for holding solid or liquid waste as appropriate.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List the primary hazards: "Toxic," "Corrosive," and "Irritant."
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources, and within a secondary containment unit to prevent the spread of potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The preferred method of disposal for phenolic compounds is typically high-temperature incineration at a licensed facility to ensure complete destruction.[6]
-
Never dispose of this compound down the drain or in regular trash. Phenolic compounds are toxic to aquatic life and can persist in the environment.[7]
References
-
Reactions of Aldehydes, Ketones And Phenols - One Part of Chemistry. (2011). Retrieved from [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
A Hazardous Chemical? Investigating the Safety of Phenolic Resin | Epoxy Countertops. (2023). Retrieved from [Link]
-
Phenol Hazard Controls Fact Sheet. (n.d.). UC Berkeley. Retrieved from [Link]
-
Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (2000). ACS Publications. Retrieved from [Link]
-
Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]
-
Is Phenolic Resin Toxic? Safe Lab Material Guide. (2025). Blackland Manufacturing. Retrieved from [Link]
-
Phenol | Office of Environmental Health and Safety. (n.d.). Princeton EHS. Retrieved from [Link]
-
Reactions of Alcohols, Phenols, Aldehydes and Ketones. (n.d.). Scribd. Retrieved from [Link]
-
Phenol and its toxicity. (2015). ResearchGate. Retrieved from [Link]
-
Reactions of Phenol - A Level Chemistry Revision Notes. (2024). Save My Exams. Retrieved from [Link]
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How Do You Dispose Of Phenol Safely? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
-
The MSDS HyperGlossary: Ketones and Aldehydes. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
-
Ketones: Physical & Chemical Hazards. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl ROTH. Retrieved from [Link]
-
7-Hydroxymitragynine | C23H30N2O5 | CID 44301524. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Acetone - Hazardous Substance Fact Sheet. (2011). Retrieved from [Link]
-
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | C10H10O3 | CID 233148. (n.d.). PubChem. Retrieved from [Link]
-
1-[7-Hydroxy-5-methoxy-2,2-dimethyl-6-(3-methylbut-2-enyl)chromen-8-yl]ethanone. (n.d.). Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
This document provides essential safety and handling protocols for 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS RN: 76842-70-1). As a compound with multiple functional groups, including a phenol, a ketone, and a methoxy-substituted aromatic ring, a multi-faceted approach to personal protective equipment (PPE) is paramount to ensure the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into safe handling, operational procedures, and disposal.
Understanding the Hazard Profile: A-Priori Risk Assessment
-
Phenolic Group: Phenols are known to be corrosive and can be rapidly absorbed through the skin, potentially causing systemic toxicity affecting the central nervous system, liver, and kidneys.[1][2][3] Phenol and its derivatives can also cause severe eye damage.[1][3][4] The presence of the hydroxyl group on the aromatic ring necessitates stringent skin and eye protection.
-
Aromatic Ketone Structure: Aromatic ketones can act as irritants. While not as acutely hazardous as phenols, they warrant caution, particularly regarding inhalation of dust particles and direct skin contact.
-
Methoxy-Substituted Aromatic Ring: Methoxy groups can influence the metabolic pathways of a compound, and while not conferring a specific hazard per se, their presence underscores the need to prevent systemic absorption.
Based on analogous compounds with similar functionalities, we can anticipate the following GHS hazard classifications to be relevant:
-
Acute toxicity, oral
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity
Therefore, all handling procedures must be designed to mitigate these potential risks.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, outer neoprene or butyl rubber gloves. | The inner nitrile glove provides a base layer of protection against incidental contact.[2] The outer neoprene or butyl rubber glove offers robust protection against the phenolic component and other potential organic functionalities.[1][2][3][5] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes.[2] A face shield is mandatory when there is a risk of explosion, significant splash hazard, or when handling larger quantities.[5][6] |
| Body Protection | A fully buttoned Nomex® or similar flame-resistant laboratory coat. | A flame-resistant lab coat protects against splashes and potential ignition sources.[6] It should be worn over clothing that covers the entire body, such as long pants and a long-sleeved shirt.[2] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. Leather and other porous materials can absorb chemicals and should be avoided.[5] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when engineering controls cannot guarantee exposure levels below permissible limits, especially when handling the compound as a powder or when heating.[6] |
Step-by-Step Operational Protocol: From Weighing to Reaction Quenching
This protocol is designed to be a self-validating system, with each step building upon the last to ensure a consistently safe working environment.
Preparation and Weighing
-
Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[1][2][4]
-
Pre-use Inspection: Before beginning, inspect all PPE for any signs of damage or degradation. Ensure that an ANSI-approved eyewash station and safety shower are readily accessible and unobstructed.[1][2]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize the risk of inhaling fine particulates.
-
Glove Integrity: Change gloves frequently, especially if any contact with the compound is suspected.[1][2]
In-Reaction Handling
-
Closed Systems: Whenever possible, reactions should be carried out in a closed system to prevent the release of vapors.
-
Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely. Avoid overheating, which can increase the vapor pressure of the compound. Never heat in an open vessel outside of a fume hood.[1][2][3]
-
Solvent Selection: Be mindful of the solvents used, as they can affect the permeability of your gloves. Consult a glove compatibility chart for the specific solvents in your procedure.
Post-Reaction Workup and Quenching
-
Cooling: Ensure the reaction mixture is cooled to a safe temperature before quenching.
-
Quenching Procedure: Add quenching reagents slowly and in a controlled manner to avoid exothermic reactions that could cause splashing.
-
Extraction and Purification: All extraction and purification steps (e.g., liquid-liquid extraction, chromatography) must be performed within the fume hood.
Emergency Procedures: A Plan for Every Contingency
Skin Exposure
-
Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing while under the safety shower.[4]
-
Decontamination: After initial water flushing, apply polyethylene glycol (PEG) to the affected area if available.[5]
-
Medical Attention: Seek immediate medical attention. Provide the medical team with the name of the chemical and any available hazard information.[4]
Eye Exposure
-
Immediate Flushing: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
Medical Attention: Seek immediate medical attention from an ophthalmologist.[7]
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.[5][7]
-
Medical Attention: Seek immediate medical attention.[2]
Spill Cleanup
-
Small Spills (<50 mL): Wearing the appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[3] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[3]
-
Large Spills (>50 mL): Evacuate the laboratory, close the doors, and notify your institution's environmental health and safety (EHS) department immediately.[1]
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste streams.[3]
-
Labeling: The label should include the full chemical name and the associated hazards.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
Visualization of the Safety Workflow
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for Handling this compound.
References
- PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets - GlovesnStuff.
- Safety Data Sheet for 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
- Personal Protective Equipment | Safety | Physical Facilities - Miami University.
- Personal Protective Equipment (PPE) - Appendix E. Types of Gloves and their Advantages and Disadvantages.
- SAFETY D
- phenol-haz-controls-fact-sheet-wsp.pdf - UC Berkeley.
- Personal Protective Equipment | US EPA.
- Chemical Safety: Personal Protective Equipment.
- Phenol Standard Operating Procedure - Yale Environmental Health & Safety.
- Phenol | Office of Environmental Health and Safety - Princeton EHS.
- Safe Method of Use for Hazardous Substances of High Risk 3 Concentr
- Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
